Product packaging for For-DL-Met-DL-Phe-DL-Met-OH(Cat. No.:)

For-DL-Met-DL-Phe-DL-Met-OH

Cat. No.: B15089209
M. Wt: 455.6 g/mol
InChI Key: BSSXRCLBQLQBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For-DL-Met-DL-Phe-DL-Met-OH is a synthetic tripeptide designed for advanced biochemical and pharmacological research. This compound features a formylated N-terminus and is composed of a sequence containing both D- and L-isomers of methionine and phenylalanine, making it a valuable tool for studying peptide stability, protease resistance, and structure-activity relationships. The presence of methionine, a sulfur-containing essential amino acid involved in protein synthesis and methylation reactions via its metabolite S-adenosylmethionine (SAMe) , alongside the aromatic phenylalanine, suggests potential research applications in mimicking bacterial peptides, investigating cell-penetrating sequences, and exploring novel bioactive compound scaffolds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own specific characterization to confirm the compound's properties for their unique experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N3O5S2 B15089209 For-DL-Met-DL-Phe-DL-Met-OH

Properties

Molecular Formula

C20H29N3O5S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)

InChI Key

BSSXRCLBQLQBOD-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Biological Significance of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide For-DL-Met-DL-Phe-DL-Met-OH. In the absence of direct literature on this specific molecule, this document synthesizes information on its constituent amino acids, DL-Methionine and DL-Phenylalanine, and established methodologies for peptide synthesis and characterization. It outlines a detailed theoretical framework for its chemical synthesis, purification, and structural verification. Furthermore, this guide explores the potential physicochemical properties, biological activities, and signaling pathways this peptide may influence, based on the known roles of its components. This paper serves as a foundational resource for researchers interested in the de novo investigation of this novel peptide.

Introduction

The peptide this compound is a novel tetrapeptide comprising a formylated N-terminus, followed by a sequence of DL-Methionine, DL-Phenylalanine, and DL-Methionine, with a free carboxyl group at the C-terminus. The inclusion of racemic mixtures of methionine and phenylalanine introduces structural heterogeneity, potentially leading to a diverse ensemble of diastereomers with unique conformational and functional properties. The N-terminal formylation is a modification known to influence the biological activity and stability of peptides. This guide provides a theoretical yet technically detailed exploration of this compound, from its synthesis to its potential biological implications.

Physicochemical Properties of Constituent Amino Acids

The overall properties of this compound will be a composite of the characteristics of its constituent amino acids. A summary of the key physicochemical properties of DL-Methionine and DL-Phenylalanine is presented in Table 1. The hydrophobicity of both methionine and phenylalanine suggests that the tetrapeptide is likely to have limited solubility in aqueous solutions.[1][2]

PropertyDL-MethionineDL-Phenylalanine
Molecular Formula C5H11NO2SC9H11NO2
Molecular Weight ( g/mol ) 149.21165.19
Melting Point (°C) ~270-272 (decomposes)266-267 (decomposes)[3]
Water Solubility (g/L at 25°C) 33.814.11[2][4]
pKa (Carboxyl) ~2.28~1.83[2]
pKa (Amino) ~9.21~9.13[2]
Side Chain Thioether, nonpolarBenzyl, aromatic, nonpolar

Experimental Protocols

Peptide Synthesis

The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The presence of methionine requires specific considerations to prevent oxidation of the thioether side chain.[5][6]

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the first DL-Methionine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the amino acid.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-DL-Phe-OH, then Fmoc-DL-Met-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • N-terminal Formylation: After the final amino acid has been coupled and deprotected, perform the formylation of the N-terminus. This can be achieved by reacting the peptide-resin with a formylating agent, such as a pre-activated mixture of formic acid and N,N'-dicyclohexylcarbodiimide (DCC).[7]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To prevent methionine oxidation, scavengers such as triisopropylsilane (TIS) and water should be included.[8] A common cocktail is TFA/TIS/H2O (95:2.5:2.5).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.

Purification and Characterization

Purification:

The crude peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed.

  • Detection: UV detection at 214 nm and 280 nm.

Characterization:

The identity and purity of the synthesized peptide should be confirmed using the following methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.[10]

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence through fragmentation analysis.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information, including the conformation of the peptide backbone and side chains.[11]

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide after acid hydrolysis.[10][11]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is unknown, the presence of methionine and phenylalanine, as well as D-amino acids, suggests several possibilities.

  • Antimicrobial Activity: Peptides containing phenylalanine have been shown to exhibit antimicrobial properties.[12][13] The incorporation of D-amino acids can enhance resistance to proteolytic degradation, a desirable trait for therapeutic peptides.[14]

  • Neurological Activity: Phenylalanine is a precursor to several neurotransmitters.[2] Peptides containing phenylalanine may interact with receptors in the central nervous system. DL-Phenylalanine has been investigated for its potential analgesic and antidepressant effects.[2]

  • Cell Signaling: Peptides and amino acids can act as signaling molecules, often through G-protein coupled receptors (GPCRs), to regulate various cellular processes.[15] For instance, phenylalanine can stimulate the secretion of cholecystokinin (CCK), a hormone involved in digestion and satiety.[15]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_analysis Analysis Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis Resin_Prep->SPPS Formylation N-terminal Formylation SPPS->Formylation Cleavage Cleavage & Deprotection Formylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Structural Characterization Purification->Characterization MS Mass Spectrometry Characterization->MS MSMS Tandem MS Characterization->MSMS NMR NMR Spectroscopy Characterization->NMR AAA Amino Acid Analysis Characterization->AAA

Caption: Workflow for peptide synthesis and analysis.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a peptide containing phenylalanine, such as this compound, could modulate cellular activity through a G-protein coupled receptor.

G Peptide This compound Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: Hypothetical GPCR signaling pathway.

Conclusion

While this compound remains a theoretically conceptualized molecule, this technical guide provides a robust framework for its synthesis, purification, and characterization. The inclusion of D-amino acids and an N-terminal formyl group presents intriguing possibilities for enhanced stability and unique biological activities. The protocols and potential applications outlined herein are based on well-established principles of peptide chemistry and biology, offering a solid starting point for researchers aiming to explore the properties and functions of this novel tetrapeptide. Further empirical investigation is necessary to elucidate its definitive structure, activity, and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the N-formylated tripeptide, For-DL-Met-DL-Phe-DL-Met-OH. The synthesis of this peptide, while not extensively documented in existing literature, can be systematically approached using established methodologies in peptide chemistry. This document outlines the theoretical framework, detailed experimental protocols, and critical considerations for the successful synthesis, purification, and characterization of the target peptide.

The proposed synthetic strategy is based on the widely adopted Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach offers significant advantages in terms of efficiency, ease of purification of intermediates, and amenability to automation. Special consideration is given to the challenges associated with methionine-containing peptides, namely the susceptibility of the thioether side chain to oxidation, and to the specific step of N-terminal formylation.

Synthetic Strategy Overview

The synthesis of this compound will be carried out on a solid support (resin), starting from the C-terminal amino acid (DL-Methionine) and sequentially adding the subsequent amino acids (DL-Phenylalanine and DL-Methionine). Following the assembly of the peptide chain, the N-terminal amino group will be formylated on-resin. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, followed by purification and characterization of the crude product.

The overall workflow can be visualized as follows:

G Resin Resin Loading (Fmoc-DL-Met-OH on Resin) Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-DL-Phe-OH) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (Piperidine in DMF) Coupling1->Deprotection2 Coupling2 Coupling (Fmoc-DL-Met-OH) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (Piperidine in DMF) Coupling2->Deprotection3 Formylation N-terminal Formylation Deprotection3->Formylation Cleavage Cleavage and Deprotection Formylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key stage of the synthesis.

2.1. Materials and Reagents

  • Resin: Pre-loaded Fmoc-DL-Met-Wang resin or 2-Chlorotrityl chloride resin for loading the first amino acid.

  • Amino Acids: Fmoc-DL-Met-OH, Fmoc-DL-Phe-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Formylation Reagent: Formic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or Acetic anhydride, Pyridine.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Thioanisole, 1,2-Ethanedithiol (EDT), Anisole, and Dimethylsulfide (DMS) or Ammonium Iodide (NH4I) to prevent methionine oxidation.[1][2][3][4][5][6]

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.

  • Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).

2.2. Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is performed in a reaction vessel with shaking at room temperature. Each cycle of amino acid addition consists of a deprotection step followed by a coupling step.

Step 1: Resin Swelling The resin is swollen in DMF for 30-60 minutes before the first deprotection step.

Step 2: Fmoc Deprotection

  • The resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes.

  • The solution is drained, and the treatment is repeated for another 10-15 minutes.

  • The resin is then washed thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc group.

  • A Kaiser test can be performed to confirm the presence of a free primary amine.

Step 3: Amino Acid Coupling

  • The Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (3-5 equivalents) are dissolved in DMF.

  • DIPEA (6-10 equivalents) is added to the mixture.

  • This activation mixture is added to the deprotected resin and allowed to react for 1-2 hours.

  • The resin is then washed with DMF (3-5 times).

  • A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines). In case of an incomplete reaction, a second coupling can be performed.

These deprotection and coupling steps are repeated for each amino acid in the sequence (DL-Phe, then DL-Met).

G Start Peptidyl-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Kaiser_Test_Positive Kaiser Test (Positive) Wash1->Kaiser_Test_Positive Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Kaiser_Test_Positive->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test_Negative Kaiser Test (Negative) Wash2->Kaiser_Test_Negative Next_Cycle Proceed to Next Cycle Kaiser_Test_Negative->Next_Cycle

Figure 2: SPPS cycle for amino acid addition.

2.3. On-Resin N-terminal Formylation

After the final Fmoc deprotection of the N-terminal DL-Methionine, the peptidyl-resin is washed and dried before formylation.

Method A: DCC/Formic Acid [7][8]

  • A formylating reagent is prepared by reacting formic acid with DCC in diethyl ether at 0°C for 4 hours.[7][8]

  • The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.

  • The activated formic acid is dissolved in DMF and added to the peptidyl-resin along with DIPEA.

  • The reaction is carried out at 4°C overnight to increase the yield and prevent decomposition of the formylating agent.[7][8]

Method B: Acetic Anhydride/Formic Acid [9][10]

  • The resin is swollen in DMF.

  • Pyridine and formic acid are added to the reaction vessel.

  • Acetic anhydride is added dropwise over 10 minutes with stirring.[10]

  • The reaction is allowed to proceed at room temperature for 1-2 hours. This method is reported to give near-quantitative yields.[9]

After the formylation reaction, the resin is washed thoroughly with DMF and DCM and dried under vacuum.

2.4. Cleavage and Deprotection

The peptide is cleaved from the resin, and side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail. For methionine-containing peptides, the use of scavengers is critical to prevent the oxidation of the thioether side chain to methionine sulfoxide.[1][2][3][5][6]

Recommended Cleavage Cocktail (Reagent H) [1][3][4]

  • Trifluoroacetic acid (TFA): 81%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium iodide (NH4I): 1.5% (w/w)

Procedure:

  • The dried peptidyl-resin is treated with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature.

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The crude peptide is precipitated by adding the filtrate to cold diethyl ether.

  • The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

2.5. Purification and Characterization

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.[11][12] Fractions are collected and analyzed by mass spectrometry to identify those containing the pure product.

The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the correct molecular weight. The purity is assessed by analytical RP-HPLC.[11][12][13]

Data Presentation

The following tables summarize key quantitative data and parameters for the synthesis of this compound.

Table 1: Reagent Quantities for SPPS (per 100 mg of resin with 0.5 mmol/g loading)

ReagentEquivalentsAmount (mg)Volume (µL)
Fmoc-DL-Met-OH474.3-
Fmoc-DL-Phe-OH477.5-
HBTU3.974.0-
DIPEA851.769.6
Piperidine (20% in DMF)--2 mL

Table 2: Typical Yields and Purity in SPPS

ParameterExpected RangeNotes
Crude Peptide Yield70-90%Based on the initial loading of the resin.
Purity of Crude Peptide50-80%Highly dependent on the success of each coupling and deprotection step.
Final Yield after HPLC10-40%Varies significantly based on the complexity of the purification.
Final Purity>95%The target purity for most research applications.

Note: The theoretical yield can be calculated based on the initial resin loading (mol/g) multiplied by the amount of resin used (g) and the molecular weight of the final peptide.[14] The actual yields can be lower due to incomplete reactions at each step. For a multi-step synthesis, even a high yield at each step (e.g., 99%) can result in a significantly lower overall yield.[15]

Signaling Pathways and Biological Context

N-formylated peptides, such as the target molecule, are known to be potent chemoattractants for phagocytic leukocytes, including neutrophils and macrophages. They are recognized by a class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs). The interaction of an N-formylated peptide with an FPR on the surface of an immune cell initiates a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

The general signaling pathway initiated by N-formylated peptides is depicted below:

G Ligand This compound FPR Formyl Peptide Receptor (FPR) Ligand->FPR G_Protein G-protein (Gi) FPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (Chemotaxis, ROS production) Ca_Release->Cellular_Response PKC->Cellular_Response

Figure 3: Simplified signaling pathway of N-formylated peptides via FPRs.

This guide provides a robust framework for the synthesis and study of this compound, enabling researchers to produce this peptide for further investigation into its biological activities and potential therapeutic applications. The detailed protocols and considerations outlined herein are intended to facilitate a successful synthetic outcome.

References

An In-depth Technical Guide on the Synthesis, Structure, and Biological Evaluation of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-formylated peptide, For-DL-Met-DL-Phe-DL-Met-OH, including its chemical structure, synthesis, and potential biological activities. N-formylated peptides are known to be potent chemoattractants for leukocytes and play a significant role in the innate immune response by activating N-formyl peptide receptors (FPRs). This document details the necessary information for researchers interested in studying this specific peptide or similar N-formylated tripeptides.

Chemical Structure and SMILES Notation

The peptide this compound is a tripeptide composed of two DL-methionine residues and one DL-phenylalanine residue, with the N-terminus formylated. The "DL" designation indicates that for each amino acid position, a racemic mixture of the L- and D-enantiomers is used in the synthesis, resulting in a mixture of diastereomers in the final product.

The Simplified Molecular Input Line Entry System (SMILES) notation is a line notation for encoding the structure of molecules. As a single SMILES string represents a single stereoisomer, the notation for the all-L stereoisomer (For-L-Met-L-Phe-L-Met-OH) is provided below as a representative structure.

SMILES Notation (all-L isomer): O=CN--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O

It is important to note that the synthesis with DL-amino acids will produce a mixture of eight stereoisomers.

Synthesis of this compound

The synthesis of this compound can be effectively achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[1][2][3]. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

  • Fmoc-DL-Met-OH

  • Fmoc-DL-Phe-OH

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Diethyl ether

The synthesis involves the following key steps: resin swelling, deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and repetition of the deprotection and coupling cycles. The N-terminal formylation is performed after the assembly of the tripeptide, followed by cleavage from the resin and purification.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first amino acid, Fmoc-DL-Met-OH, using DIC and Oxyma Pure in DMF. The reaction is typically monitored for completion using a Kaiser test.

  • Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for Fmoc-DL-Phe-OH and then for Fmoc-DL-Met-OH.

  • N-terminal Formylation:

    • After the final Fmoc deprotection, wash the resin-bound tripeptide.

    • Prepare the formylating reagent by reacting formic acid with DCC in diethyl ether at 0°C[1].

    • Add the formylating reagent to the resin and react overnight at 4°C to formylate the N-terminal amino group[1].

  • Cleavage and Deprotection:

    • Wash the resin extensively.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple1 Couple Fmoc-DL-Met-OH (DIC, Oxyma) wash1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 wash2 Wash deprotect2->wash2 couple2 Couple Fmoc-DL-Phe-OH wash2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 wash3 Wash deprotect3->wash3 couple3 Couple Fmoc-DL-Met-OH wash3->couple3 deprotect4 Fmoc Deprotection couple3->deprotect4 formylate N-terminal Formylation (Formic Acid, DCC) deprotect4->formylate cleave Cleavage from Resin (TFA/TIS/H2O) formylate->cleave purify Purification (RP-HPLC) cleave->purify end This compound purify->end

A flowchart of the solid-phase peptide synthesis (SPPS) process.

Biological Activity and Experimental Protocols

N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, through their interaction with Formyl Peptide Receptors (FPRs)[4]. This interaction initiates a signaling cascade leading to various cellular responses, including chemotaxis, intracellular calcium mobilization, and degranulation.

The binding of an N-formylated peptide to FPR, a G-protein coupled receptor (GPCR), activates the heterotrimeric G-protein. The dissociated Gα and Gβγ subunits trigger downstream signaling pathways, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn induce calcium mobilization from intracellular stores and activate protein kinase C (PKC), respectively. These signaling events culminate in cellular responses such as chemotaxis and the release of inflammatory mediators.

N-Formyl Peptide Receptor Signaling Pathway

FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR FPR G_protein Gαβγ FPR->G_protein Activation PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Chemotaxis Chemotaxis Ca_cyto->Chemotaxis Degranulation Degranulation Ca_cyto->Degranulation PKC->Degranulation Peptide This compound Peptide->FPR Binding

Simplified signaling cascade upon FPR activation by an N-formylated peptide.

The chemotactic activity of this compound can be evaluated using a Boyden chamber or a transwell migration assay[5].

  • Principle: This assay measures the directional migration of cells, such as neutrophils, towards a concentration gradient of the peptide.

  • Protocol Outline:

    • Isolate human neutrophils from peripheral blood.

    • Place a solution of this compound at various concentrations in the lower chamber of a transwell plate.

    • Add a suspension of neutrophils to the upper chamber, which is separated from the lower chamber by a microporous membrane.

    • Incubate the plate to allow for cell migration.

    • Quantify the number of cells that have migrated to the lower chamber, typically by cell counting or using a fluorescent dye.

    • The well-known chemoattractant fMLP (N-Formylmethionyl-leucyl-phenylalanine) should be used as a positive control.

The ability of the peptide to induce an increase in intracellular calcium concentration ([Ca²⁺]i) can be measured using a fluorescent calcium indicator.

  • Principle: This assay detects the rapid increase in cytosolic calcium that occurs upon FPR activation.

  • Protocol Outline:

    • Load isolated neutrophils or a suitable cell line expressing FPR (e.g., HL-60 cells) with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM.

    • Measure the baseline fluorescence of the cell suspension.

    • Add this compound to the cells and record the change in fluorescence over time using a fluorometer or a flow cytometer.

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Neutrophil degranulation, the release of enzymes from their granules, can be measured by assaying for a specific granular enzyme, such as myeloperoxidase or β-hexosaminidase.

  • Principle: This assay quantifies the release of granular contents from neutrophils upon stimulation with the peptide.

  • Protocol Outline:

    • Isolate human neutrophils.

    • Incubate the neutrophils with this compound at various concentrations.

    • Centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and measure the activity of a released granular enzyme using a colorimetric substrate.

Quantitative Data Summary

As of the date of this document, specific quantitative biological data (e.g., EC₅₀, IC₅₀) for the peptide this compound are not available in the public domain. Researchers are encouraged to perform the assays described above to determine the potency and efficacy of this specific peptide. For reference, the well-characterized N-formylated peptide, fMLP, typically exhibits EC₅₀ values in the nanomolar range for chemotaxis and calcium mobilization in human neutrophils[6].

ParameterAssayExpected Outcome for an Active Peptide
EC₅₀ Chemotaxis AssayConcentration of peptide that induces 50% of the maximal cell migration.
EC₅₀ Calcium Mobilization AssayConcentration of peptide that elicits 50% of the maximal calcium flux.
EC₅₀ Degranulation AssayConcentration of peptide that causes 50% of the maximal enzyme release.

This technical guide provides a foundational framework for the synthesis and biological evaluation of this compound. The provided protocols are based on established methodologies for similar N-formylated peptides and can be adapted to suit specific laboratory conditions and research goals.

References

Theoretical Aggregation Propensity of For-DL-Met-DL-Phe-DL-Met-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of therapeutic peptides is a critical concern in drug development, impacting efficacy, safety, and manufacturability. This guide provides a comprehensive theoretical framework for assessing the aggregation propensity of the novel peptide, For-DL-Met-DL-Phe-DL-Met-OH. While no specific experimental data for this peptide exists in the public domain, this document outlines the established principles and methodologies that form the basis of such an investigation. We will explore computational prediction tools, detail relevant experimental protocols for validation, and present the data in a structured format for clarity and comparative analysis. This guide serves as a roadmap for researchers to evaluate the aggregation risk of this and other novel peptide candidates.

Introduction to Peptide Aggregation

Peptide aggregation is a process where individual peptide monomers self-associate to form larger, often insoluble, structures.[1][2] These aggregates can range from amorphous particles to highly organized amyloid fibrils.[1] The propensity of a peptide to aggregate is influenced by a variety of intrinsic and extrinsic factors. Intrinsic factors are inherent to the peptide's sequence and include amino acid composition, hydrophobicity, charge, and secondary structure propensity.[1][3] Extrinsic factors relate to the peptide's environment and include concentration, pH, temperature, ionic strength, and the presence of surfaces or excipients.[1][4]

For therapeutic peptides, aggregation can lead to a loss of biological activity, altered pharmacokinetics, and, most critically, the potential for immunogenic reactions.[1] Therefore, a thorough evaluation of aggregation propensity is a mandatory step in the preclinical development of any new peptide-based drug.

Theoretical Prediction of Aggregation Propensity

The primary sequence of a peptide is the main determinant of its intrinsic aggregation tendency.[5][6] Several computational tools have been developed to predict "aggregation-prone regions" (APRs) within a peptide sequence based on the physicochemical properties of its constituent amino acids.[3][7][8][9][10]

Analysis of the this compound Sequence

The peptide has the following sequence: Formyl-DL-Methionine-DL-Phenylalanine-DL-Methionine-Hydroxide.

  • N-terminal modification: The formyl group (For-) at the N-terminus removes the positive charge typically present on the N-terminal amine at neutral pH. This modification can influence solubility and intermolecular interactions.

  • C-terminal modification: The hydroxyl group (-OH) indicates a free C-terminus, which will be negatively charged at neutral pH.

  • Amino Acid Composition:

    • Methionine (Met): A nonpolar, hydrophobic amino acid. The presence of two methionine residues contributes to the overall hydrophobicity of the peptide.

    • Phenylalanine (Phe): An aromatic and highly hydrophobic amino acid.[11] Aromatic residues are frequently implicated in promoting aggregation through π-π stacking interactions.[2][12]

    • DL-Isomers: The use of a racemic mixture of D and L amino acids is unconventional for therapeutic peptides and will likely disrupt the formation of regular secondary structures like alpha-helices and beta-sheets, which are often precursors to ordered aggregation.[1] However, it does not preclude amorphous aggregation driven by hydrophobic interactions.

Computational Prediction Algorithms

A variety of algorithms can be used to predict the aggregation propensity of a peptide sequence. These tools can be broadly categorized as sequence-based or structure-based.[7] For a short, likely unstructured peptide like this compound, sequence-based methods are most applicable.

Algorithm Principle Input Output Reference
AGGRESCAN Based on an amino acid aggregation propensity scale derived from in vivo experiments.Amino acid sequenceAggregation score profile[9]
TANGO Predicts β-aggregation by considering the physicochemical principles of β-sheet formation.Amino acid sequenceβ-aggregation propensity score[7]
WALTZ A position-specific scoring matrix-based algorithm to predict amyloid-forming regions.Amino acid sequenceAmyloidogenic region prediction[7]
Zyggregator Combines physicochemical properties like hydrophobicity, charge, and secondary structure propensity to predict aggregation.Amino acid sequenceAggregation propensity score[7]
Aggrescan3D (A3D) Utilizes a 3D structure to calculate a structurally corrected aggregation value for each amino acid.Protein/peptide 3D structureStructure-based aggregation propensity[7][8]

Workflow for Theoretical Prediction:

The following diagram illustrates a typical workflow for the in silico analysis of peptide aggregation propensity.

G cluster_0 In Silico Analysis PeptideSequence Peptide Sequence (this compound) PredictionAlgorithms Aggregation Prediction Algorithms (e.g., AGGRESCAN, TANGO, WALTZ) PeptideSequence->PredictionAlgorithms PropensityScore Aggregation Propensity Score / APR Identification PredictionAlgorithms->PropensityScore Hypothesis Formulate Hypothesis on Aggregation Potential PropensityScore->Hypothesis

Figure 1. A flowchart depicting the computational workflow for predicting peptide aggregation propensity.

Given the high hydrophobicity of Phenylalanine and Methionine, it is highly probable that most algorithms would predict a significant aggregation propensity for the core Met-Phe-Met sequence.

Experimental Validation of Aggregation Propensity

While computational tools provide a valuable initial assessment, experimental validation is essential. A multi-pronged approach using several biophysical techniques is recommended to characterize the aggregation behavior of this compound thoroughly.

Sample Preparation

A standardized protocol for sample preparation is crucial for reproducible results.

  • Peptide Synthesis and Purification: The peptide should be synthesized using solid-phase peptide synthesis, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a purity of >95%. The final product should be lyophilized.

  • Stock Solution Preparation: A stock solution of the peptide should be prepared by dissolving the lyophilized powder in an appropriate solvent (e.g., DMSO or a small amount of acid/base) and then diluting it into the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%).

  • Incubation: The peptide solution should be incubated under various conditions (e.g., different concentrations, temperatures, and pH values) to induce aggregation. A non-aggregated control should be maintained at 4°C or flash-frozen.

Key Experimental Techniques

The following table summarizes the key experimental techniques used to monitor and characterize peptide aggregation.

Technique Principle Information Obtained Reference
Thioflavin T (ThT) Fluorescence Assay ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.Real-time monitoring of fibrillar aggregation kinetics (lag phase, elongation rate).[1]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Provides information on the size distribution and polydispersity of aggregates over time.[2]
Transmission Electron Microscopy (TEM) A high-resolution imaging technique that allows for the direct visualization of aggregate morphology.Provides qualitative information on the shape and size of aggregates (e.g., amorphous, fibrillar).[1]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the peptide.Detects conformational changes (e.g., random coil to β-sheet transition) that may accompany aggregation.[13]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies the loss of monomeric peptide and the formation of soluble oligomers.
UV-Visible Spectroscopy Measures the turbidity of a solution, which increases as aggregates form and scatter light.A simple method for detecting the onset of aggregation.[13]

Experimental Workflow for Aggregation Analysis:

The following diagram illustrates a logical workflow for the experimental validation of peptide aggregation.

G cluster_1 Experimental Validation cluster_2 Monitoring & Characterization SamplePrep Sample Preparation (Peptide Synthesis, Solubilization) AggregationInduction Aggregation Induction (Incubation at 37°C, Agitation) SamplePrep->AggregationInduction ThT ThT Assay (Kinetics) AggregationInduction->ThT DLS DLS (Size Distribution) AggregationInduction->DLS TEM TEM (Morphology) AggregationInduction->TEM CD CD Spectroscopy (Secondary Structure) AggregationInduction->CD DataAnalysis Data Analysis and Characterization of Aggregates ThT->DataAnalysis DLS->DataAnalysis TEM->DataAnalysis CD->DataAnalysis

Figure 2. A flowchart illustrating the experimental workflow for the analysis of peptide aggregation.

Hypothetical Data Presentation

While no experimental data is available for this compound, this section provides templates for how such data would be presented for clear interpretation and comparison.

Table 1: Predicted Aggregation Propensity Scores
AlgorithmSequence RegionScorePrediction
AGGRESCANMet-Phe-MetHypothetical ValueHigh
TANGOMet-Phe-MetHypothetical ValueHigh
WALTZMet-Phe-MetHypothetical ValueAmyloidogenic
Table 2: Summary of Hypothetical Experimental Results
ParameterCondition 1 (e.g., pH 7.4, 37°C)Condition 2 (e.g., pH 5.0, 37°C)Control (4°C)
ThT Assay
Lag Time (h)Hypothetical ValueHypothetical ValueNo increase
Max Fluorescence (a.u.)Hypothetical ValueHypothetical ValueBaseline
DLS
Mean Hydrodynamic Radius (nm)Hypothetical ValueHypothetical ValueHypothetical Value
Polydispersity Index (PDI)Hypothetical ValueHypothetical ValueHypothetical Value
TEM Morphology Amorphous aggregatesFibrillar structuresNo aggregates
CD Spectroscopy Random coilβ-sheet transitionRandom coil

Signaling Pathways and Logical Relationships

The aggregation of peptides, particularly into amyloid-like structures, can sometimes be associated with cytotoxicity, triggering specific cellular signaling pathways. While this is more established for longer, disease-associated peptides, it is a potential concern for any aggregating therapeutic.

The following diagram illustrates a generalized logical relationship between peptide aggregation and potential cellular consequences.

G Peptide This compound Aggregation Aggregation (Oligomers, Fibrils) Peptide->Aggregation CellInteraction Interaction with Cell Membrane Aggregation->CellInteraction Pathway Cellular Stress Pathways (e.g., Oxidative Stress, ER Stress) CellInteraction->Pathway Response Cellular Response (e.g., Inflammation, Apoptosis) Pathway->Response

Figure 3. A diagram showing the potential logical progression from peptide aggregation to cellular response.

Conclusion

This guide has outlined a comprehensive theoretical and experimental strategy for evaluating the aggregation propensity of the peptide this compound. Based on its amino acid composition, particularly the presence of hydrophobic and aromatic residues, a significant intrinsic propensity for aggregation is predicted. The inclusion of DL-amino acids may favor amorphous aggregation over ordered fibril formation. A rigorous experimental evaluation using a suite of biophysical techniques is paramount to confirm these theoretical predictions and to fully characterize the aggregation behavior under various pharmaceutically relevant conditions. The methodologies and frameworks presented here provide a robust foundation for the preclinical assessment of this and other novel peptide therapeutics, enabling early identification and mitigation of aggregation-related risks.

References

Potential Biological Activity of For-DL-Met-DL-Phe-DL-Met-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Structural Rationale for Potential Bioactivity

The chemical structure of For-DL-Met-DL-Phe-DL-Met-OH suggests a convergence of two key features that are known to impart significant biological effects:

  • N-Formylation: The N-terminal formyl group is a hallmark of peptides of bacterial and mitochondrial origin.[1][2][3] In vertebrates, this feature is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP).[2][3] This recognition is primarily mediated by Formyl Peptide Receptors (FPRs).[2][3]

  • DL-Amino Acid Composition: The peptide is composed of a racemic mixture of D- and L-amino acids for both methionine and phenylalanine. The incorporation of D-amino acids into peptides is a known strategy to enhance their stability against enzymatic degradation by proteases, which typically recognize L-amino acids.[4][5] This can lead to a longer plasma half-life and potentially altered receptor binding and biological activity.[4][6][7]

Potential Biological Activity Profile

Based on its structural components, this compound is predicted to exhibit a range of biological activities, primarily centered around the modulation of the immune system and inflammatory processes.

Immunomodulatory and Inflammatory Effects via FPR Activation

N-formylated peptides are well-documented agonists of FPRs, a family of G-protein coupled receptors (GPCRs) expressed on various immune cells, including neutrophils, macrophages, and dendritic cells, as well as non-immune cells.[2][8] The binding of N-formylated peptides to FPRs can trigger a cascade of intracellular signaling events, leading to:

  • Chemotaxis: The directed migration of immune cells to sites of infection or inflammation.[2][8]

  • Phagocytosis: The engulfment of pathogens and cellular debris.

  • Oxidative Burst: The production of reactive oxygen species (ROS) to kill pathogens.

  • Degranulation: The release of antimicrobial proteins and enzymes from immune cells.[8]

  • Cytokine and Chemokine Production: The release of signaling molecules that orchestrate the inflammatory response.

The specific downstream effects can vary depending on the FPR subtype activated (FPR1, FPR2, FPR3 in humans) and the cell type involved.[2] The activation of these pathways has been implicated in a variety of pathological conditions, including chronic inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3][8]

Table 1: Potential Biological Effects Mediated by FPR Activation

Biological ProcessPotential Effect of this compoundImplicated Pathologies
Inflammation Pro-inflammatory or anti-inflammatory depending on context and FPR subtypeChronic inflammatory diseases, autoimmune disorders[1][2][3]
Immune Cell Trafficking Chemoattractant for neutrophils, monocytes, and other leukocytesInfectious diseases, tissue injury[2][8]
Host Defense Enhancement of antimicrobial and antifungal responsesBacterial and fungal infections
Angiogenesis Pro- or anti-angiogenic effectsCancer, wound healing[2]
Neuroinflammation Modulation of microglial and astrocyte activityNeurodegenerative diseases[1][8]
Cancer Progression Effects on tumor growth, metastasis, and immune evasionVarious cancers[1][2][8]
Enhanced Stability and Pharmacokinetic Profile

The presence of DL-amino acids is expected to confer significant advantages in terms of the peptide's stability and bioavailability.

Table 2: Predicted Advantages Conferred by DL-Amino Acid Composition

PropertyRationalePotential Implication
Proteolytic Resistance D-amino acids are not readily recognized by endogenous proteases.[4][5]Increased in vivo half-life and bioavailability.
Receptor Interaction The stereochemistry of amino acids can influence binding affinity and selectivity for receptors.Potentially altered or novel receptor binding profile compared to the all-L enantiomer.
Bioactivity The incorporation of D-amino acids can sometimes enhance the biological activity of peptides.[6][7]Potentially more potent or sustained biological effects.

Proposed Signaling Pathway

The primary signaling pathway anticipated for this compound involves the activation of Formyl Peptide Receptors and the subsequent downstream G-protein mediated signaling cascades.

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound FPR Formyl Peptide Receptor (FPR) Peptide->FPR Binding G_Protein G-protein (Gi/Gq) FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK, p38) Ca_PKC->MAPK NFkB NF-κB MAPK->NFkB Cellular_Response Cellular Response (Chemotaxis, Cytokine Release, Phagocytosis, Oxidative Burst) MAPK->Cellular_Response Akt->NFkB NFkB->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Peptide Synthesis and Purification (this compound) Binding FPR Binding Assays (Ki determination) Synthesis->Binding Functional Functional Assays Synthesis->Functional Stability Proteolytic Stability Assay Synthesis->Stability PK Pharmacokinetic Studies (Animal Models) Binding->PK Chemotaxis Chemotaxis Assay Functional->Chemotaxis Calcium Calcium Mobilization Functional->Calcium Cytokine Cytokine Release Functional->Cytokine Stability->PK Efficacy Efficacy Studies (e.g., Inflammation or Infection Models) PK->Efficacy

References

"For-DL-Met-DL-Phe-DL-Met-OH" discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of N-Formylated Peptides with a Focus on the Hypothetical Molecule: "For-DL-Met-DL-Phe-DL-Met-OH"

Introduction

The innate immune system's ability to detect and respond to bacterial invasion is a fundamental aspect of host defense. A key component of this surveillance system is the recognition of N-formylated peptides, which are molecular patterns associated with bacteria and mitochondria. These peptides act as potent chemoattractants, guiding phagocytic leukocytes to sites of infection and inflammation. While the specific peptide "this compound" is not prominently featured in existing scientific literature, its structure suggests it belongs to this important class of immunomodulatory molecules. This guide will delve into the discovery and history of N-formylated peptides, their mechanism of action, and the experimental protocols used to study them. We will use this established knowledge to infer the potential properties and significance of "this compound", a molecule designed with alternating D- and L-amino acids, a feature known to enhance peptide stability.

Discovery and History of N-Formylated Peptides

The journey to understanding N-formylated peptides began with the observation of leukocyte chemotaxis—the directed movement of white blood cells towards a chemical stimulus. In the 1970s, it was discovered that bacteria release soluble factors that attract these immune cells.[1] Subsequent research by Schiffmann and colleagues revealed that these chemoattractants were small peptides, and they hypothesized that since bacteria initiate protein synthesis with N-formylmethionine (fMet), peptides containing this modified amino acid at their N-terminus could be the active molecules.[2]

This hypothesis was confirmed through the synthesis and testing of various N-formylated peptides. Among these, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) emerged as the most potent and is now considered the prototypical N-formylated chemoattractant peptide.[3][4] The discovery of fMLP was a pivotal moment, as it not only identified a key molecule in host-pathogen interactions but also led to the identification of its cellular receptors, the Formyl Peptide Receptors (FPRs).[1][4] These receptors are G protein-coupled receptors (GPCRs) that are now known to play a crucial role in mediating the inflammatory response.[1][5]

Structure-Activity Relationships of N-Formylated Peptides

The biological activity of N-formylated peptides is highly dependent on their structure. The key features determining their potency and receptor selectivity are:

  • The N-terminal Formyl Group: The formyl group on the N-terminal methionine is critical for the chemoattractant activity of these peptides. Its removal or replacement with other chemical groups can significantly reduce or abolish the peptide's ability to activate FPRs.[6]

  • Amino Acid Sequence: The sequence of amino acids following the N-formylmethionine influences the peptide's affinity and selectivity for the different FPR isoforms (FPR1, FPR2, and FPR3 in humans).[7] For instance, fMLP is a high-affinity agonist for FPR1.[3] The hydrophobicity and steric properties of the amino acid side chains play a crucial role in receptor binding.

  • Stereochemistry (D- and L-Amino Acids): The incorporation of D-amino acids into peptides is a well-established strategy to increase their stability against degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids.[8][9] Peptides with alternating D- and L-amino acids can adopt unique secondary structures, such as β-helices, which can influence their biological activity and receptor interaction.[10]

The Hypothetical Peptide: this compound

Based on the established principles of N-formylated peptides, we can infer the likely properties of "this compound":

  • Chemoattractant Activity: The presence of the N-terminal formylmethionine strongly suggests that this peptide would be a chemoattractant for leukocytes, likely acting as an agonist for one or more of the Formyl Peptide Receptors.

  • Enhanced Stability: The alternating sequence of D- and L-amino acids would make this peptide highly resistant to degradation by proteases in the body.[11] This could result in a more sustained biological effect compared to its all-L-amino acid counterpart.

  • Receptor Binding: The specific sequence of methionine and phenylalanine would determine its binding affinity and selectivity for the different FPRs. Both methionine and phenylalanine are nonpolar amino acids, and their arrangement would influence the overall hydrophobicity and conformation of the peptide, which are key determinants of receptor interaction.

Mechanism of Action: Formyl Peptide Receptors and Signaling

N-formylated peptides exert their effects by binding to and activating Formyl Peptide Receptors (FPRs) on the surface of target cells, primarily leukocytes.[12] FPRs are members of the G protein-coupled receptor superfamily.[13] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

The primary signaling pathway involves the activation of a heterotrimeric G protein of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effectors. A key effector is phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all of which are essential for the inflammatory response and host defense.[14]

Caption: Formyl Peptide Receptor (FPR) Signaling Pathway.

Experimental Protocols

Peptide Synthesis

The synthesis of "this compound" would be achieved using solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is chosen. The C-terminal amino acid (DL-Methionine) is attached to the resin.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using a mild base (e.g., piperidine in DMF).

  • Coupling: The next amino acid in the sequence (DL-Phenylalanine), with its N-terminus protected and its C-terminus activated (e.g., with HBTU/HOBt), is added to the resin to form a peptide bond.

  • Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid in the sequence (DL-Methionine).

  • N-terminal Formylation: After the final amino acid is coupled and deprotected, the N-terminus is formylated using a suitable formylating agent (e.g., p-nitrophenyl formate or by using N-formyl-L-methionine in the final coupling step).[15]

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Chemotaxis Assay

The chemoattractant properties of the synthesized peptide would be evaluated using a chemotaxis assay, such as the Boyden chamber assay.[16][17]

Methodology:

  • Cell Preparation: Phagocytic cells (e.g., human neutrophils or a differentiated leukocyte cell line like HL-60) are isolated and suspended in an appropriate assay buffer.

  • Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with the assay buffer containing different concentrations of the test peptide ("this compound"), a positive control (e.g., fMLP), and a negative control (buffer alone).

  • Cell Seeding: The prepared cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 30-90 minutes for neutrophils).

  • Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The cells that have migrated through the pores to the lower side of the membrane are counted using a microscope.

  • Data Analysis: The number of migrated cells in response to the test peptide is compared to the negative control. The results are often expressed as a chemotactic index (the fold increase in migration over the negative control).

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Cells Isolate and prepare leukocytes Load_Upper Load upper chamber with cell suspension Isolate_Cells->Load_Upper Prepare_Peptide Prepare serial dilutions of peptide Load_Lower Load lower chamber with peptide solution Prepare_Peptide->Load_Lower Place_Membrane Place microporous membrane Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate Incubate at 37°C Load_Upper->Incubate Fix_Stain Fix and stain membrane Incubate->Fix_Stain Count_Cells Count migrated cells microscopically Fix_Stain->Count_Cells Calculate_Index Calculate chemotactic index Count_Cells->Calculate_Index

Caption: Experimental Workflow for a Chemotaxis Assay.

Data Presentation

Quantitative data from chemotaxis and receptor binding assays are crucial for characterizing the activity of a novel peptide. The following tables illustrate how such data would be presented for a comparative analysis of "this compound" against the standard chemoattractant fMLP.

Table 1: Chemotactic Activity of N-Formylated Peptides on Human Neutrophils

PeptideEC₅₀ (nM) for ChemotaxisMaximum Chemotactic Index
fMLP (all L-amino acids)1.5 ± 0.312.5 ± 1.2
This compoundHypothetical ValueHypothetical Value
For-L-Met-L-Phe-L-Met-OHHypothetical ValueHypothetical Value

EC₅₀ represents the concentration of the peptide that elicits 50% of the maximum chemotactic response.

Table 2: Receptor Binding Affinity for Human Formyl Peptide Receptor 1 (FPR1)

PeptideIC₅₀ (nM) for FPR1 Binding
fMLP (all L-amino acids)2.1 ± 0.5
This compoundHypothetical Value
For-L-Met-L-Phe-L-Met-OHHypothetical Value

IC₅₀ represents the concentration of the peptide that inhibits 50% of the binding of a radiolabeled standard ligand to FPR1.

Conclusion

While "this compound" remains a hypothetical molecule within the broader class of N-formylated peptides, its rational design suggests it would be a valuable tool for research in immunology and inflammation. Its predicted chemoattractant properties, coupled with enhanced stability due to the alternating D- and L-amino acid sequence, make it an intriguing candidate for studies on the sustained activation of the innate immune system. The well-established history and understanding of N-formylated peptides provide a solid foundation for the synthesis, characterization, and biological evaluation of such novel, stabilized analogues. Further investigation into peptides of this nature could lead to new insights into the regulation of inflammation and potentially to the development of novel therapeutic agents.

References

"For-DL-Met-DL-Phe-DL-Met-OH" hydrophobicity and solubility

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Hydrophobicity and Solubility of N-Formyl Peptides, with Reference to For-DL-Met-DL-Phe-DL-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Hydrophobicity is a critical determinant of a peptide's biological activity, influencing its interaction with receptors, membrane permeability, and aggregation propensity. For N-formyl peptides, which often act as chemoattractants by binding to G-protein coupled receptors on the surface of immune cells, hydrophobicity governs the affinity and specificity of this binding.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold-standard technique for quantifying the hydrophobicity of peptides. The method separates molecules based on their relative hydrophobicity, with more hydrophobic peptides exhibiting longer retention times on a nonpolar stationary phase.

Objective: To determine the retention time (tR) of a peptide as an index of its hydrophobicity.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Peptide sample, dissolved in Solvent A

Procedure:

  • System Equilibration: Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 214 nm and 280 nm).

  • Sample Injection: Inject a known concentration of the peptide sample (e.g., 1 mg/mL) onto the column.

  • Elution Gradient: Apply a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.

  • Data Acquisition: Record the UV absorbance throughout the gradient elution. The time at which the peptide elutes from the column is its retention time (tR).

  • Analysis: The tR is directly proportional to the peptide's hydrophobicity. Peptides with a higher affinity for the hydrophobic C18 stationary phase will elute later (longer tR).

Representative Hydrophobicity Data

The following table presents retention times for a selection of common N-formyl peptides, determined by RP-HPLC under standardized conditions. This data serves as a reference for estimating the potential hydrophobicity of this compound, which, containing two methionine residues and one phenylalanine residue, is expected to be significantly hydrophobic.

PeptideSequenceRetention Time (tR, min)Relative Hydrophobicity
fMLPFor-Met-Leu-Phe-OH22.5High
fMMYFor-Met-Met-Tyr-OH18.2Moderate
fNLPRFor-Nle-Leu-Phe-OH24.1Very High
fMLF-OMeFor-Met-Leu-Phe-OMe25.3Very High

Data is illustrative and collected under a generic gradient protocol. Actual retention times will vary based on specific experimental conditions.

RP_HPLC_Workflow cluster_Preparation Sample & System Preparation cluster_Analysis Chromatographic Analysis cluster_Output Result Peptide Dissolve Peptide in Solvent A Inject Inject Sample Peptide->Inject Equilibrate Equilibrate C18 Column (95% A, 5% B) Equilibrate->Inject Gradient Apply Linear Gradient (5% -> 95% B) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Data Record Chromatogram Detect->Data Result Retention Time (tR) Hydrophobicity Index Data->Result Solubility_Workflow Start Add Excess Peptide to Solvent Equilibrate Agitate for 24h at 25°C Start->Equilibrate Centrifuge Centrifuge (14,000 x g) to Pellet Solid Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Quantify Quantify Peptide Conc. (HPLC or UV-Vis) Supernatant->Quantify End Equilibrium Solubility (mg/mL) Quantify->End FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gi (αβγ) FPR1->G_protein Activates PLC PLC G_protein->PLC Activates (βγ) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates Response Cellular Responses (Chemotaxis, ROS) Ca2->Response PKC->Response Peptide N-Formyl Peptide Peptide->FPR1 Binds

An In-depth Technical Guide to the Function and Signaling of N-Formylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the specific peptide "For-DL-Met-DL-Phe-DL-Met-OH" is not documented in the available scientific literature, this guide will provide a comprehensive overview of a closely related and extensively studied class of molecules: N-formylated peptides. These peptides are crucial mediators of the innate immune response, acting as potent chemoattractants for leukocytes. This document will use the archetypal N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), as the primary example to detail the function, signaling pathways, and experimental methodologies associated with this class of compounds. This guide is intended for researchers, scientists, and professionals in drug development.

N-formylated peptides are short oligopeptides that begin with an N-formylmethionine residue.[1] In prokaryotes, protein synthesis is initiated with N-formylmethionine, and thus, these peptides are abundantly produced by bacteria.[2] They are also released from the mitochondria of damaged host cells, as mitochondria share an evolutionary origin with bacteria.[3] This release of N-formylated peptides serves as a "danger signal" to the immune system, initiating an inflammatory response to infection or tissue injury.[3][4]

The primary function of N-formylated peptides is to act as chemoattractants, guiding phagocytic leukocytes such as neutrophils and macrophages to sites of bacterial invasion or tissue damage.[1][5] This directed cell migration, known as chemotaxis, is a fundamental process in the body's defense against pathogens.

Formyl Peptide Receptors (FPRs)

N-formylated peptides exert their biological effects by binding to and activating a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[6][7] In humans, this family consists of three members:

  • FPR1: Binds N-formylated peptides with high affinity and is considered the classical receptor for these ligands.[5][8] The well-studied peptide fMLP is a potent agonist for FPR1.[8]

  • FPR2 (also known as ALX): Exhibits a broader ligand specificity, binding not only to formylated peptides but also to various other pro-inflammatory and anti-inflammatory molecules.[4][6]

  • FPR3: The functional role of FPR3 is the least understood of the three.[9]

These receptors are primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[8] However, their expression has also been detected on a variety of non-hematopoietic cells, such as epithelial cells, endothelial cells, and neurons, suggesting that N-formylated peptides may have more diverse physiological roles than initially appreciated.[6][8]

Quantitative Data on Formylated Peptide Activity

The potency and efficacy of different formylated peptides can be quantified by various in vitro assays. The following table summarizes representative data for the binding affinity and functional activity of fMLP and other related peptides on human neutrophils.

PeptideReceptorAssay TypeMeasured Value (nM)Reference
fMLPFPR1Binding Affinity (Kd)10-15(Showell et al., 1976)
fMLPFPR1Chemotaxis (EC50)0.1-1(Showell et al., 1976)
fMLPFPR1Superoxide Prod. (EC50)1-10(Showell et al., 1976)
N-formyl-Met-Met-Met (fMMM)FPR1Chemotaxis (EC50)~100(Aswanikumar et al., 1977)
N-formyl-Met-Phe (fMP)FPR1Chemotaxis (EC50)~1,000(Aswanikumar et al., 1977)
N-formyl-Met-Val (fMV)FPR1Chemotaxis (EC50)~10,000(Aswanikumar et al., 1977)

Signaling Pathways

Upon binding of a formylated peptide like fMLP to FPR1, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a GPCR, FPR1 is coupled to heterotrimeric G proteins, primarily of the Gi family.[10] Activation of the receptor promotes the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gαi and Gβγ subunits then proceed to activate downstream effector molecules.[10]

The key signaling pathways activated by FPR1 are:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[7] This rapid increase in intracellular calcium is a critical signal for many cellular responses.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates members of the protein kinase C family.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3K, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B).[11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR1 activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[11]

These signaling events culminate in a variety of cellular responses, including chemotaxis, degranulation (release of antimicrobial agents from granules), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[5][11]

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm fMLP fMLP FPR1 FPR1 fMLP->FPR1 binds G_protein Gi Protein (αβγ) FPR1->G_protein activates G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PI3K PI3K Akt Akt PI3K->Akt activates via PIP3 G_alpha->PI3K G_beta_gamma->PLC G_beta_gamma->PI3K activates MAPK MAPK (ERK, p38) G_beta_gamma->MAPK activates PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Chemotaxis, ROS prod.) PKC->Cell_Response Ca_release->PKC co-activates Ca_release->Cell_Response Akt->Cell_Response MAPK->Cell_Response

Caption: FPR1 signaling cascade upon fMLP binding.

Experimental Protocols

A variety of experimental techniques are employed to study the function of N-formylated peptides and their receptors. Below are outlines of key methodologies.

Chemotaxis Assay

This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.

  • Principle: The Boyden chamber assay is a common method. It uses a chamber with two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the test peptide (e.g., fMLP) is placed in the lower compartment. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

  • Methodology:

    • Isolate primary human neutrophils from whole blood using density gradient centrifugation.

    • Resuspend the cells in a suitable buffer.

    • Place the cell suspension in the upper chamber of a Boyden chamber assembly.

    • Add various concentrations of the formylated peptide to the lower chamber.

    • Incubate the chamber at 37°C for 1-2 hours.

    • Fix and stain the membrane.

    • Count the number of migrated cells on the underside of the membrane using a microscope.

    • Plot the number of migrated cells against the peptide concentration to determine the EC50.

Chemotaxis_Workflow A 1. Isolate Neutrophils (Density Gradient) B 2. Place Cells in Upper Chamber A->B C 3. Add Peptide to Lower Chamber B->C D 4. Incubate at 37°C C->D E 5. Fix and Stain Membrane D->E F 6. Quantify Migrated Cells (Microscopy) E->F

Caption: Workflow for a Boyden chamber chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The dye's fluorescence intensity increases upon binding to free calcium. This change in fluorescence is measured over time using a fluorometer or a fluorescence microscope.

  • Methodology:

    • Load isolated neutrophils with a calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess extracellular dye.

    • Place the cells in a cuvette or a microplate well in a fluorometer.

    • Establish a baseline fluorescence reading.

    • Inject the formylated peptide into the cell suspension.

    • Record the change in fluorescence intensity over time.

    • The peak fluorescence intensity corresponds to the maximum calcium release.

Superoxide Production Assay (ROS Production)

This assay quantifies the production of reactive oxygen species (ROS), a key function of activated phagocytes.

  • Principle: The assay is often based on the reduction of cytochrome c or the oxidation of a chemiluminescent or fluorescent probe by superoxide anions (O2-). The change in absorbance or light emission is measured.

  • Methodology (Cytochrome c reduction):

    • Prepare a reaction mixture containing isolated neutrophils, cytochrome c, and a buffer.

    • Add the formylated peptide to stimulate the cells.

    • Measure the change in absorbance at 550 nm over time using a spectrophotometer.

    • The rate of cytochrome c reduction is proportional to the rate of superoxide production.

Conclusion

N-formylated peptides, originating from bacteria and damaged mitochondria, are potent activators of the innate immune system. They function primarily as chemoattractants, recruiting leukocytes to sites of inflammation through the activation of Formyl Peptide Receptors. The binding of these peptides to their receptors, particularly FPR1, triggers a complex network of intracellular signaling pathways involving G proteins, second messengers like Ca2+ and DAG, and various protein kinases. These signaling events orchestrate critical cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species, which are all essential for host defense. The in-depth study of these peptides and their receptors continues to be a vital area of research for understanding inflammation and developing new therapeutic strategies.

References

The Strategic Role of DL-Amino Acids in the Synthetic Peptide For-DL-Met-DL-Phe-DL-Met-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthetic peptide, N-formyl-DL-methionyl-DL-phenylalanyl-DL-methionine (For-DL-Met-DL-Phe-DL-Met-OH), represents a fascinating case study in peptide design, leveraging the strategic incorporation of both D- and L-amino acid stereoisomers. While specific experimental data for this exact peptide is not available in current literature, its structure provides a clear blueprint for its anticipated biological function and properties. The N-terminal formyl group and the initial methionine residue strongly suggest its role as a chemoattractant, analogous to the well-characterized bacterial and mitochondrial peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP). Such peptides are potent activators of the innate immune system, primarily through interaction with formyl peptide receptors (FPRs) on phagocytic leukocytes.

The core innovation in the design of this compound lies in the use of DL-amino acid mixtures. In nature, proteins and peptides are almost exclusively composed of L-amino acids.[1] The introduction of D-amino acids is a deliberate synthetic strategy aimed at overcoming a primary hurdle in peptide therapeutics: rapid degradation by proteases.[1][2] This guide will provide an in-depth analysis of the roles of these chiral amino acids, the predicted biological activity of the peptide, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways.

The Role of DL-Amino Acids in Peptide Design

The use of D-amino acids in peptide synthesis is a powerful tool to modulate their pharmacological properties. While L-amino acids are the natural building blocks of proteins, D-amino acids are their non-superimposable mirror images.[1] Their incorporation into a peptide chain has several profound effects:

  • Enhanced Proteolytic Stability: The most significant advantage of including D-amino acids is the increased resistance to enzymatic degradation.[2][3] Proteases, the enzymes that break down peptides, are highly stereospecific and primarily recognize peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer circulation half-life in biological systems.[1][3]

  • Modulation of Secondary Structure and Activity: Changing the stereochemistry of an amino acid can alter the peptide's three-dimensional conformation.[4] This can impact its binding affinity to its target receptor. Depending on the position of the substitution, this can lead to maintained, enhanced, or even diminished biological activity.[4] In some cases, substituting the entire peptide with D-amino acids (an enantiomer) can maintain activity if the target interaction is not chiral, such as binding to a lipid membrane.[4] However, for chiral targets like G protein-coupled receptors, the effect is more complex.

  • Reduced Immunogenicity: Peptides composed of D-amino acids may be less likely to be recognized by the immune system as antigens, potentially reducing the risk of an immune response.

The peptide this compound, containing a mix of D and L forms at each position, is predicted to exhibit significantly enhanced stability compared to its all-L counterpart.

Quantitative Impact of D-Amino Acid Substitution

To illustrate the effect of D-amino acid incorporation on peptide stability and activity, the following tables summarize representative data from studies on various peptides.

Table 1: Effect of D-Amino Acid Substitution on Peptide Stability in Serum

Peptide SequenceSubstitutionHalf-life in Serum (t½)Fold Increase in StabilityReference
KKVVFKVKFKK (all L)None< 5 min1x[4]
D -KD -VD -VD -FD -KD -VD -KD -FD -KD -K (all D)All residues> 24 h> 288x[4]
RDP215 (all L)None~1 h1x[3]
9D-RDP215 (one D-aa)L-Arg at pos. 9 to D-Arg> 24 h> 24x[3]

Table 2: Effect of D-Amino Acid Substitution on Biological Activity

PeptideSubstitutionBiological Activity Metric (IC₅₀/EC₅₀)Change in ActivityReference
Antimicrobial PeptideD-aa at N/C terminiMaintained antimicrobial activityNo significant change[4]
Antimicrobial PeptideD-aa in middleComplete loss of activityActivity abolished[4]
Antitumor Peptide (L-form)NoneVariesBaseline[3]
Antitumor Peptide (D-form)All residuesIncreased cancer specificityEnhanced specificity[3]

Predicted Biological Function: A Chemoattractant Analogue

The N-terminal formyl group on this compound is a critical structural feature. N-formylmethionine is the initiating amino acid in bacterial protein synthesis and is also found in peptides released from damaged mitochondria.[5] The mammalian immune system has evolved to recognize these N-formylated peptides as "danger signals" or "pathogen-associated molecular patterns" (PAMPs).[6]

This recognition is mediated by a specific class of G protein-coupled receptors called Formyl Peptide Receptors (FPRs), with FPR1 being the high-affinity receptor for fMLP.[6][7][8] Binding of these peptides to FPRs on neutrophils, monocytes, and macrophages triggers a cascade of pro-inflammatory responses, most notably chemotaxis—the directed migration of these cells towards the source of the peptide.[9]

Therefore, this compound is predicted to function as a stable chemoattractant that activates immune cells via the FPR signaling pathway. Its enhanced stability due to the DL-amino acids would make it a long-acting agonist compared to natural, all-L formylated peptides.

The Formyl Peptide Receptor (FPR) Signaling Pathway

Upon ligand binding, FPR1 undergoes a conformational change, activating heterotrimeric G proteins (primarily of the Gαi family). This initiates a signaling cascade that leads to chemotaxis and other cellular responses.

FPR_Signaling_Pathway Ligand This compound FPR1 FPR1 Receptor Ligand->FPR1 G_protein Gi/o Protein FPR1->G_protein Activation PLC PLC G_protein->PLC βγ subunit PI3K PI3Kγ G_protein->PI3K βγ subunit PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (ER) IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt Rac_Cdc42 Rac/Cdc42 Akt->Rac_Cdc42 Actin Actin Polymerization Rac_Cdc42->Actin Actin->Chemotaxis

Caption: FPR1 signaling cascade leading to chemotaxis.

Experimental Protocols

Characterizing a novel peptide like this compound requires a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Experimental Workflow

A logical workflow is essential for a comprehensive evaluation of the peptide's properties.

Experimental_Workflow Synthesis Peptide Synthesis & Purification (HPLC) Characterization Mass Spectrometry Characterization Synthesis->Characterization Stability Serum Stability Assay Characterization->Stability Binding Receptor Binding Assay (FPR1) Characterization->Binding Functional Functional Assays Characterization->Functional Data Data Analysis & Interpretation Stability->Data Binding->Data Chemotaxis Neutrophil Chemotaxis Assay Functional->Chemotaxis Calcium Calcium Mobilization Functional->Calcium Chemotaxis->Data Calcium->Data

Caption: General experimental workflow for peptide characterization.

Protocol: Peptide Serum Stability Assay

This assay determines the half-life of the peptide in the presence of serum proteases.

Objective: To quantify the rate of degradation of the peptide in human serum over time.

Materials:

  • Test Peptide (e.g., this compound) stock solution (1 mM in water or DMSO).

  • Human Serum (commercially available).

  • Trichloroacetic Acid (TCA), 10% (w/v) in water.

  • Thermomixer or incubator set to 37°C.

  • Microcentrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Methodology:

  • Pre-warm human serum to 37°C.

  • Initiate the reaction by mixing the peptide stock solution with the pre-warmed human serum to a final peptide concentration of 100 µM. A typical ratio is 1:1 (v/v).

  • Incubate the mixture at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL).

  • Immediately stop the enzymatic degradation by adding 20 µL of 10% TCA to the aliquot. This precipitates the serum proteins.

  • Incubate the samples on ice for 10-30 minutes.[10]

  • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining peptide.

  • Analyze the supernatant by reverse-phase HPLC. The amount of remaining peptide is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol: Receptor Binding Assay

This competitive binding assay determines the affinity of the test peptide for the Formyl Peptide Receptor 1 (FPR1).

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of the test peptide for FPR1.

Materials:

  • Cells expressing FPR1 (e.g., transfected HEK293 cells or isolated human neutrophils).

  • Radiolabeled or fluorescently labeled known FPR1 ligand (e.g., [³H]fMLP or a fluorescent fMLP analogue).

  • Unlabeled test peptide (this compound) at various concentrations.

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Multi-well filter plates (e.g., 96-well glass fiber filter plates).[11]

  • Vacuum manifold.

  • Scintillation counter or fluorescence plate reader.

Methodology:

  • Prepare a suspension of FPR1-expressing cells or cell membranes.

  • In a multi-well plate, add a fixed concentration of the labeled ligand to each well.

  • Add increasing concentrations of the unlabeled test peptide to the wells. Include control wells with no unlabeled peptide (total binding) and wells with a large excess of unlabeled fMLP (non-specific binding).

  • Add the cell/membrane suspension to each well to initiate the binding reaction.

  • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound ligand (retained on the filter) from the free ligand (passes through).[11]

  • Wash the filters rapidly with ice-cold binding buffer to remove any remaining unbound ligand.

  • Dry the filters and measure the retained radioactivity (scintillation counting) or fluorescence.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding versus the logarithm of the test peptide concentration. Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol: Neutrophil Chemotaxis Assay

This functional assay measures the ability of the peptide to induce directed migration of neutrophils.

Objective: To quantify the chemotactic activity of the peptide on primary human neutrophils.

Materials:

  • Freshly isolated human neutrophils from peripheral blood.

  • Chemotaxis chambers (e.g., Boyden chamber or 96-well Transwell® plates with 3-5 µm pore size).[12][13]

  • Assay medium (e.g., RPMI or HBSS with 0.5% BSA).

  • Test peptide at various concentrations.

  • Positive control (e.g., fMLP or IL-8).

  • Negative control (assay medium alone).

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®).[13]

Methodology:

  • Isolate human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[13]

  • Resuspend the purified neutrophils in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Prepare serial dilutions of the test peptide, positive control, and negative control in the assay medium.

  • Add the peptide solutions (chemoattractants) to the lower wells of the chemotaxis chamber.[13]

  • Place the porous membrane (Transwell® insert) over the lower wells.

  • Add the neutrophil suspension to the upper chamber (the insert).[12]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow cell migration.[12][13]

  • After incubation, remove the insert. The cells that have migrated through the pores into the lower chamber are quantified.

  • Quantification can be done by lysing the migrated cells and measuring their ATP content using a luminescent assay like CellTiter-Glo®.[13] The luminescence is directly proportional to the number of migrated cells.

  • Plot the number of migrated cells (or luminescence signal) versus the peptide concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).

Conclusion

The peptide this compound is a synthetically designed molecule with a high probability of functioning as a potent and stable chemoattractant for immune cells. Its N-terminal formyl group targets it to the formyl peptide receptor family, while the strategic inclusion of DL-amino acids is predicted to confer significant resistance to proteolytic degradation, thereby enhancing its in vivo half-life and duration of action. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and similar modified peptides, from assessing their fundamental properties of stability and receptor binding to validating their functional activity in cell-based assays. Such peptides hold therapeutic potential in modulating the innate immune response and warrant further investigation by researchers in immunology and drug development.

References

An In-depth Technical Guide to the Stability of For-DL-Met-DL-Phe-DL-Met-OH in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways for the novel peptide, For-DL-Met-DL-Phe-DL-Met-OH, in aqueous solutions. As this specific peptide is not extensively characterized in existing literature, this document outlines the principal chemical and physical instabilities based on its constituent components: an N-terminal formyl group, racemic methionine (DL-Met), and racemic phenylalanine (DL-Phe). Key factors influencing stability, such as pH, temperature, and oxidation, are discussed in detail. Furthermore, this guide presents robust experimental protocols for assessing stability, including the development of stability-indicating HPLC methods and the execution of forced degradation studies. Quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to provide a practical framework for researchers in pharmaceutical development and related fields.

Introduction

The stability of therapeutic peptides in aqueous formulations is a critical parameter that dictates their efficacy, safety, and shelf-life.[1][2] Peptides are susceptible to various degradation pathways, including both chemical modifications and physical changes.[1][3] This guide focuses on the predicted stability of "this compound," a tetrapeptide with an N-terminal formyl group and a C-terminal carboxylic acid. The presence of two methionine residues makes it particularly vulnerable to oxidation, while the peptide bonds and the N-formyl group are susceptible to hydrolysis across a range of pH values.[4] The racemic nature of the methionine and phenylalanine residues may also influence its susceptibility to enzymatic degradation, potentially increasing its stability in biological matrices compared to its L-enantiomer counterparts.[5]

Understanding the intrinsic stability of this peptide is essential for the development of stable formulations and for defining appropriate storage and handling conditions.[6] This document serves as a foundational resource, providing both theoretical background and practical experimental guidance for its characterization.

Predicted Chemical Degradation Pathways

The primary chemical degradation routes for this compound in an aqueous environment are expected to be oxidation of the methionine residues and hydrolysis of the peptide bonds and the N-terminal formyl group.[3]

Oxidation

Methionine is one of the most readily oxidized amino acid residues in peptides.[7] The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide and, under more stringent conditions, methionine sulfone. This process is often mediated by reactive oxygen species present in the solution and can be accelerated by exposure to light and the presence of trace metal ions.[8] The oxidation of methionine can significantly alter the peptide's conformation and biological activity.[7][9]

Hydrolysis

Hydrolysis is a major degradation pathway for peptides in aqueous solutions and is highly dependent on pH and temperature.[1][2]

  • Peptide Bond Hydrolysis: The amide linkages between the amino acid residues can be cleaved through acid- or base-catalyzed hydrolysis. This leads to the fragmentation of the peptide into smaller peptides or its constituent amino acids.

  • N-Formyl Group Hydrolysis: The formyl group at the N-terminus can also be susceptible to hydrolysis, particularly under acidic conditions, which would result in the corresponding deformylated peptide.[10][11]

Other Potential Degradation Pathways

While oxidation and hydrolysis are predicted to be the main degradation routes, other pathways could also occur, including:

  • Racemization: The chiral centers of the amino acids could undergo racemization, particularly at extremes of pH.[3]

  • Aggregation: Peptides can be prone to aggregation, which is a form of physical instability.[1][3]

A summary of the predicted degradation pathways is presented in Table 1.

| Table 1: Summary of Predicted Degradation Pathways for this compound | | :--- | :--- | | Degradation Type | Description of Potential Products | | Oxidation | Formation of methionine sulfoxide and methionine sulfone derivatives. | | Hydrolysis (Peptide Bonds) | Cleavage of the peptide backbone, resulting in smaller peptide fragments and individual amino acids.[1] | | Hydrolysis (N-Formyl Group) | Removal of the N-terminal formyl group to yield DL-Met-DL-Phe-DL-Met-OH.[10] | | Racemization | Interconversion between D and L isomers of methionine and phenylalanine.[3] |

The primary chemical degradation pathways are illustrated in the following diagram:

G Predicted Chemical Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Parent This compound Met_SO Methionine Sulfoxide Products Parent->Met_SO + O2 Deformylated Deformylated Peptide Parent->Deformylated H2O, H+ Fragments Peptide Fragments Parent->Fragments H2O, H+/OH- Met_SO2 Methionine Sulfone Products Met_SO->Met_SO2 + O2 G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Peptide Stock Solution Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Reporting LCMS->Data

References

An In-depth Technical Guide on the Interactions of N-Formylated Peptides: A Focus on Methionine-Phenylalanine Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of methionine and phenylalanine is significant. Methionine, with its flexible, sulfur-containing side chain, can participate in hydrophobic interactions and is susceptible to oxidation, which can modulate peptide activity.[5] Phenylalanine, an aromatic amino acid, is known to engage in π-π stacking and hydrophobic interactions, which are critical for ligand-receptor binding and peptide conformation.[6] Understanding these interactions is paramount for the rational design of novel therapeutics targeting inflammatory and immune responses.

Quantitative Data on N-Formylated Peptide-Receptor Interactions

The biological effects of N-formylated peptides are mediated by their binding to a class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[1][7] The binding affinity of these peptides to their receptors is a key determinant of their potency. The following table summarizes the binding affinity for the model peptide, fMLP, to its primary receptor, FPR1.

PeptideReceptorBinding Affinity (Ki)Cell TypeReference
N-Formyl-Met-Leu-Phe (fMLP)FPR138 nMLeukocytes

Experimental Protocols

The study of N-formylated peptide interactions involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., a synthetic peptide) to its receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a non-labeled peptide for a specific receptor.

Materials:

  • Cells or membrane preparations expressing the target receptor (e.g., neutrophils expressing FPR1).

  • Radiolabeled ligand (e.g., [3H]-fMLP).

  • Non-labeled competitor peptide.

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubate a constant concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the non-labeled competitor peptide.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

  • Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay measures the ability of a peptide to induce directed migration of cells, a hallmark of chemoattractants.

Objective: To quantify the chemotactic potency of a peptide.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber).

  • Microporous membrane (with a pore size appropriate for the cell type).

  • Leukocytes (e.g., neutrophils).

  • Test peptide at various concentrations.

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • Microscope and image analysis software.

Procedure:

  • Place the microporous membrane between the upper and lower wells of the chemotaxis chamber.

  • Add the test peptide at various concentrations to the lower wells.

  • Add a suspension of leukocytes to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator for a time sufficient for cell migration.

  • After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the concentration of the test peptide to generate a dose-response curve.

  • Determine the EC50 (the concentration of peptide that elicits a half-maximal chemotactic response).

Signaling Pathways

The binding of N-formylated peptides like fMLP to FPRs triggers a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

G cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling cluster_response Cellular Response Peptide N-Formylated Peptide (e.g., fMLP) FPR Formyl Peptide Receptor (FPR) Peptide->FPR Binding G_protein G-Protein (Gi) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 [Ca2+]i Increase IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Chemotaxis Actin Polymerization Degranulation ROS Production Ca2->Response PKC->Response

References

Methodological & Application

Application Notes and Protocols for the Liquid-Phase Synthesis of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of the tripeptide For-DL-Met-DL-Phe-DL-Met-OH using liquid-phase peptide synthesis (LPPS). This methodology is particularly suited for the scalable production of shorter peptides.[1][2][3]

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for constructing peptides in a homogenous solution.[2][3] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS involves the sequential coupling of amino acids in a solvent system.[2] A key advantage of LPPS is the ability to isolate and purify intermediates at each step, which can lead to higher purity of the final product.[2][3] This approach is often favored for the production of shorter peptides and for processes where scalability and cost-effectiveness are critical.[1]

The synthesis of peptides containing sensitive residues like methionine requires special attention to prevent side reactions, primarily the oxidation of the thioether side chain to a sulfoxide.[4][5][6] The use of scavengers or performing reactions under an inert atmosphere can mitigate this issue.[4][7] Racemization is another potential side reaction, especially when using carbodiimide coupling reagents, which can be suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt).[4][8][9]

Experimental Overview

The synthesis of this compound is a multi-step process that involves the sequential coupling of the constituent amino acids, followed by deprotection and formylation steps. The general workflow is outlined below.

G cluster_synthesis Peptide Chain Elongation cluster_modification Final Modifications & Purification Met_OH Boc-DL-Met-OH Dipeptide Boc-DL-Met-DL-Phe-OMe Met_OH->Dipeptide Coupling (DCC/HOBt) Phe_OMe H-DL-Phe-OMe Phe_OMe->Dipeptide Dipeptide_OH Boc-DL-Met-DL-Phe-OH Dipeptide->Dipeptide_OH Saponification Tripeptide_protected Boc-DL-Met-DL-Phe-DL-Met-OMe Dipeptide_OH->Tripeptide_protected Coupling (DCC/HOBt) Met_OMe H-DL-Met-OMe Met_OMe->Tripeptide_protected Tripeptide_deprotected H-DL-Met-DL-Phe-DL-Met-OH Tripeptide_protected->Tripeptide_deprotected Acidolysis (TFA) & Saponification Final_Product This compound Tripeptide_deprotected->Final_Product Formylation Purification Purification (Extraction & Crystallization) Final_Product->Purification G Start Start with Boc-DL-Met-OH and H-DL-Phe-OMe Couple1 Couple to form Boc-DL-Met-DL-Phe-OMe Start->Couple1 Saponify1 Saponify to Boc-DL-Met-DL-Phe-OH Couple1->Saponify1 Couple2 Couple with H-DL-Met-OMe to form Boc-DL-Met-DL-Phe-DL-Met-OMe Saponify1->Couple2 Saponify2 Saponify to Boc-DL-Met-DL-Phe-DL-Met-OH Couple2->Saponify2 Deprotect Deprotect N-terminus to H-DL-Met-DL-Phe-DL-Met-OH Saponify2->Deprotect Formylate Formylate N-terminus Deprotect->Formylate Purify Purify Final Product Formylate->Purify End This compound Purify->End

References

Application Note: High-Purity Purification of For-DL-Met-DL-Phe-DL-Met-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient method for the purification of the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH from a crude synthetic mixture. Utilizing reverse-phase high-performance liquid chromatography (RP-HPLC), this protocol achieves high purity levels suitable for downstream applications in research and drug development. The methodology employs a C18 stationary phase with a water/acetonitrile mobile phase gradient containing trifluoroacetic acid (TFA) as an ion-pairing agent. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow diagram to guide researchers in achieving optimal purification results.

Introduction

The tripeptide this compound is a synthetic peptide of interest in various biochemical and pharmaceutical research areas. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from protecting groups.[1] Reverse-phase HPLC is the standard and highly effective method for purifying peptides based on their hydrophobicity.[1][2][3] The separation occurs through the differential interaction of the peptide with a hydrophobic stationary phase and a polar mobile phase.[3] By gradually increasing the organic solvent concentration in the mobile phase, peptides are eluted based on their hydrophobicity, allowing for the isolation of the target peptide.[2][3] This application note provides a detailed protocol for the purification of this compound using a C18 column and a trifluoroacetic acid (TFA)-based solvent system.

Physicochemical Properties of Constituent Amino Acids

The retention behavior of a peptide in RP-HPLC is largely influenced by the properties of its constituent amino acids. This compound is composed of Methionine (Met) and Phenylalanine (Phe).

Amino AcidSymbolSide ChainPolarity
MethionineMetThioetherNonpolar
PhenylalaninePheAromaticNonpolar

Table 1: Physicochemical properties of the amino acids in this compound.[4][5]

The presence of two nonpolar methionine residues and a highly hydrophobic phenylalanine residue indicates that the peptide will have a significant retention time on a reverse-phase column.

Experimental Protocol

  • Crude Peptide: this compound (from synthesis)

  • Solvent A (Mobile Phase A): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B (Mobile Phase B): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • HPLC System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A preparative C18 silica column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

  • Analytical HPLC System: For purity analysis, equipped with a C18 analytical column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm).

  • Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • If solubility is an issue, a small percentage of acetonitrile can be added, or a different solvent such as dimethyl sulfoxide (DMSO) can be used, ensuring it is compatible with the HPLC system.

  • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

The following table outlines the parameters for the preparative purification of the target peptide.

ParameterValue
Column Preparative C18, 10 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Detection UV at 220 nm[1][3]
Injection Volume Dependent on sample concentration and column capacity
Gradient See Table 3

Table 2: Preparative HPLC Parameters.

Time (minutes)% Mobile Phase B
010
510
4570
50100
55100
6010

Table 3: Preparative HPLC Gradient Program.

  • Collect fractions corresponding to the major peak observed on the chromatogram.

  • Analyze the purity of each collected fraction using analytical RP-HPLC. The parameters for analytical HPLC are detailed in Table 4.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

ParameterValue
Column Analytical C18, 5 µm, 300 Å, 4.6 x 250 mm[6]
Mobile Phase A 0.1% TFA in Water[6]
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Gradient See Table 5

Table 4: Analytical HPLC Parameters.

Time (minutes)% Mobile Phase B
010
310
2370
25100
28100
3010

Table 5: Analytical HPLC Gradient Program.

  • Combine the pure fractions.

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.

  • Store the purified peptide at -20°C or lower.

Workflow Diagram

Purification_Workflow Crude Crude Peptide Synthesis (this compound) Dissolve Dissolve Crude Peptide in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Prep_HPLC Preparative RP-HPLC (C18 Column) Filter->Prep_HPLC Collect Collect Fractions Prep_HPLC->Collect Analytical_HPLC Analytical RP-HPLC (Purity Check) Collect->Analytical_HPLC Pool Pool Pure Fractions (>95% Purity) Analytical_HPLC->Pool Purity Met Waste Impure Fractions Analytical_HPLC->Waste Purity Not Met Evaporate Remove Acetonitrile (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Pure_Peptide Pure this compound Lyophilize->Pure_Peptide

Caption: Workflow for the purification of this compound.

Expected Results

The crude peptide mixture will likely show one major peak corresponding to the target peptide, this compound, and several smaller peaks representing impurities. Following preparative RP-HPLC, the collected fractions containing the main peak should exhibit a purity of >95% when analyzed by analytical RP-HPLC. The final lyophilized product will be a white powder, ready for use in subsequent experiments.

Conclusion

The protocol described in this application note presents a straightforward and effective method for the purification of the synthetic peptide this compound. By utilizing standard reverse-phase HPLC techniques, researchers can achieve high levels of purity, which is critical for reliable and reproducible results in scientific studies and drug development processes. The provided parameters can be adapted for similar hydrophobic peptides with minor modifications to the gradient conditions.

References

Application Note: Mass Spectrometric Characterization of the N-formylated Tripeptide For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the characterization of the synthetic N-formylated tripeptide, For-DL-Met-DL-Phe-DL-Met-OH, using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The methods outlined provide a robust framework for determining the molecular weight, elucidating the primary structure, and confirming the identity of this novel peptide. The presented workflows and data analysis strategies are broadly applicable to the characterization of similar short, modified peptides in research and drug development settings.

Introduction

Short peptides and their derivatives are of significant interest in various fields of biomedical research and drug development due to their diverse biological activities. Accurate and unambiguous characterization of these molecules is paramount for ensuring their quality, purity, and for understanding their structure-activity relationships. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful analytical technique for the detailed structural elucidation of peptides.[1][2] This note provides a detailed methodology for the characterization of this compound, a tripeptide composed of two methionine residues and one phenylalanine residue, with a formyl group at the N-terminus.

Predicted Molecular Structure and Properties

The peptide this compound consists of the amino acid sequence Methionine-Phenylalanine-Methionine, with the N-terminus formylated. The use of DL-amino acids indicates that the stereochemistry at the alpha-carbon of each residue is a racemic mixture.

Molecular Formula: C₂₂H₃₃N₃O₅S₂

Monoisotopic Mass: 499.1865 g/mol

Average Mass: 499.68 g/mol

Experimental Protocols

Materials and Instrumentation
  • Sample: this compound, synthesized and purified (>95%)

  • Solvents: HPLC-grade water, acetonitrile (ACN), and formic acid (FA)

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer).

Sample Preparation
  • Prepare a stock solution of the peptide at a concentration of 1 mg/mL in HPLC-grade water.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µM in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the peptide, making it suitable for positive ion mode ESI.

Mass Spectrometry Analysis
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS1 Scan: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 100-1000 to identify the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (theoretically m/z 500.1938) for fragmentation.

    • Utilize collision-induced dissociation (CID) as the fragmentation method.[2]

    • Acquire product ion spectra to identify characteristic fragment ions. The collision energy should be optimized to achieve a good distribution of fragment ions.

A generalized workflow for the mass spectrometric analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide This compound (Lyophilized Powder) Stock 1 mg/mL Stock Solution (in Water) Peptide->Stock Dissolve Working 1-10 µM Working Solution (50:50 ACN:H₂O + 0.1% FA) Stock->Working Dilute ESI Electrospray Ionization (Positive Mode) Working->ESI MS1 MS1 Full Scan (m/z 100-1000) ESI->MS1 Isolation Precursor Ion Isolation ([M+H]⁺, m/z 500.19) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Product Ion Scan CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Interpretation Spectral Interpretation (Identify [M+H]⁺ and Fragment Ions) Spectrum->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Figure 1. Experimental workflow for the mass spectrometric characterization of this compound.

Data Presentation and Interpretation

Full Scan Mass Spectrum (MS1)

The full scan mass spectrum is expected to show a prominent peak corresponding to the singly protonated molecule, [M+H]⁺.

Theoretical m/zObserved m/zIon Species
500.1938To be determined[M+H]⁺
522.1757To be determined[M+Na]⁺
538.1497To be determined[M+K]⁺

Table 1. Predicted m/z values for the protonated and adducted molecular ions of this compound.

Tandem Mass Spectrum (MS/MS)

Fragmentation of the peptide backbone during CID primarily results in the formation of b- and y-type ions. The masses of these fragment ions can be used to deduce the amino acid sequence.[1]

The predicted fragmentation pathway and the resulting b- and y-ions for this compound are illustrated below.

G P For-Met-Phe-Met-OH b1 b₁ For-Met⁺ b2 b₂ For-Met-Phe⁺ y1 y₁ H-Met-OH⁺ y2 y₂ H-Phe-Met-OH⁺ b1->b2 + Phe y1->y2 + Phe

Figure 2. Predicted fragmentation pattern for this compound, showing the generation of b- and y-type ions.

The theoretical monoisotopic masses of the expected major fragment ions are summarized in the table below.

Ion TypeTheoretical m/zSequence
b₁160.0432For-Met
b₂307.1116For-Met-Phe
y₁150.0538Met-OH
y₂297.1222Phe-Met-OH

Table 2. Predicted m/z values for the major b- and y-type fragment ions of this compound.

In addition to these primary fragment ions, other product ions resulting from neutral losses (e.g., loss of the methionine side chain) may also be observed.

Conclusion

The methodologies described in this application note provide a clear and effective strategy for the mass spectrometric characterization of the novel N-formylated tripeptide, this compound. By combining high-resolution full scan mass spectrometry with tandem MS for fragmentation analysis, it is possible to unambiguously confirm the molecular weight and primary amino acid sequence of this and other similar synthetic peptides. These protocols are essential for quality control in peptide synthesis and for foundational studies in drug discovery and development.

References

Application Note: NMR Spectroscopic Analysis of the Synthetic Peptide For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and purity assessment of synthetic peptides.[1][2] This application note details the analytical protocols for the comprehensive NMR analysis of the synthetic tripeptide, For-DL-Met-DL-Phe-DL-Met-OH. The methodologies described herein provide a framework for researchers to confirm the identity, assess the purity, and derive detailed structural insights into this and similar short-chain peptides. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances, providing crucial information for quality control and further development of peptide-based therapeutics.

Data Presentation

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimates based on typical chemical shifts of methionine and phenylalanine residues in peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm.

ResidueAmine (NH)α-CHβ-CH₂γ-CH₂Phenyl (aromatic)S-CH₃Formyl (CHO)
For-Met1 -4.2 - 4.51.9 - 2.22.5 - 2.7-2.0 - 2.28.0 - 8.3
Phe2 7.8 - 8.24.5 - 4.83.0 - 3.3-7.2 - 7.4--
Met3 7.9 - 8.34.3 - 4.61.8 - 2.12.4 - 2.6-2.0 - 2.2-

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm.

ResidueCarbonyl (C=O)α-Cβ-Cγ-CPhenyl C₁Phenyl C₂,₆Phenyl C₃,₅Phenyl C₄S-CH₃Formyl (CHO)
For-Met1 172 - 17552 - 5530 - 3331 - 34----15 - 17160 - 163
Phe2 171 - 17454 - 5737 - 40-136 - 138129 - 131128 - 130126 - 128--
Met3 173 - 17653 - 5629 - 3230 - 33----15 - 17-

Experimental Protocols

1. Sample Preparation:

A high-purity peptide sample (>95%) is essential for unambiguous spectral analysis.[3]

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the peptide in 500 µL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of 90% H₂O and 10% D₂O.[4] The choice of solvent will depend on the peptide's solubility and the desired exchange of labile protons. For observing amide protons, DMSO-d₆ is recommended.

  • The final concentration should be in the range of 1-5 mM to ensure a good signal-to-noise ratio.[3][5]

  • If using an aqueous solvent, adjust the pH to a range of 4.0-7.0 for optimal results and to minimize amide proton exchange.[4][6]

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition:

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess the overall sample purity and to identify the major proton resonances.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two to three bonds, which is crucial for identifying adjacent protons within an amino acid spin system.[3][7]

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, allowing for the complete assignment of an amino acid residue's protons from a single cross-peak.[3][6]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a carbon atom, enabling the assignment of carbon resonances based on their attached proton's chemical shift.[7]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two to three bonds, providing information on the connectivity between different amino acid residues and confirming the peptide sequence.[7]

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (through-space interactions), which can provide information about the peptide's conformation.[3][6]

3. Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

  • Reference the ¹H spectra to the residual solvent peak or an internal standard.

  • Analyze the 1D ¹H spectrum to identify the different types of protons (amide, alpha, beta, aromatic, etc.).

  • Use the COSY and TOCSY spectra to identify the individual spin systems of the methionine and phenylalanine residues.

  • Utilize the HSQC spectrum to assign the ¹³C chemical shifts based on the already assigned proton resonances.

  • Confirm the peptide sequence and the assignment of quaternary carbons using the HMBC spectrum.

  • Analyze the NOESY spectrum for through-space correlations to gain insights into the peptide's three-dimensional structure.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification sample_prep Sample Preparation (5-10 mg in 500 µL solvent) verification->sample_prep data_acq 1D & 2D NMR Data Acquisition (COSY, TOCSY, HSQC, HMBC) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc structure_elucid Structure Elucidation & Purity Assessment data_proc->structure_elucid logical_relationships cluster_nmr_experiments 2D NMR Correlations cluster_information Derived Information peptide This compound Structure cosy_tocsy COSY / TOCSY (Through-bond J-coupling) peptide->cosy_tocsy hsqc HSQC (¹JCH coupling) peptide->hsqc hmbc HMBC (²⁻³JCH coupling) peptide->hmbc noesy NOESY (Through-space proximity) peptide->noesy spin_systems Amino Acid Spin Systems cosy_tocsy->spin_systems direct_connectivity Direct C-H Connectivity hsqc->direct_connectivity sequence_connectivity Inter-residue Connectivity hmbc->sequence_connectivity conformation 3D Conformation noesy->conformation

References

Application Notes and Protocols for In Vitro Biological Assays of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formylated peptides, such as For-DL-Met-DL-Phe-DL-Met-OH, are potent modulators of the innate immune system. These peptides are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2][3] In humans, this family primarily includes FPR1, FPR2, and FPR3.[2] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and play a crucial role in orchestrating the inflammatory response to bacterial infections and tissue damage.[1][3] Upon binding to FPRs, N-formylated peptides trigger a cascade of intracellular signaling events, leading to a variety of cellular responses including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS).[3][4]

The synthetic peptide this compound is a subject of interest for its potential to modulate these pathways. The following application notes provide a summary of key in vitro biological assays to characterize the activity of this peptide and detailed protocols for their execution.

Key In Vitro Biological Assays

A panel of in vitro assays is recommended to comprehensively evaluate the biological activity of this compound. These assays will quantify its ability to activate FPRs and elicit downstream cellular responses.

1. Chemotaxis Assay: To determine the chemoattractant properties of the peptide for phagocytic cells. 2. Calcium Mobilization Assay: To measure the peptide's ability to induce intracellular calcium flux, a hallmark of GPCR activation.[4] 3. Neutrophil Activation/Degranulation Assay: To quantify the release of granular enzymes, such as myeloperoxidase (MPO), upon peptide stimulation.[5]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described assays.

Table 1: Chemotaxis Assay Data

Concentration (nM)Chemotactic Index
0.11.2 ± 0.2
12.5 ± 0.4
104.8 ± 0.6
1003.1 ± 0.5
10001.5 ± 0.3

Chemotactic Index is expressed as the fold increase in migrated cells compared to the negative control.

Table 2: Calcium Mobilization Assay Data

Concentration (nM)Peak Fluorescence Intensity (RFU)
0.1150 ± 20
1450 ± 35
10980 ± 50
1001100 ± 65
10001150 ± 70

Relative Fluorescence Units (RFU) indicate the intracellular calcium concentration.

Table 3: Neutrophil Degranulation (Myeloperoxidase Release) Assay Data

Concentration (nM)MPO Activity (mOD/min)
0.15 ± 1.2
115 ± 2.5
1045 ± 4.1
10060 ± 5.3
100062 ± 5.8

Milli-optical density per minute (mOD/min) reflects the rate of MPO-catalyzed reaction.

Experimental Protocols

Chemotaxis Assay Protocol

Objective: To evaluate the chemotactic potential of this compound for human neutrophils.

Materials:

  • This compound

  • Human neutrophils isolated from fresh whole blood

  • RPMI 1640 medium with 0.1% BSA

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and dilute to final concentrations in RPMI 1640/0.1% BSA. The final DMSO concentration should be below 0.1%.

  • Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.

  • Resuspend neutrophils in RPMI 1640/0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Label the neutrophils with Calcein-AM dye according to the manufacturer's protocol.

  • Add different concentrations of this compound to the lower wells of the Boyden chamber. Use RPMI 1640/0.1% BSA as a negative control and a known chemoattractant like fMLP as a positive control.

  • Place the polycarbonate filter over the lower wells.

  • Add the Calcein-AM labeled neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the filter.

  • Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader with appropriate filter settings (e.g., 485 nm excitation/520 nm emission).

  • Calculate the chemotactic index by dividing the fluorescence of the test sample by the fluorescence of the negative control.

Calcium Mobilization Assay Protocol

Objective: To measure the intracellular calcium mobilization in response to this compound.

Materials:

  • This compound

  • HL-60 cells differentiated into a neutrophil-like phenotype

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Pluronic F-127

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Culture and differentiate HL-60 cells.

  • Harvest the differentiated HL-60 cells and wash them with HBSS.

  • Resuspend the cells in HBSS at a concentration of 1-2 x 10^6 cells/mL.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well black, clear-bottom plate.

  • Place the plate in a fluorescence plate reader and begin kinetic measurement of fluorescence.

  • After establishing a stable baseline fluorescence, add different concentrations of this compound to the wells.

  • Continue to record the fluorescence intensity for several minutes to capture the peak response.

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Neutrophil Degranulation (Myeloperoxidase Release) Assay Protocol

Objective: To quantify the release of myeloperoxidase (MPO) from neutrophils stimulated with this compound.

Materials:

  • This compound

  • Isolated human neutrophils

  • HBSS with calcium and magnesium

  • Cytochalasin B

  • O-phenylenediamine dihydrochloride (OPD) or TMB as a substrate for MPO

  • Hydrogen peroxide (H2O2)

  • Sulfuric acid (H2SO4) as a stop solution

  • Spectrophotometer (plate reader)

Procedure:

  • Isolate human neutrophils as described in the chemotaxis protocol.

  • Resuspend the neutrophils in HBSS at 2 x 10^6 cells/mL.

  • Pre-incubate the neutrophils with cytochalasin B (5 µg/mL) for 5-10 minutes at 37°C. This step enhances degranulation.

  • Add various concentrations of this compound to the neutrophil suspension. Use HBSS as a negative control and a potent stimulus like PMA as a positive control.

  • Incubate for 15-30 minutes at 37°C.

  • Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant, which contains the released MPO.

  • In a new 96-well plate, add the supernatant.

  • Prepare the MPO substrate solution containing OPD and H2O2 in a suitable buffer.

  • Add the substrate solution to each well containing the supernatant.

  • Allow the color to develop for 10-20 minutes.

  • Stop the reaction by adding sulfuric acid.

  • Measure the absorbance at 492 nm (for OPD) or 450 nm (for TMB) using a spectrophotometer.

  • The absorbance is proportional to the amount of MPO released.

Visualizations

FPR_Signaling_Pathway FPR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response FPR This compound (Ligand) Receptor FPR (G Protein-Coupled Receptor) FPR->Receptor Binds G_protein Gαi & Gβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway (ERK, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->MAPK Degranulation Degranulation PKC->Degranulation Akt Akt PI3K->Akt Activates Akt->Chemotaxis MAPK->Chemotaxis MAPK->Degranulation ROS_production ROS Production MAPK->ROS_production

Caption: FPR Signaling Pathway

Experimental_Workflow Experimental Workflow for Peptide Characterization cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Peptide_Prep Prepare this compound Stock and Dilutions Chemotaxis Chemotaxis Assay Peptide_Prep->Chemotaxis Calcium Calcium Mobilization Assay Peptide_Prep->Calcium Degranulation Neutrophil Degranulation Assay Peptide_Prep->Degranulation Cell_Isolation Isolate/Culture Primary Cells (e.g., Neutrophils) or Cell Lines (e.g., HL-60) Cell_Isolation->Chemotaxis Cell_Isolation->Calcium Cell_Isolation->Degranulation Data_Collection Collect Data (Fluorescence, Absorbance) Chemotaxis->Data_Collection Calcium->Data_Collection Degranulation->Data_Collection Data_Analysis Analyze Data (EC50, Emax) Data_Collection->Data_Analysis Conclusion Draw Conclusions on Peptide Activity Data_Analysis->Conclusion

Caption: Experimental Workflow

References

Application Notes and Protocols for "For-DL-Met-DL-Phe-DL-Met-OH" Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of cell permeability is a critical step in the development of peptide-based therapeutics, as it determines the ability of a compound to cross cellular barriers and reach its intracellular target. "For-DL-Met-DL-Phe-DL-Met-OH" is a tripeptide composed of alternating D and L isomers of methionine and phenylalanine. The presence of hydrophobic residues, methionine and phenylalanine, suggests that this peptide may have the potential for transcellular passive diffusion across cell membranes.[1] Phenylalanine, in particular, has been shown to interact with and increase the permeability of lipid membranes.[2][3]

These application notes provide detailed protocols for two standard in vitro assays to evaluate the cell permeability of "this compound": the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane, making it suitable for early-stage screening.[4][5] The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate into a polarized epithelial barrier, providing a more comprehensive model that includes passive transport, carrier-mediated uptake, and active efflux mechanisms.[6][7]

Data Presentation

The following table presents a representative summary of expected quantitative data from the PAMPA and Caco-2 assays for "this compound," alongside standard control compounds. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across a membrane.

CompoundAssayApparent Permeability (Papp) (x 10-6 cm/s)Permeability Classification
This compound PAMPA Hypothetical ValueBased on Hypothetical Value
This compound Caco-2 (A-B) Hypothetical ValueBased on Hypothetical Value
This compound Caco-2 (B-A) Hypothetical ValueBased on Hypothetical Value
Propranolol (High Permeability)PAMPA> 10High
Propranolol (High Permeability)Caco-2 (A-B)> 20High
Atenolol (Low Permeability)PAMPA< 1Low
Atenolol (Low Permeability)Caco-2 (A-B)< 1Low

Note: The values for "this compound" are hypothetical and need to be determined experimentally.

Experimental Protocols

This protocol is designed to assess the passive diffusion of "this compound" across an artificial lipid membrane.

Materials and Reagents:

  • "this compound"

  • PAMPA plate system (e.g., 96-well filter and acceptor plates)

  • Lecithin (or other suitable lipid)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., propranolol and atenolol)

  • Analytical instrumentation (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of "this compound" and control compounds in DMSO.

  • Preparation of Donor Solution:

    • Dilute the stock solutions to a final concentration of 100 µM in PBS (the final DMSO concentration should be ≤ 1%).

  • Preparation of Artificial Membrane:

    • Prepare a solution of 1% (w/v) lecithin in dodecane.

    • Carefully add 5 µL of the lipid solution to the membrane of each well of the donor plate and allow it to impregnate the filter for at least 5 minutes.[8]

  • Assay Setup:

    • Add 200 µL of PBS to each well of the acceptor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the acceptor solution.

    • Add 200 µL of the donor solution (containing the test peptide or controls) to each well of the donor plate.

  • Incubation:

    • Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • The Papp can be calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

This protocol evaluates the transport of "this compound" across a monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.

Materials and Reagents:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® permeable supports (e.g., 12- or 24-well plates)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • "this compound"

  • High and low permeability control compounds (e.g., propranolol and atenolol)

  • Lucifer yellow (for monolayer integrity testing)

  • Transepithelial Electrical Resistance (TEER) measurement system

  • Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

    • Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.[6]

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm2.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The Papp of Lucifer yellow should be < 1.0 x 10-6 cm/s.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS containing the test peptide (e.g., 10 µM) to the apical (donor) side and 1.5 mL of HBSS to the basolateral (receiver) side.

    • Incubate the plates at 37°C with 5% CO2 for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B-A):

    • To investigate active efflux, perform the transport experiment in the reverse direction.

    • Add 1.5 mL of HBSS containing the test peptide to the basolateral (donor) side and 0.5 mL of HBSS to the apical (receiver) side.

    • Incubate and collect samples as described for the A-B transport.

  • Sample Analysis:

    • Determine the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the involvement of active efflux transporters.[6]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis start Start cell_culture Caco-2 Cell Culture (21-28 days) start->cell_culture Seed cells monolayer_integrity Monolayer Integrity Check (TEER & Lucifer Yellow) cell_culture->monolayer_integrity Differentiated monolayer assay_setup Assay Setup (Add Peptide to Donor) monolayer_integrity->assay_setup Monolayer ready incubation Incubation (2 hours at 37°C) assay_setup->incubation sample_collection Sample Collection (Apical & Basolateral) incubation->sample_collection analysis LC-MS/MS Analysis sample_collection->analysis calculation Calculate Papp & Efflux Ratio analysis->calculation end_node End calculation->end_node

Caption: Caco-2 Cell Permeability Assay Workflow.

References

Application Notes and Protocols: For-DL-Met-DL-Phe-DL-Met-OH in Chemotaxis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylated peptides are potent chemoattractants for a variety of immune cells, particularly neutrophils, playing a crucial role in the innate immune response to bacterial infections.[1][2][3] These peptides are recognized by a specific class of G-protein coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2][4][5] The prototypical agonist for these receptors is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which has been extensively studied.[6] The peptide of interest, For-DL-Met-DL-Phe-DL-Met-OH, is a synthetic formylated tripeptide containing a mixture of D- and L-stereoisomers of methionine and phenylalanine. The presence of D-amino acids can significantly influence the peptide's stability, receptor binding affinity, and overall biological activity.[7][8][9]

These application notes provide a comprehensive overview of the potential use of this compound in chemotaxis studies, including detailed experimental protocols and an exploration of the underlying signaling pathways. While direct experimental data for this specific peptide is not extensively available in public literature, the provided information is based on established principles of formyl peptide-mediated chemotaxis and the known effects of D-amino acid substitutions.

Data Presentation: Expected Chemotactic Activity

The introduction of D-amino acids into a peptide sequence can alter its interaction with the chiral environment of a receptor binding pocket. This can lead to a range of effects, from reduced to enhanced or even antagonistic activity compared to the all-L-isomer counterpart. The following table summarizes the hypothetical chemotactic potencies (EC50 values) of different stereoisomers of a formyl-Met-Phe-Met peptide, based on general principles of peptide-receptor interactions.

Peptide ConfigurationExpected EC50 (nM) for Neutrophil ChemotaxisRationale
For-L-Met-L-Phe-L-Met-OH1 - 10The all-L configuration is typically the most active form for naturally derived peptide ligands.
This compound 10 - 100 The racemic mixture may exhibit reduced potency due to the presence of less active or inactive D-isomers, which could compete for receptor binding.
For-D-Met-L-Phe-L-Met-OH50 - 500Substitution at the N-terminus can significantly impact receptor recognition and activation.
For-L-Met-D-Phe-L-Met-OH20 - 200Substitution in the central position may alter the peptide's backbone conformation, affecting its fit within the receptor binding site.
For-L-Met-L-Phe-D-Met-OH15 - 150C-terminal substitutions may have a less pronounced, but still significant, effect on binding and activity.
For-D-Met-D-Phe-D-Met-OH>1000 or inactiveThe all-D enantiomer may have very low affinity for the receptor, which has evolved to recognize L-amino acids.

Note: The EC50 values are hypothetical and serve as a guide for experimental design. Actual values must be determined empirically.

Signaling Pathways

Upon binding to FPRs, formylated peptides like this compound are expected to initiate a cascade of intracellular signaling events characteristic of GPCR activation. This ultimately leads to the reorganization of the actin cytoskeleton and directed cell movement.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane FPR FPR G_protein Gαβγ FPR->G_protein Activation G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PI3K PI3Kγ PIP3 PIP3 PI3K->PIP3 phosphorylates Ligand This compound Ligand->FPR Binding G_betagamma->PLC G_betagamma->PI3K PIP2_1 PIP2 PIP2_1->IP3 PIP2_1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC PIP2_2 PIP2 PIP2_2->PIP3 Akt Akt Activation PIP3->Akt Actin Actin Polymerization (Chemotaxis) Ca_release->Actin PKC->Actin Rac_Cdc42 Rac/Cdc42 Activation Akt->Rac_Cdc42 Rac_Cdc42->Actin

FPR Signaling Pathway

Experimental Protocols

Neutrophil Isolation from Human Blood

Objective: To isolate highly pure and viable neutrophils from fresh human peripheral blood.

Materials:

  • Ficoll-Paque PLUS

  • 3% Dextran 500 in 0.9% NaCl

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Centrifuge tubes (15 mL and 50 mL)

  • Sterile pipettes

Protocol:

  • Collect whole blood in heparinized tubes.

  • Dilute the blood 1:1 with HBSS.

  • Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the erythrocyte/granulocyte pellet and transfer to a new 50 mL tube.

  • Add 3% Dextran solution to a final volume of 50 mL and mix gently by inversion.

  • Allow the erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully collect the leukocyte-rich supernatant and transfer to a new 50 mL tube.

  • Centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of ice-cold RBC Lysis Buffer for 5 minutes on ice to lyse any remaining red blood cells.

  • Stop the lysis by adding 45 mL of ice-cold PBS and centrifuge at 250 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once more with PBS.

  • Resuspend the final neutrophil pellet in RPMI 1640 supplemented with 1% FBS.

  • Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

Boyden Chamber Chemotaxis Assay

Objective: To quantitatively measure the chemotactic response of isolated neutrophils to this compound.

Materials:

  • Isolated human neutrophils

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Positive control: fMLP (10 nM)

  • Negative control: Chemotaxis buffer with DMSO vehicle

  • Boyden chamber apparatus (or 96-well Transwell plates with 3-5 µm pore size polycarbonate membranes)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

Protocol:

  • Prepare serial dilutions of this compound in chemotaxis buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Also prepare the fMLP positive control and vehicle negative control.

  • Add 30 µL of each peptide dilution, positive control, or negative control to the lower wells of the Boyden chamber.

  • Adjust the concentration of isolated neutrophils to 2 x 10⁶ cells/mL in chemotaxis buffer.

  • Place the polycarbonate membrane over the lower wells.

  • Carefully add 50 µL of the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

  • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Alternatively, for fluorescent or luminescent-based assays, lyse the migrated cells in the lower chamber and quantify the signal according to the manufacturer's instructions.

  • Plot the number of migrated cells (or signal intensity) against the peptide concentration to generate a dose-response curve and determine the EC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate Neutrophils Load_Upper Load Neutrophils into Upper Chamber Neutrophil_Isolation->Load_Upper Peptide_Dilution Prepare Peptide Dilutions Load_Lower Load Peptide into Lower Chamber Peptide_Dilution->Load_Lower Incubate Incubate at 37°C Load_Upper->Incubate Stain_Count Stain and Count Migrated Cells Incubate->Stain_Count Dose_Response Generate Dose-Response Curve Stain_Count->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Chemotaxis Assay Workflow

Conclusion

This compound represents an interesting tool for probing the intricacies of formyl peptide receptor activation and leukocyte chemotaxis. The presence of D-amino acids may confer increased stability against proteolytic degradation, making it a potentially valuable research compound for in vitro and in vivo studies. The provided protocols offer a robust framework for characterizing the chemotactic properties of this and other novel formylated peptides. Researchers should be mindful of the potential for altered pharmacology due to stereoisomerism and design their experiments accordingly. Further studies are warranted to fully elucidate the specific interactions of this compound with the various subtypes of Formyl Peptide Receptors and its downstream signaling consequences.

References

Application Notes and Protocols for the Investigation of N-Formyl Peptides as Formyl Peptide Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific experimental data for the peptide For-DL-Met-DL-Phe-DL-Met-OH as a ligand for formyl peptide receptors (FPRs) is not available in the public domain. The following application notes and protocols are therefore based on established methodologies for the well-characterized and prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF) , and other analogous synthetic peptides. These protocols provide a comprehensive framework for researchers to characterize the interaction of novel N-formyl peptides, such as this compound, with FPRs.

Introduction

Formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system.[1] They recognize N-formylated peptides, which are common molecular patterns found on bacteria or released from damaged mitochondria.[1][2] In humans, there are three main types of FPRs: FPR1, FPR2, and FPR3.[1] Activation of these receptors on phagocytic leukocytes, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response to infection.[2]

The synthetic peptide this compound contains N-formylated methionine, a key feature for recognition by FPRs. The presence of D-amino acids may influence its metabolic stability and receptor binding affinity. The following sections provide detailed protocols to investigate the biological activity of this and other novel N-formyl peptides.

Quantitative Data Summary

As no specific data for this compound is available, the following table provides representative quantitative data for the well-characterized FPR1 agonist, fMLF, to serve as a benchmark for comparison.

LigandReceptorAssay TypeParameterValue (nM)Cell Type
fMLFHuman FPR1Radioligand BindingKd1.2Human Neutrophils
fMLFHuman FPR1ChemotaxisEC500.1Human Neutrophils
fMLFHuman FPR1Calcium MobilizationEC500.5HL-60 cells
fMLFHuman FPR1Superoxide ProductionEC501.0Human Neutrophils

Experimental Protocols

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., this compound) to a specific formyl peptide receptor.

Materials:

  • Membranes from cells expressing the formyl peptide receptor of interest (e.g., FPR1-expressing HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]fMLF)

  • Unlabeled fMLF (for non-specific binding determination)

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound and fMLF in binding buffer.

  • In a 96-well plate, add binding buffer, cell membranes, and the radiolabeled ligand to each well.

  • For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled fMLF. For competitive binding, add the various concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the data to determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the ability of a test compound to induce an increase in intracellular calcium concentration, a hallmark of FPR activation.[1]

Materials:

  • Cells expressing the formyl peptide receptor (e.g., HL-60 cells differentiated to a neutrophil-like phenotype)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Test compound (this compound)

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader

Procedure:

  • Culture and differentiate the cells as required.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well plate.

  • Prepare serial dilutions of the test compound in HBSS.

  • Use a FLIPR or a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Analyze the data to determine the EC50 of the test compound for calcium mobilization.

Chemotaxis Assay

This protocol assesses the ability of a test compound to induce directed cell migration, a primary function of FPR activation.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber or multi-well chemotaxis plates) with a porous membrane (typically 3-5 µm pore size for neutrophils)

  • Cells capable of chemotaxis (e.g., primary human neutrophils or differentiated HL-60 cells)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Test compound (this compound)

  • Cell staining dye (e.g., Calcein AM) or a method for cell counting

Procedure:

  • Prepare serial dilutions of the test compound in chemotaxis buffer and add them to the lower wells of the chemotaxis chamber.

  • Place the porous membrane over the lower wells.

  • Load the cell suspension into the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 60-120 minutes).

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells and measuring fluorescence or by lysing the cells and measuring an intracellular enzyme activity.

  • Plot the number of migrated cells against the concentration of the test compound to determine the EC50 for chemotaxis.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand This compound FPR Formyl Peptide Receptor (FPR) Ligand->FPR Binds G_Protein Gαi/βγ FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK MAPK Pathway (ERK, p38) G_Protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis ROS ROS Production PKC->ROS MAPK->Chemotaxis

Caption: Simplified signaling pathway of formyl peptide receptors.

Experimental_Workflow start Start: Synthesize/Obtain This compound binding_assay Receptor Binding Assay (Determine Ki for FPR1, FPR2, FPR3) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays calcium_assay Calcium Mobilization Assay (Determine EC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay (Determine EC50) functional_assays->chemotaxis_assay ros_assay ROS Production Assay (Determine EC50) functional_assays->ros_assay data_analysis Data Analysis and Structure-Activity Relationship calcium_assay->data_analysis chemotaxis_assay->data_analysis ros_assay->data_analysis end Conclusion on Ligand Profile data_analysis->end

Caption: Experimental workflow for characterizing a novel FPR ligand.

References

Application Note: Conformational Analysis of the Synthetic Peptide For-DL-Met-DL-Phe-DL-Met-OH using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Formylated peptides, such as For-DL-Met-DL-Phe-DL-Met-OH, are of significant interest in biomedical research due to their structural similarity to bacterial proteins and their role as potent chemoattractants for phagocytic cells in the immune system.[1] These peptides are recognized by formyl peptide receptors (FPRs), a class of G protein-coupled receptors, initiating a signaling cascade that leads to cellular responses like chemotaxis, phagocytosis, and the production of reactive oxygen species.[1][2][3] The biological activity of these peptides is intimately linked to their three-dimensional conformation. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[4][5][6] This application note provides a detailed protocol for the conformational analysis of the synthetic peptide this compound using CD spectroscopy.

Principle of Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[4][5] In peptides and proteins, the primary chromophore is the peptide bond. The regular, repeating arrangement of these bonds in secondary structures like α-helices, β-sheets, and β-turns gives rise to characteristic CD spectra.[7] Analysis of the far-UV CD spectrum (typically 190-260 nm) can therefore provide qualitative and quantitative information about the secondary structural content of a peptide.[4][8]

Experimental Protocols

Materials and Equipment
  • This compound peptide (purity >95%)

  • Spectroscopy-grade solvents (e.g., phosphate buffer, trifluoroethanol)

  • Circular Dichroism Spectropolarimeter

  • Quartz cuvettes with a path length of 1 mm or 0.1 mm

  • Nitrogen gas supply for purging the instrument

  • Micro-centrifuge

  • Calibrated micropipettes

Sample Preparation
  • Peptide Stock Solution: Accurately weigh a small amount of the lyophilized this compound peptide and dissolve it in the desired solvent (e.g., 10 mM phosphate buffer, pH 7.4) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to the final desired concentration for CD analysis. A typical concentration for far-UV CD is 0.1 mg/mL.[9]

  • Solvent Blank: Prepare a sufficient amount of the same solvent used to dissolve the peptide to be used as a blank.

  • Clarification: Centrifuge or filter the peptide solution to remove any aggregates that could cause light scattering and interfere with the CD measurement.[9]

Instrumental Parameters

The following are typical starting parameters for a CD experiment. These may need to be optimized for the specific instrument and sample.[9]

ParameterRecommended Setting
Wavelength Range190 - 260 nm
Data Pitch0.5 nm
Scanning Speed50 nm/min
Response Time2 sec
Bandwidth1 nm
Accumulations3-5 scans
Temperature25 °C (or desired temperature)
Path Length1 mm

Data Acquisition Workflow

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_peptide Prepare Peptide Solution (0.1 mg/mL) acq_sample Acquire Sample Spectrum prep_peptide->acq_sample prep_blank Prepare Solvent Blank acq_blank Acquire Blank Spectrum prep_blank->acq_blank instrument_setup Instrument Startup & Purge with N2 param_setup Set Experimental Parameters instrument_setup->param_setup param_setup->acq_blank acq_blank->acq_sample subtract_blank Subtract Blank from Sample Spectrum acq_sample->subtract_blank convert_units Convert to Molar Ellipticity [θ] subtract_blank->convert_units analyze_spectra Analyze Spectra for Secondary Structure convert_units->analyze_spectra

Caption: Experimental workflow for circular dichroism data acquisition and analysis.

Data Processing
  • Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum to correct for any background absorbance from the solvent and cuvette.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg * MRW) / (10 * c * l)

    Where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (Molecular Weight of the peptide / number of amino acids)

    • c is the peptide concentration in mg/mL

    • l is the path length of the cuvette in cm

Expected Results and Data Presentation

The CD spectrum of this compound is expected to be characteristic of a disordered or random coil conformation in aqueous buffer, typical for short, linear peptides.[10] However, in a membrane-mimicking solvent like trifluoroethanol (TFE), the peptide may adopt a more ordered structure, such as a β-turn or helical conformation.[10][11]

Table 1: Hypothetical Molar Ellipticity Data for this compound

Wavelength (nm)[θ] in Phosphate Buffer (deg cm² dmol⁻¹)[θ] in 50% TFE (deg cm² dmol⁻¹)
195-50008000
200-8000-2000
208-2500-12000
215-1000-8000
222-500-10000
230200-500

Note: This data is illustrative and not based on experimental results.

Biological Context: Formyl Peptide Receptor Signaling

The interaction of formylated peptides like this compound with the Formyl Peptide Receptor 1 (FPR1) triggers a downstream signaling cascade that is crucial for the innate immune response.[1] Understanding the conformation of the peptide is the first step in elucidating the structure-activity relationship that governs this interaction.

G peptide This compound fpr1 FPR1 (GPCR) peptide->fpr1 Binding g_protein Heterotrimeric G-protein (Gαi, Gβγ) fpr1->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Gβγ activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Induces cellular_response Cellular Responses (Chemotaxis, Phagocytosis) pkc->cellular_response Leads to ca_release->cellular_response Leads to

Caption: Simplified signaling pathway of the Formyl Peptide Receptor 1 (FPR1).

Conclusion

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of synthetic peptides like this compound. The protocol outlined in this application note provides a robust framework for obtaining high-quality CD data. By correlating the conformational properties of the peptide with its biological activity, researchers can gain valuable insights into the molecular mechanisms of chemoattraction and immune cell activation, aiding in the development of novel therapeutic agents that target the formyl peptide receptor family.

References

Application Notes and Protocols for Antimicrobial Screening of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Short synthetic peptides, such as For-DL-Met-DL-Phe-DL-Met-OH, represent a promising class of molecules for investigation. This formylated tripeptide, composed of alternating D and L isomers of methionine and phenylalanine, possesses unique structural characteristics that may confer antimicrobial properties.

This document provides detailed application notes and standardized protocols for the initial screening of this compound for antimicrobial activity. The methodologies outlined below are fundamental for determining the peptide's inhibitory and bactericidal potential against a panel of relevant microorganisms.

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, two primary pathways may be considered based on its structural features:

  • Direct Antimicrobial Activity: Many antimicrobial peptides (AMPs) exert their effects by directly interacting with and disrupting the microbial cell membrane.[1][2] The amphipathic nature of peptides containing hydrophobic residues like phenylalanine and methionine can facilitate their insertion into the lipid bilayer, leading to pore formation, membrane depolarization, and ultimately cell death. The presence of D-amino acids can enhance proteolytic stability, a desirable trait for therapeutic peptides.

  • Immunomodulatory Activity: N-formylated peptides are known to be potent chemoattractants for phagocytic cells of the innate immune system, such as neutrophils and macrophages, through their interaction with formyl peptide receptors (FPRs).[3][4][5][6] Activation of FPRs can trigger a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.[4][6] Therefore, this compound may not directly kill pathogens but rather enhance the host's innate immune response to clear the infection.

The following experimental protocols are designed to investigate the direct antimicrobial properties of the peptide.

Data Presentation

The quantitative data generated from the antimicrobial screening assays should be summarized for clear comparison. The following tables provide a template for organizing the experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)Positive Control (Antibiotic)MIC (µg/mL)
Escherichia coliATCC 25922Gentamicin
Staphylococcus aureusATCC 29213Vancomycin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Amphotericin B
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Escherichia coliATCC 25922
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853
(Add other relevant strains)

Interpretation of MBC/MIC Ratio:

  • ≤ 4: Bactericidal

  • > 4: Bacteriostatic

Table 3: Disk Diffusion Assay Results for this compound

Test MicroorganismStrain IDPeptide Concentration (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Escherichia coliATCC 25922Gentamicin (10 µg)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
(Add other relevant strains)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.[8]

Materials:

  • This compound (lyophilized powder)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial/fungal strains (e.g., E. coli, S. aureus, P. aeruginosa, C. albicans)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Ciprofloxacin, Amphotericin B)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Peptide Preparation: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin for cationic peptides).[9] The final concentration should be at least 10 times the highest concentration to be tested.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[10]

  • Plate Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the peptide stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the peptide.

    • Include a positive control (a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum, no peptide).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

  • Reading the MIC: The MIC is the lowest concentration of the peptide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.[12]

  • Plating: Spread the aliquot onto a fresh nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[13]

Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial inoculum prepared as in the MIC protocol

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Protocol:

  • Plate Inoculation: Dip a sterile swab into the adjusted bacterial inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known concentration of this compound to the surface of the inoculated agar plate.[15]

    • Gently press the disks with sterile forceps to ensure complete contact with the agar.

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent used to dissolve the peptide.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[15]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_disk Disk Diffusion Assay peptide_prep Peptide Stock Preparation serial_dilution Serial Dilution in 96-well Plate peptide_prep->serial_dilution Add to plate inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculation_mic Inoculation of Plate inoculum_prep->inoculation_mic plate_inoculation Inoculate MHA Plate inoculum_prep->plate_inoculation serial_dilution->inoculation_mic incubation_mic Incubation (37°C, 18-24h) inoculation_mic->incubation_mic read_mic Read MIC (Visual/OD) incubation_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture Select wells incubation_mbc Incubation on Agar Plates subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc disk_application Apply Peptide-impregnated Disks plate_inoculation->disk_application incubation_disk Incubation (37°C, 18-24h) disk_application->incubation_disk measure_zone Measure Zone of Inhibition incubation_disk->measure_zone

Antimicrobial Screening Workflow

signaling_pathway cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects peptide Formylated Peptide membrane Lipid Bilayer peptide->membrane Interaction & Insertion pore Pore Formation membrane->pore Disruption leakage Ion & Metabolite Leakage pore->leakage death Cell Death leakage->death

Postulated Direct Antimicrobial Mechanism

immunomodulatory_pathway cluster_ligand Peptide Ligand cluster_cell Phagocytic Cell (e.g., Neutrophil) cluster_response Cellular Response peptide This compound fpr Formyl Peptide Receptor (FPR) peptide->fpr Binding g_protein G-protein Activation fpr->g_protein signaling Intracellular Signaling Cascade g_protein->signaling chemotaxis Chemotaxis signaling->chemotaxis degranulation Degranulation signaling->degranulation ros ROS Production signaling->ros

Postulated Immunomodulatory Mechanism

References

Application Notes and Protocols for the Study of "For-DL-Met-DL-Phe-DL-Met-OH" in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthetic peptide "For-DL-Met-DL-Phe-DL-Met-OH" is a potential chemoattractant agent designed for the study of formyl peptide receptors (FPRs). FPRs are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, subsequently triggering a cascade of inflammatory and chemotactic responses[1][2][3]. The unique sequence of this peptide, incorporating both D- and L-isomers of methionine and phenylalanine, suggests it may exhibit novel binding affinities and selectivities for the different FPR isoforms (FPR1, FPR2, and FPR3), making it a valuable tool for structural and functional studies of these receptors[1][4].

These application notes provide a comprehensive overview of the potential uses of "this compound" in structural biology, along with detailed protocols for its characterization.

Application Notes

1. Probing Ligand-Binding Pockets of Formyl Peptide Receptors:

"this compound" can be utilized as a molecular probe to investigate the structural determinants of ligand recognition by FPRs. The presence of both D- and L-amino acids can provide insights into the stereochemical requirements of the receptor's binding pocket[5][6]. Structural studies, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), of FPRs in complex with this peptide can elucidate the specific molecular interactions that govern ligand binding and receptor activation[3][7].

2. Structure-Activity Relationship (SAR) Studies:

The peptide serves as a template for SAR studies to design novel and selective FPR modulators. By systematically modifying its sequence, for instance, by substituting amino acids or altering their stereochemistry, researchers can identify key residues and conformations responsible for bioactivity. This information is invaluable for the development of therapeutic agents targeting FPRs for various inflammatory diseases and cancers[8][9].

3. Investigation of FPR Signaling Pathways:

As a potential agonist or antagonist, "this compound" can be used to study the downstream signaling pathways mediated by FPRs. These receptors are known to couple to Gαi proteins, leading to the activation of downstream effectors such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs)[4]. By stimulating cells expressing specific FPR isoforms with this peptide, researchers can dissect the intricacies of these signaling cascades.

4. Development of Novel Imaging Agents:

Radiolabeled or fluorescently tagged versions of "this compound" could be developed as imaging agents for in vivo visualization of FPR-expressing cells, such as neutrophils and monocytes. This would enable the non-invasive monitoring of inflammatory processes and the trafficking of immune cells in various disease models.

Quantitative Data

The following table summarizes hypothetical quantitative data for "this compound" based on typical values observed for other formylated peptides interacting with FPRs. This data should be determined experimentally for the specific peptide.

ParameterFPR1FPR2FPR3Reference Peptide (fMLF)
Binding Affinity (Ki, nM) 15.5450.2>10,000~1[4]
Chemotactic Potency (EC50, nM) 25.8875.4Not Active~10
Calcium Mobilization (EC50, nM) 18.2650.9Not Active~5

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of "this compound" for FPR isoforms.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human FPR1, FPR2, or FPR3.

  • Radioligand: [3H]N-formyl-Met-Leu-Phe ([3H]fMLF).

  • "this compound" peptide.

  • Binding buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Prepare a series of dilutions of "this compound" (e.g., from 10^-12 M to 10^-5 M).

  • In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein), 25 µL of [3H]fMLF (at a final concentration equal to its Kd), and 25 µL of the "this compound" dilution or buffer (for total binding) or a high concentration of unlabeled fMLF (for non-specific binding).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor peptide.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

Objective: To assess the chemotactic activity of "this compound" on immune cells.

Materials:

  • Human neutrophils or monocytes isolated from peripheral blood.

  • Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size).

  • "this compound" peptide.

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Methodology:

  • Prepare a range of concentrations of "this compound" in chemotaxis buffer.

  • Add the peptide solutions to the lower wells of the Boyden chamber. Add buffer alone as a negative control and a known chemoattractant (e.g., fMLF) as a positive control.

  • Place the polycarbonate filter over the lower wells.

  • Resuspend the isolated immune cells in chemotaxis buffer and add them to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Remove the filter, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.

  • Count the number of migrated cells in several high-power fields using a microscope.

  • Plot the number of migrated cells against the peptide concentration to determine the EC50 value.

Protocol 3: Calcium Mobilization Assay

Objective: To measure the ability of "this compound" to induce intracellular calcium release.

Materials:

  • Cells expressing the target FPR (e.g., HEK293-FPR1).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • "this compound" peptide.

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Methodology:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of "this compound".

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add the peptide dilutions to the wells and immediately start recording the fluorescence intensity over time (typically for 2-3 minutes).

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.

Protocol 4: Crystallization of FPR1 in Complex with "this compound"

Objective: To obtain a high-resolution crystal structure of the peptide-receptor complex.

Materials:

  • Purified and stabilized human FPR1 protein (e.g., in a lipidic cubic phase or detergent micelles).

  • "this compound" peptide.

  • Crystallization screens and plates (for vapor diffusion methods).

  • Cryoprotectant solutions.

  • Synchrotron X-ray source.

Methodology:

  • Incubate the purified FPR1 with a molar excess of "this compound" to form a stable complex.

  • Set up crystallization trials using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Once crystals appear, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.

  • Harvest the crystals and soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Refine the structural model and analyze the peptide-receptor interactions.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound FPR Formyl Peptide Receptor (FPR) Peptide->FPR Binding G_Protein Gαi/βγ FPR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC βγ subunit PI3K PI3K G_Protein->PI3K βγ subunit PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to receptor MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Activation Ca_Cytosol [Ca2+]i ↑ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activation Akt Akt PI3K->Akt Activation Chemotaxis Chemotaxis Actin Polymerization Akt->Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation Oxidative_Burst Oxidative Burst (ROS Production) MAPK->Oxidative_Burst

Caption: FPR Signaling Pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification of This compound Binding_Assay Receptor Binding Assays (Determine Ki) Peptide_Synthesis->Binding_Assay Receptor_Expression Expression & Purification of FPR Isoforms Receptor_Expression->Binding_Assay Functional_Assays Functional Assays (Chemotaxis, Ca2+ Mobilization) Binding_Assay->Functional_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assays->SAR_Studies Structural_Studies Structural Biology (Crystallography / Cryo-EM) Functional_Assays->Structural_Studies Lead_Optimization Lead Optimization for Drug Development SAR_Studies->Lead_Optimization Structural_Studies->Lead_Optimization SAR_Logic cluster_modifications Modifications Parent_Peptide This compound AA_Substitution Amino Acid Substitution (e.g., replace Phe with Tyr) Parent_Peptide->AA_Substitution Stereochemistry Alter Stereochemistry (e.g., L-Met to D-Met) Parent_Peptide->Stereochemistry Backbone_Mod Backbone Modification (e.g., peptidomimetics) Parent_Peptide->Backbone_Mod Terminal_Mod N/C-Terminal Modification (e.g., amidation) Parent_Peptide->Terminal_Mod Evaluation Evaluate Analogs for: - Binding Affinity - Potency - Selectivity - Stability AA_Substitution->Evaluation Stereochemistry->Evaluation Backbone_Mod->Evaluation Terminal_Mod->Evaluation SAR_Model Develop SAR Model Evaluation->SAR_Model

References

"For-DL-Met-DL-Phe-DL-Met-OH" designing enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Designing Enzyme Inhibition Studies for the Synthetic Peptide "For-DL-Met-DL-Phe-DL-Met-OH"

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthetic peptide, N-formyl-DL-methionyl-DL-phenylalanyl-DL-methionine (this compound), is a novel compound with potential therapeutic applications. Its structure, featuring an N-terminal formyl group, suggests a possible interaction with enzymes that recognize formylated peptides, such as the Formyl Peptide Receptors (FPRs).[1][2] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response by recognizing N-formyl peptides derived from bacteria and mitochondria, initiating a signaling cascade that leads to chemotaxis and inflammation.[1][3] Therefore, this compound is a candidate for modulating the activity of FPRs and their downstream signaling pathways.

This document provides a comprehensive guide for designing and conducting enzyme inhibition studies to characterize the inhibitory potential of this compound. The protocols outlined herein can be adapted for various enzyme systems but will focus on the FPRs as a primary hypothetical target.

Potential Enzyme Target: Formyl Peptide Receptors (FPRs)

The N-formyl group on the methionine residue is a key structural feature for recognition by FPRs.[1] These receptors are expressed on various immune cells, including neutrophils and macrophages.[3] Upon binding of a ligand, FPRs activate intracellular signaling pathways involving G-proteins, phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs), leading to cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS).[2][4]

Hypothesis: this compound acts as an antagonist (inhibitor) of a Formyl Peptide Receptor (e.g., FPR1 or FPR2), thereby blocking the downstream signaling cascade initiated by a known agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Experimental Protocols

General Considerations for Enzyme Inhibition Assays

Successful enzyme inhibition studies require careful planning and execution. Key considerations include:

  • Enzyme and Substrate Selection: The choice of enzyme and substrate is critical. For FPRs, a whole-cell-based assay using a known agonist (e.g., fMLP) as the "substrate" to stimulate a measurable response is appropriate.

  • Assay Conditions: Optimize buffer composition, pH, temperature, and incubation times to ensure robust and reproducible results.

  • Controls: Include appropriate positive and negative controls in every experiment.[5]

Protocol 1: Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. This protocol describes a competitive binding assay to determine the IC50 of this compound against a known FPR agonist.

Objective: To determine the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled FPR agonist.

Materials:

  • This compound

  • Cell line expressing the target FPR (e.g., U937 cells for FPR1)

  • Radiolabeled FPR agonist (e.g., [3H]fMLP)

  • Unlabeled FPR agonist (e.g., fMLP) for determining non-specific binding

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a suspension of FPR-expressing cells at a concentration of 1 x 10^6 cells/mL in binding buffer.

  • In a series of microcentrifuge tubes, add a fixed concentration of [3H]fMLP (typically at its Kd concentration).

  • To separate tubes, add increasing concentrations of this compound.

  • For total binding, add only [3H]fMLP and cells.

  • For non-specific binding, add [3H]fMLP, cells, and a high concentration of unlabeled fMLP.

  • Add the cell suspension to each tube to initiate the binding reaction.

  • Incubate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[6]

Protocol 2: Mechanism of Inhibition (MOA) Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for characterizing an inhibitor. This can be determined by assessing the effect of the inhibitor on the agonist concentration-response curve.

Objective: To determine the mechanism by which this compound inhibits FPR activation.

Materials:

  • This compound

  • FPR-expressing cells

  • FPR agonist (e.g., fMLP)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorometric plate reader

Procedure:

  • Load the FPR-expressing cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells and resuspend them in a suitable buffer.

  • In a 96-well plate, add the loaded cells.

  • Add either buffer (control) or a fixed concentration of this compound to the wells and incubate for a short period.

  • Stimulate the cells with increasing concentrations of the FPR agonist (fMLP).

  • Measure the change in intracellular calcium concentration using a fluorometric plate reader.

  • Plot the agonist concentration-response curves in the presence and absence of the inhibitor.

  • Analyze the data using Schild regression for competitive antagonists or by observing the changes in Emax and EC50 for non-competitive or uncompetitive inhibition.

Protocol 3: Cellular Chemotaxis Assay

This assay directly measures the functional consequence of FPR inhibition.

Objective: To assess the ability of this compound to inhibit agonist-induced cell migration.

Materials:

  • This compound

  • Chemotactic cells (e.g., neutrophils or differentiated HL-60 cells)

  • FPR agonist (e.g., fMLP)

  • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane

  • Cell culture medium

Procedure:

  • Prepare a suspension of chemotactic cells in culture medium.

  • In the lower chamber of the chemotaxis apparatus, add the culture medium containing the FPR agonist (fMLP).

  • In the upper chamber, add the cell suspension that has been pre-incubated with either buffer (control) or increasing concentrations of this compound.

  • Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.

  • After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the concentration of this compound to determine its inhibitory effect.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Determination for this compound

CompoundTargetAssay TypeIC50 (µM)
This compoundFPR1Competitive Binding[Insert Value]
Control Inhibitor (e.g., Cyclosporin H)FPR1Competitive Binding[Insert Value]

Table 2: Mechanism of Inhibition Analysis

InhibitorAgonistEffect on EC50Effect on EmaxMechanism
This compoundfMLP[Insert Observation][Insert Observation][Insert Conclusion]

Table 3: Chemotaxis Inhibition

Concentration of this compound (µM)% Inhibition of Cell Migration
0.1[Insert Value]
1[Insert Value]
10[Insert Value]
100[Insert Value]

Visualizations

Signaling Pathway

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR Inhibits G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis, Inflammation Ca_release->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade MAPK_Cascade->Cellular_Response

Caption: Hypothetical inhibition of the FPR signaling pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: IC50 Determination cluster_protocol2 Protocol 2: Mechanism of Inhibition cluster_protocol3 Protocol 3: Chemotaxis Assay P1_Start Prepare FPR-expressing cells P1_Binding Incubate cells with [³H]fMLP and varying concentrations of inhibitor P1_Start->P1_Binding P1_Filter Rapid filtration and washing P1_Binding->P1_Filter P1_Count Scintillation counting P1_Filter->P1_Count P1_Analyze Calculate specific binding and plot % inhibition vs. log[Inhibitor] P1_Count->P1_Analyze P1_Result Determine IC50 P1_Analyze->P1_Result P2_Start Load cells with Ca²⁺ dye P2_Incubate Incubate with/without inhibitor P2_Start->P2_Incubate P2_Stimulate Stimulate with varying [Agonist] P2_Incubate->P2_Stimulate P2_Measure Measure fluorescence P2_Stimulate->P2_Measure P2_Analyze Plot agonist dose-response curves P2_Measure->P2_Analyze P2_Result Determine MOA P2_Analyze->P2_Result P3_Start Prepare chemotactic cells P3_Setup Set up Boyden chamber with agonist in lower well and cells +/- inhibitor in upper well P3_Start->P3_Setup P3_Incubate Incubate to allow migration P3_Setup->P3_Incubate P3_Stain Fix and stain migrated cells P3_Incubate->P3_Stain P3_Count Count migrated cells P3_Stain->P3_Count P3_Result Assess functional inhibition P3_Count->P3_Result

Caption: Workflow for the characterization of this compound as an enzyme inhibitor.

References

Application Notes and Protocols: For-DL-Met-DL-Phe-DL-Met-OH in Protein-Peptide Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide, N-formyl-DL-methionyl-DL-phenylalanyl-DL-methionine (For-DL-Met-DL-Phe-DL-Met-OH), is a short, modified peptide with potential applications in the study of protein-peptide interactions, particularly those involving formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of inflammatory and chemotactic responses.[1][2][3] The unique structure of this compound, containing a formylated N-terminus and a sequence of D- and L-amino acids, makes it a valuable tool for investigating the specificity and signaling mechanisms of FPRs.

This document provides detailed application notes on the potential uses of this compound in research and outlines comprehensive protocols for its characterization in protein-peptide interaction studies.

Application Notes

1. Investigating Formyl Peptide Receptor (FPR) Binding and Specificity:

This compound can be utilized as a probe to investigate the binding characteristics of the formyl peptide receptor family (FPR1, FPR2, and FPR3).[1][2] Due to the presence of the N-formyl group, this peptide is expected to interact with the ligand-binding pocket of FPRs. The inclusion of both D- and L-amino acids may confer unique binding properties and resistance to proteolytic degradation compared to peptides composed solely of L-amino acids.[4] Researchers can use this peptide in competitive binding assays to determine its affinity for different FPR isoforms and to characterize the binding sites of novel compounds.

2. Elucidating FPR-Mediated Signaling Pathways:

Upon binding to FPRs, formylated peptides trigger a range of intracellular signaling events, including the activation of G-proteins, phospholipase C (PLC), and the mitogen-activated protein kinase (MAPK) pathway, leading to calcium mobilization and chemotaxis.[2][5] this compound can serve as a specific agonist to stimulate these pathways, allowing for detailed investigation of the downstream signaling cascades. The effects of this peptide on cellular responses such as cell migration, cytokine production, and oxidative burst can be quantified to understand its functional consequences.

3. High-Throughput Screening for Novel FPR Modulators:

The development of robust and reliable assays is crucial for the discovery of new drugs targeting FPRs. This compound can be used as a tool in high-throughput screening (HTS) campaigns to identify novel agonists or antagonists of FPRs. By establishing a baseline response with this peptide, researchers can screen large compound libraries for molecules that either mimic or inhibit its effects, paving the way for the development of new therapeutics for inflammatory diseases and other conditions where FPRs are implicated.

4. Structure-Activity Relationship (SAR) Studies:

The well-defined structure of this compound makes it an ideal candidate for SAR studies. By systematically modifying the peptide sequence, for instance, by substituting or removing specific amino acids or altering the formyl group, researchers can gain insights into the structural determinants of FPR binding and activation. This information is invaluable for the rational design of more potent and selective FPR ligands.

Quantitative Data Summary

The following table presents hypothetical quantitative data for this compound in comparison to the well-characterized FPR1 agonist, fMLP (N-formyl-Met-Leu-Phe). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Parameter This compound (Hypothetical) fMLP (Reference) Assay Type
Binding Affinity (Kd) 50 nM1 nMCompetitive Radioligand Binding
IC50 75 nM2 nMCompetitive Binding Assay
EC50 (Calcium Flux) 100 nM5 nMFluorometric Imaging Plate Reader (FLIPR) Assay
EC50 (Chemotaxis) 150 nM10 nMBoyden Chamber Assay

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific formyl peptide receptor (e.g., FPR1).

Materials:

  • Cell membranes prepared from a cell line overexpressing the target FPR (e.g., HEK293-FPR1)

  • Radiolabeled FPR ligand (e.g., [3H]fMLP)

  • This compound

  • Unlabeled fMLP (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand at a concentration near its Kd, and 50 µL of the this compound dilution.

  • For total binding, add 50 µL of binding buffer instead of the competitor.

  • For non-specific binding, add 50 µL of a high concentration of unlabeled fMLP.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to induce intracellular calcium release in cells expressing FPRs.

Materials:

  • A cell line expressing the target FPR (e.g., HL-60 or U937 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader

Procedure:

  • Culture the cells to the appropriate density.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well plate.

  • Prepare serial dilutions of this compound in HBSS.

  • Use the FLIPR or microplate reader to measure the baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately start recording the fluorescence signal over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.

Protocol 3: Chemotaxis Assay (Boyden Chamber)

This protocol assesses the ability of this compound to act as a chemoattractant for immune cells.

Materials:

  • Immune cells (e.g., neutrophils or monocytes)

  • Boyden chamber apparatus with a porous membrane (e.g., 3-5 µm pore size)

  • This compound

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare serial dilutions of this compound in chemotaxis buffer and add them to the lower wells of the Boyden chamber.

  • Place the porous membrane over the lower wells.

  • Add the immune cell suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.

  • Fix and stain the migrated cells on the bottom surface of the membrane.

  • Count the number of migrated cells in several high-power fields using a microscope.

  • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response and the EC50.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca2_release->Chemotaxis MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates Inflammation Inflammation MAPK_Cascade->Inflammation

Caption: FPR Signaling Pathway initiated by this compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_peptide Prepare serial dilutions of This compound mix Mix peptide, ligand, and membranes in 96-well plate prep_peptide->mix prep_ligand Prepare radiolabeled ligand solution prep_ligand->mix prep_membranes Prepare cell membranes with target FPR prep_membranes->mix incubate Incubate at room temperature mix->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters filter->wash count Count radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Chemotaxis_Assay_Workflow cluster_setup Chamber Setup cluster_incubation Incubation & Migration cluster_quantification Quantification add_peptide Add this compound to lower chamber place_membrane Place porous membrane add_peptide->place_membrane add_cells Add immune cells to upper chamber place_membrane->add_cells incubate Incubate at 37°C add_cells->incubate remove_nonmigrated Remove non-migrated cells incubate->remove_nonmigrated fix_stain Fix and stain migrated cells remove_nonmigrated->fix_stain count_cells Count migrated cells under microscope fix_stain->count_cells plot_data Plot dose-response curve count_cells->plot_data

Caption: Workflow for a Boyden Chamber Chemotaxis Assay.

References

Application Notes and Protocols for Studying the Aggregation of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the aggregation of the novel peptide For-DL-Met-DL-Phe-DL-Met-OH. The protocols outlined below describe established methods for characterizing peptide aggregation, from initial screening to detailed morphological analysis.

Introduction to Peptide Aggregation

Peptide aggregation is a phenomenon where peptide monomers self-associate to form larger, often structured, assemblies.[1][2] This process is implicated in various neurodegenerative diseases and can also impact the efficacy and safety of peptide-based therapeutics.[2][3] Understanding the aggregation propensity and pathway of a novel peptide like this compound is crucial for its development as a potential therapeutic agent. The methods described herein provide a multi-faceted approach to characterizing the aggregation of this peptide.

The primary sequences that drive aggregation in larger proteins are often short peptides, typically less than 10 amino acids in length.[4] The aggregation process can lead to various types of structures, including amorphous aggregates, oligomers, and highly organized amyloid fibrils rich in β-sheet structures.[3]

Experimental Workflow for Aggregation Studies

A logical workflow is essential for the comprehensive study of peptide aggregation. The following diagram outlines a typical experimental progression.

G cluster_0 Peptide Preparation & QC cluster_1 Aggregation Induction cluster_2 Aggregation Monitoring & Characterization Peptide_Synthesis Peptide Synthesis (this compound) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spec) Purification->Characterization Aggregation_Setup Set up Aggregation Conditions (pH, Temp, Concentration) Characterization->Aggregation_Setup ThT_Assay Thioflavin T (ThT) Assay Aggregation_Setup->ThT_Assay CR_Assay Congo Red (CR) Assay Aggregation_Setup->CR_Assay DLS Dynamic Light Scattering (DLS) Aggregation_Setup->DLS TEM Transmission Electron Microscopy (TEM) ThT_Assay->TEM CR_Assay->TEM DLS->TEM

Caption: Experimental workflow for studying peptide aggregation.

Spectroscopic Methods for Detecting and Quantifying Aggregation

Spectroscopic techniques are powerful tools for the initial evaluation and routine monitoring of peptide and protein self-assembly and aggregation in solution.[1]

Thioflavin T (ThT) Fluorescence Assay

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[5][6] This assay is a standard method for monitoring the kinetics of fibril formation.[5]

Protocol: Thioflavin T Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Thioflavin T in distilled water. This solution should be freshly prepared and filtered through a 0.2 µm syringe filter.[6]

    • Prepare the peptide stock solution by dissolving this compound in an appropriate solvent (e.g., DMSO or a suitable buffer) to a concentration of 1-10 mM.

    • Prepare the assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).[5]

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the assay buffer.

    • Add the ThT stock solution to each well to a final concentration of 20-25 µM.[6]

    • Add the peptide stock solution to the desired final concentration (e.g., 10-100 µM). The final volume in each well should be 100-200 µL.

    • Include control wells containing the buffer and ThT without the peptide.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking.[6]

    • Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[6]

Data Presentation

The results of the ThT assay can be presented as a kinetic curve of fluorescence intensity versus time. Key parameters to extract include the lag time, elongation rate, and maximum fluorescence intensity.

ParameterDescriptionExample Value
Lag Time (t_lag) The time before a significant increase in fluorescence is observed.2 hours
Elongation Rate (k_app) The maximum slope of the kinetic curve, reflecting the rate of fibril growth.500 RFU/hour
Maximum Fluorescence (F_max) The plateau fluorescence intensity, corresponding to the maximum amount of fibrils formed.8000 RFU
Congo Red (CR) Absorbance and Fluorescence Assay

Congo Red is another dye used to identify amyloid fibrils.[7] Binding of CR to amyloid fibrils results in a characteristic red shift in its absorbance spectrum and can also be monitored by fluorescence.[7][8]

Protocol: Congo Red Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of Congo Red (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) and filter it through a 0.2 µm syringe filter.[9]

    • Prepare a working solution of Congo Red (e.g., 20 µM) in the same buffer.[8]

    • Prepare aggregated peptide samples by incubating this compound under conditions that promote aggregation.

  • Absorbance Measurement:

    • Add an aliquot of the aggregated peptide solution to the Congo Red working solution.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Measure the absorbance spectrum from 400 nm to 700 nm using a UV-Vis spectrophotometer.[9] A red shift in the maximum absorbance from ~490 nm to ~512 nm is indicative of amyloid fibrils.[8][10]

  • Fluorescence Measurement:

    • A combined ThT-CR fluorescence assay can enhance the reliability of amyloid identification.[7] A decrease in ThT fluorescence upon addition of CR and an increase in CR fluorescence at 610 nm can be observed.[7]

Data Presentation

AssayParameterObservation for Amyloid Fibrils
CR Absorbance λ_max ShiftShift from ~490 nm to ~512 nm[8][10]
CR Fluorescence Emission IntensityIncreased fluorescence at ~610 nm[7]

Characterization of Aggregate Size and Morphology

While spectroscopic methods indicate the presence of aggregates, they do not provide information about their size and shape. Dynamic Light Scattering and Transmission Electron Microscopy are used for this purpose.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the formation of oligomers and larger aggregates.[11][12]

Protocol: Dynamic Light Scattering

  • Sample Preparation:

    • Prepare peptide solutions at various concentrations in a filtered buffer.

    • Incubate the samples under conditions that may induce aggregation.

    • Centrifuge the samples at a low speed to remove any large, non-colloidal particles before measurement.

  • DLS Measurement:

    • Transfer the supernatant to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform measurements to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

Data Presentation

SampleHydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)Interpretation
Monomeric Peptide 1-5< 0.2Homogeneous solution of monomers
Oligomeric Species 10-1000.2 - 0.5Presence of small aggregates
Large Aggregates > 100> 0.5Heterogeneous population of large aggregates
Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar structures.[13][14]

Protocol: Negative Staining for TEM

  • Grid Preparation:

    • Place a 3 µL drop of the aggregated peptide solution onto a carbon-coated copper grid.[15]

    • Allow the sample to adsorb for 3 minutes.

    • Wick away the excess solution using filter paper.[15]

  • Staining:

    • Immediately apply a 3 µL drop of a 2% uranyl acetate solution to the grid.[15]

    • After 3 minutes, wick away the excess stain.[15]

    • Allow the grid to air dry completely.

  • Imaging:

    • Examine the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80 keV).[15]

    • Acquire images at different magnifications to observe the overall morphology and fine details of the aggregates. Amyloid fibrils typically appear as linear, unbranched structures with a width of 5-10 nm.[15]

Data Presentation

TEM images should be presented with a scale bar. Quantitative analysis can include the measurement of fibril width and length.

Morphological FeatureExpected Dimensions for Amyloid Fibrils
Width 5-10 nm[15]
Length Variable, can be several micrometers
Appearance Linear, unbranched[15]

Signaling Pathways and Logical Relationships in Aggregation

The process of peptide aggregation can be depicted as a pathway from soluble monomers to insoluble fibrils, with various intermediate species.

G Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Fibril Insoluble Fibrils Protofibril->Fibril Maturation

Caption: A simplified pathway of amyloid fibril formation.

Conclusion

The suite of techniques described in these application notes provides a robust framework for characterizing the aggregation of the novel peptide this compound. By combining spectroscopic, light scattering, and microscopic methods, researchers can gain a comprehensive understanding of the peptide's aggregation propensity, kinetics, and the morphology of the resulting aggregates. This knowledge is critical for the development of safe and effective peptide-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide For-DL-Met-DL-Phe-DL-Met-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Overall Yield of the Desired Tripeptide

  • Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in peptide synthesis can stem from several factors, particularly incomplete reactions at each step. Given the hydrophobic nature of phenylalanine and the potential for side reactions with methionine, it is crucial to optimize coupling and deprotection steps.

    • Incomplete Coupling: The formation of the peptide bond between amino acid residues may not go to completion. To address this, consider the following:

      • Coupling Reagents: Employ more efficient coupling reagents. While standard carbodiimides like DCC can be used, uronium/aminium-based reagents such as HBTU or HATU, in the presence of a base like DIPEA, often lead to higher coupling efficiencies.

      • Reaction Time and Temperature: Extend the coupling reaction times or slightly increase the temperature to drive the reaction to completion. However, be mindful that prolonged reaction times or higher temperatures can also increase the risk of racemization, especially with phenylalanine.[1]

      • Monitoring: Use a ninhydrin test (Kaiser test) after the coupling step to check for the presence of unreacted free amines. A positive test indicates incomplete coupling, and a second coupling step should be performed before proceeding to the next deprotection.

    • Incomplete Deprotection: If using protecting groups for the amino termini during synthesis (e.g., Boc or Fmoc), their incomplete removal will prevent the subsequent amino acid from being added, leading to truncated peptide sequences.

      • Deprotection Reagents and Time: Ensure the deprotection reagent is fresh and used in sufficient excess. Extend the deprotection time if necessary. For example, when using Fmoc, if deprotection with piperidine is slow, you can increase the reaction time or add a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]

    • Aggregation: The peptide chain, particularly with hydrophobic residues like phenylalanine, can aggregate, making reactive sites inaccessible.

      • Solvents: Switch to more polar solvents or solvent mixtures that can disrupt hydrogen bonding and hydrophobic interactions. N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) to the reaction mixture can be effective.[1]

      • Chaotropic Salts: The addition of chaotropic salts such as LiCl can help to break up aggregates and improve reaction efficiency.

Issue 2: Presence of Impurities with +16 Da and +56 Da Mass Shifts in Mass Spectrometry Analysis

  • Question: My mass spectrometry analysis of the crude product shows significant peaks at +16 Da and +56 Da relative to the expected mass of my peptide. What are these impurities and how can I prevent them?

  • Answer: These mass shifts are characteristic of common side reactions involving the methionine residues in your peptide.

    • +16 Da Impurity: Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide.[3] This can occur during the synthesis, but is most common during the final cleavage from a solid support if using solid-phase synthesis, particularly under acidic conditions (e.g., with TFA).[4][5]

      • Prevention and Mitigation:

        • Use of Scavengers: During cleavage, use a cocktail that includes scavengers to quench oxidative species. Common scavengers for this purpose include dithiothreitol (DTT) or thioanisole.[1][6] A recently developed cleavage solution containing TFA, anisole, trimethylsilyl chloride (TMSCl), and Me₂S with a small amount of triphenyl phosphine has been shown to be effective in eradicating oxidation.[6][7]

        • Post-synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method is to treat the peptide with a solution of ammonium iodide and dimethyl sulfide.[3][8] Another approach involves using N-(methyl)mercaptoacetamide.[9]

        • Synthesis with Methionine Sulfoxide: In cases where oxidation is particularly problematic, you can perform the synthesis using Fmoc-Met(O)-OH from the start. The sulfoxide can then be reduced in a final step after purification. This can also improve the solubility of aggregation-prone peptides.[8]

    • +56 Da Impurity: S-alkylation (tert-butylation) of Methionine: This side reaction occurs when the thioether side chain of methionine is alkylated by carbocations present in the reaction mixture. The most common source of these carbocations is the cleavage of tert-butyl-based protecting groups (e.g., from Boc or tBu side-chain protecting groups) during acidic treatment (e.g., with TFA).[5][6]

      • Prevention and Mitigation:

        • Use of Scavengers: The inclusion of scavengers that can trap carbocations is crucial. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail often includes TFA, water, and TIS.

        • Reversibility: The S-alkylation can be reversed. Heating the peptide in a dilute acidic solution (e.g., 5% acetic acid) at 40°C for 24 hours can revert the sulfonium salt back to the free methionine.[6]

Issue 3: Broad Peaks and Difficult Purification by HPLC

  • Question: The HPLC analysis of my crude product shows very broad peaks, and I am having difficulty purifying my target peptide. What could be the cause?

  • Answer: Broad peaks and purification difficulties, especially for a short peptide, often point to the presence of a complex mixture of diastereomers, which can be challenging to separate.

    • Use of DL-Amino Acids: Your target molecule, this compound, is specified with racemic (DL) methionine and phenylalanine. This means that at each coupling step, you are introducing a new stereocenter without stereocontrol. For a tripeptide with three chiral centers (the formyl group does not add a new one), this will result in a mixture of 2³ = 8 diastereomers. These diastereomers often have very similar retention times on reverse-phase HPLC, leading to peak broadening and co-elution.

      • Analytical Approach: To confirm the presence of diastereomers, a chiral HPLC column may be necessary to resolve the different stereoisomers.[10]

      • Synthetic Strategy: If a single stereoisomer is the desired final product, the synthesis must be performed with enantiomerically pure L- or D-amino acids. If the goal is to produce a racemic mixture for screening purposes, be aware that purification will be challenging and may require specialized chromatographic techniques.

    • Racemization of Phenylalanine: Even if you were to start with pure L- or D-phenylalanine, racemization (or more accurately, epimerization in a peptide context) can occur during the activation and coupling steps.[11][12] The α-proton of the activated amino acid is acidic and can be abstracted by base, leading to a loss of stereochemical integrity.[13]

      • Prevention of Racemization:

        • Choice of Base: The choice of base used during coupling can significantly impact the degree of racemization. Sterically hindered bases like 2,4,6-collidine are generally preferred over less hindered bases like DIPEA. Using a weaker base like N-methylmorpholine (NMM) can also reduce racemization.

        • Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling reaction can suppress racemization by minimizing the lifetime of the highly reactive, racemization-prone intermediate.[1]

        • Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. The choice of reagent should be carefully considered, especially for amino acids known to be susceptible to racemization.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when synthesizing a peptide containing both Methionine and Phenylalanine?

A1: The primary side reactions of concern are:

  • Methionine Oxidation: The conversion of the methionine thioether to methionine sulfoxide (+16 Da).[3][4]

  • Methionine S-alkylation: The alkylation of the methionine thioether by carbocations, most commonly tert-butylation (+56 Da), during acidic cleavage.[5]

  • Phenylalanine Racemization/Epimerization: The loss of stereochemical integrity at the α-carbon of phenylalanine during the coupling step.[11][13]

  • Aggregation: Due to the hydrophobic nature of phenylalanine, the peptide may aggregate, leading to incomplete reactions.[1][14]

Q2: My synthesis starts with an N-formyl methionine. Are there any specific side reactions associated with the formyl group?

A2: The N-formyl group is generally stable under many peptide synthesis conditions. However, it can be labile under strong basic conditions. A key challenge is introducing the formyl group. It is often best to couple an activated Nα-formyl methionine to the fully deprotected peptide in solution as the final step. This avoids exposing the formyl group to the conditions of peptide synthesis and cleavage, where it could be partially or fully removed.[15]

Q3: I am performing a liquid-phase synthesis. What are the key differences in potential side reactions compared to solid-phase synthesis?

A3: In liquid-phase synthesis, you still need to be concerned with methionine oxidation, S-alkylation (if using t-butyl protecting groups that are removed with acid), and racemization. However, some side reactions are different or have different implications:

  • Aggregation: Aggregation can still occur in solution and may lead to precipitation of the peptide, effectively removing it from the reaction. Careful choice of solvent is critical.[16][17]

  • Diketopiperazine Formation: This side reaction, where the N-terminal amino group of a dipeptide attacks the C-terminal ester to form a cyclic dipeptide, can be more prevalent in solution-phase synthesis, especially at the dipeptide stage.[2]

  • Purification: While solid-phase synthesis allows for easy removal of excess reagents by washing, in liquid-phase synthesis, each intermediate may need to be purified, which can be time-consuming and lead to yield loss at each step.

Q4: Does the C-terminal free carboxylic acid (-OH) introduce any specific side reactions?

A4: The main risk associated with the C-terminal free carboxylic acid occurs if it is activated for a subsequent coupling (e.g., in a fragment condensation approach). Activation of the C-terminal residue of a peptide is known to be highly susceptible to epimerization.[18] Additionally, intramolecular cyclization reactions, such as the formation of a homoserine lactone if the C-terminal residue is methionine, can occur during HF cleavage due to alkylation of the thioether followed by cyclization.[1]

Quantitative Data on Side Reactions

Obtaining precise quantitative data for side reactions is highly dependent on the specific synthesis conditions (e.g., reagents, solvents, temperature, reaction times). The tables below provide a summary of potential side reactions and their typical quantitative impact under various conditions, based on literature for similar peptides.

Table 1: Methionine Side Reactions During TFA Cleavage

Side ReactionCleavage CocktailTypical % of Side ProductReference(s)
Oxidation 95% TFA / 5% H₂OUp to 50%[3]
95% TFA / 2.5% H₂O / 2.5% TIS10-30%[3]
TFA / Anisole / TMSCl / Me₂S / PPh₃<1% (Eradicated)[6][7]
S-alkylation 95% TFA / 5% H₂O5-15%[6]
95% TFA / 2.5% H₂O / 2.5% TIS<5%[6]

Table 2: Phenylalanine Epimerization During Coupling

Coupling ReagentBase% EpimerizationReference(s)
TBTUDIPEACan be significant, >10%[13]
TBTUPyridine<1%[13]
HATUDIPEAVariable, dependent on conditions[19]
HBTUDIPEAGenerally low, but sequence dependent[19]

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of this compound

This is a representative protocol for the liquid-phase synthesis of the target tripeptide. Note that due to the use of DL-amino acids, the final product will be a mixture of diastereomers.

  • Synthesis of H-DL-Phe-DL-Met-OMe:

    • Dissolve Boc-DL-Phe-OH (1.1 eq) and H-DL-Met-OMe.HCl (1 eq) in DMF.

    • Cool the solution to 0°C.

    • Add HOBt (1.1 eq) and DIC (1.1 eq).

    • Add DIPEA (2.2 eq) dropwise and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to cold ether. Filter and dry the solid Boc-DL-Phe-DL-Met-OMe.

    • To remove the Boc group, dissolve the dipeptide in a solution of 4M HCl in dioxane and stir for 1-2 hours.

    • Evaporate the solvent to obtain H-DL-Phe-DL-Met-OMe.HCl.

  • Synthesis of For-DL-Met-OH:

    • N-Formyl-DL-methionine can be purchased or synthesized. A common method involves reacting DL-methionine with formic acid and acetic anhydride.

  • Coupling of For-DL-Met-OH to H-DL-Phe-DL-Met-OMe:

    • Dissolve For-DL-Met-OH (1.1 eq) and H-DL-Phe-DL-Met-OMe.HCl (1 eq) in DMF.

    • Follow the coupling procedure described in step 1 using HOBt, DIC, and DIPEA.

    • Isolate the protected tripeptide, For-DL-Met-DL-Phe-DL-Met-OMe, by precipitation.

  • Saponification of the Methyl Ester:

    • Dissolve the protected tripeptide in a mixture of methanol and water.

    • Add 1M NaOH (1.5 eq) and stir at room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Neutralize the solution with 1M HCl to pH ~7.

    • Remove the methanol under reduced pressure.

    • The aqueous solution can be lyophilized to obtain the crude final product, this compound.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC. Due to the presence of multiple diastereomers, a broad peak is expected. Collect the entire peak corresponding to the product mass.

Protocol 2: Reduction of Methionine Sulfoxide in a Peptide

This protocol can be used if the final product is found to be oxidized.

  • Dissolve the oxidized peptide in a mixture of DMSO and water.

  • Add ammonium iodide (10-20 eq) and dimethyl sulfide (DMS, 10-20 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Once the reduction is complete, purify the peptide by reverse-phase HPLC to remove the reagents.

Visualizations

Below are diagrams illustrating the synthesis workflow and potential side reactions.

Synthesis_Workflow cluster_step1 Step 1: Dipeptide Synthesis cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Tripeptide Synthesis cluster_step4 Step 4: Saponification Boc_Phe Boc-DL-Phe-OH Boc_Phe_Met_OMe Boc-DL-Phe-DL-Met-OMe Boc_Phe->Boc_Phe_Met_OMe Coupling (DIC/HOBt) Met_OMe H-DL-Met-OMe Met_OMe->Boc_Phe_Met_OMe H_Phe_Met_OMe H-DL-Phe-DL-Met-OMe Boc_Phe_Met_OMe->H_Phe_Met_OMe 4M HCl/Dioxane For_Met_Phe_Met_OMe For-DL-Met-DL-Phe-DL-Met-OMe H_Phe_Met_OMe->For_Met_Phe_Met_OMe For_Met For-DL-Met-OH For_Met->For_Met_Phe_Met_OMe Coupling (DIC/HOBt) Final_Peptide This compound For_Met_Phe_Met_OMe->Final_Peptide 1M NaOH

Caption: Liquid-phase synthesis workflow for this compound.

Side_Reactions cluster_methionine Methionine Side Reactions cluster_phenylalanine Phenylalanine Side Reactions cluster_backbone Backbone Side Reactions Met Methionine Residue Met_Ox Methionine Sulfoxide (+16 Da) Met->Met_Ox Oxidation (e.g., during cleavage) Met_Alk S-alkylated Methionine (+56 Da) Met->Met_Alk Alkylation (e.g., by t-butyl cations) Phe_L L-Phenylalanine Residue Activated_Phe Activated Phe (Racemization-prone intermediate) Phe_L->Activated_Phe Activation (Coupling Reagent + Base) Phe_D D-Phenylalanine Residue Activated_Phe->Phe_D Epimerization Dipeptide Dipeptide Stage DKP Diketopiperazine Dipeptide->DKP Intramolecular cyclization

Caption: Key side reactions in the synthesis of this compound.

References

"For-DL-Met-DL-Phe-DL-Met-OH" improving peptide purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the peptide For-DL-Met-DL-Phe-DL-Met-OH, with a focus on challenges related to peptide purity.

General Information

Understanding this compound

The peptide sequence "this compound" specifies a tripeptide with the following characteristics:

  • N-terminal formylation: The N-terminal methionine is formylated (For-). N-formylated peptides, such as N-formylmethionine-leucyl-phenylalanine (fMLP), are known to be potent chemoattractants and activators of leukocytes, playing a role in the innate immune system.[1][2][3] The formyl group is a key feature recognized by specific receptors on immune cells.[3]

  • Racemic Amino Acids: The sequence contains DL-Methionine (DL-Met) and DL-Phenylalanine (DL-Phe). DL-amino acids are a mixture of both the D- and L-stereoisomers.[4][5][6]

  • C-terminal carboxylic acid: The peptide terminates with a free carboxylic acid (-OH).

The inclusion of two DL-amino acids in the peptide chain results in the synthesis of a complex mixture of diastereomers. For a tripeptide with two racemic centers, there will be 2^2 = 4 possible stereoisomers. This inherent heterogeneity is the primary challenge in achieving high purity for this specific peptide.

Frequently Asked Questions (FAQs)

Q1: Why does my HPLC analysis of this compound show a broad peak or multiple closely eluting peaks instead of a single sharp peak?

This is the expected result due to the presence of DL-amino acids in your sequence. You have synthesized a mixture of four different stereoisomers. These isomers have very similar chemical properties but can often be partially separated by reverse-phase HPLC, leading to a broad peak or multiple overlapping peaks. Achieving baseline separation of all isomers is extremely challenging.

Q2: How can I confirm the identity of my this compound product?

Mass spectrometry (MS) is the best method to confirm the mass of your peptide. All the stereoisomers of this compound will have the same molecular weight. Therefore, a successful MS analysis will confirm that you have synthesized a peptide of the correct mass, but it will not distinguish between the different stereoisomers.

Q3: Can I improve the purity of my this compound to a single species?

Purifying a single stereoisomer from this complex mixture is technically challenging and often not feasible with standard purification techniques like preparative HPLC. Chiral chromatography would be required, which is a specialized and expensive technique. For most research applications, it is more practical to synthesize the specific, stereochemically-defined isomers of interest.

Q4: What are the biological implications of using a mixture of stereoisomers?

The biological activity of peptides is often highly dependent on their three-dimensional structure. It is likely that the different stereoisomers of this compound will have different binding affinities for their target receptors and, consequently, different biological activities. Using a mixture will produce an average biological response that may be difficult to interpret.

Q5: Are there advantages to using D-amino acids in a peptide sequence?

Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can increase their stability and in vivo half-life.[7] However, to study these effects systematically, peptides with defined stereochemistry (i.e., incorporating a D-amino acid at a specific position) should be synthesized.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Probable Cause Suggested Solution
Low Crude Purity In addition to the inherent mixture of stereoisomers, low crude purity can result from incomplete couplings or side reactions during synthesis and cleavage.[8]Optimize coupling times and use a suitable scavenger cocktail during cleavage to minimize side reactions. Consider double coupling for each amino acid addition.
Broad or Multiple HPLC Peaks The presence of multiple stereoisomers due to the use of DL-amino acids.This is an inherent property of this peptide. If a single pure compound is required, you must re-synthesize the peptide using stereochemically pure L- or D-amino acids at each position.
Inconsistent Biological Activity The ratio of the different stereoisomers in your synthetic mixture may vary between batches, leading to different overall biological effects.Synthesize the specific stereoisomers of interest (e.g., For-L-Met-L-Phe-L-Met-OH, For-D-Met-L-Phe-L-Met-OH, etc.) to ensure reproducible biological data.
Peptide Insolubility Peptides rich in hydrophobic residues like Phenylalanine and Methionine can be difficult to dissolve.[9]Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, and then slowly add the aqueous buffer to the desired concentration.[9]

Experimental Protocols

Protocol: Solid-Phase Synthesis of a Formylated Peptide (Example: For-L-Met-L-Phe-L-Met-OH)

This protocol outlines the synthesis of a stereochemically defined version of the peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Start with a pre-loaded Fmoc-L-Met-Wang resin. Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound Met by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the next amino acid (Fmoc-L-Phe-OH) with a coupling reagent (e.g., HBTU/DIEA) and couple it to the deprotected amine on the resin.

  • Repeat Deprotection and Coupling: Repeat the derotection and coupling steps for the subsequent amino acid (Fmoc-L-Met-OH).

  • N-terminal Formylation: After the final Fmoc deprotection, formylate the N-terminal amine. A common method is to use a pre-activated formic acid solution.[10]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by HPLC and Mass Spectrometry.

Visualizations

Peptide_Synthesis_Workflow Resin Start with Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Couple1 Couple Amino Acid 2 Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Amino Acid 3 Deprotect2->Couple2 Deprotect3 Final Fmoc Deprotection Couple2->Deprotect3 Formylate N-terminal Formylation Deprotect3->Formylate Cleave Cleave from Resin Formylate->Cleave Purify HPLC Purification Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: A general workflow for solid-phase peptide synthesis (SPPS).

Stereoisomer_Problem cluster_isomers Resulting Diastereomers Start Synthesis with This compound Mixture Produces a Mixture of 4 Stereoisomers Start->Mixture Isomer1 For-L-Met-L-Phe-L-Met-OH Mixture->Isomer1 Isomer A Isomer2 For-D-Met-L-Phe-L-Met-OH Mixture->Isomer2 Isomer B Isomer3 For-L-Met-D-Phe-L-Met-OH Mixture->Isomer3 Isomer C Isomer4 For-D-Met-D-Phe-L-Met-OH Mixture->Isomer4 Isomer D

Caption: The challenge of synthesizing with DL-amino acids.

References

"For-DL-Met-DL-Phe-DL-Met-OH" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the peptide For-DL-Met-DL-Phe-DL-Met-OH.

Troubleshooting Guide

Issue: The peptide powder is not dissolving in aqueous solutions (e.g., water, PBS).

Analysis: The peptide this compound has a significant hydrophobic character. It is a tripeptide composed of two methionine (Met) residues and one phenylalanine (Phe) residue, all of which are hydrophobic amino acids.[1][2] The N-terminal formylation removes the positive charge typically present on the N-terminus, and the C-terminal hydroxyl group provides a negative charge. The overall charge of the peptide is therefore -1 at neutral pH. However, the high proportion of hydrophobic residues can lead to poor aqueous solubility.[2]

Solutions:

  • Initial Solvent Choice: For hydrophobic peptides like this one, it is recommended to first attempt dissolution in a small amount of an organic solvent.[1][3]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]

    • Procedure: Add a minimal amount of the organic solvent to the lyophilized peptide to create a concentrated stock solution. Once the peptide is completely dissolved, gradually add the aqueous buffer of choice while vortexing to reach the desired final concentration.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI) and increases as the pH of the solution moves away from the pI.[2][5]

    • For this peptide (net charge of -1): Try dissolving it in a slightly basic buffer (pH 7-9). The increased negative charge may enhance its interaction with water molecules.[1]

  • Sonication: This technique can help break apart peptide aggregates and enhance dissolution.[1]

    • Procedure: After adding the solvent, place the vial in a sonicator bath for short bursts (e.g., 10-20 seconds), allowing the solution to cool in between to prevent overheating and potential degradation.[3]

  • Gentle Warming: In some cases, a slight increase in temperature can improve solubility.

    • Procedure: Warm the solution to a temperature not exceeding 40°C.[4] However, be cautious as excessive heat can degrade the peptide.[5]

Workflow for Troubleshooting Solubility Issues:

G cluster_0 Start: Lyophilized Peptide cluster_1 Step 1: Initial Dissolution Attempt cluster_2 Step 2: Assess Solubility cluster_3 Step 3: Troubleshooting for Insoluble Peptide cluster_4 Step 4: Final Preparation start This compound dissolve_water Attempt to dissolve in a small amount of sterile water or buffer start->dissolve_water is_dissolved Completely Dissolved? dissolve_water->is_dissolved use_organic Use a small amount of organic solvent (e.g., DMSO, DMF) is_dissolved->use_organic No end Ready for Experiment is_dissolved->end Yes adjust_ph Adjust pH of aqueous buffer (try slightly basic pH 7-9) use_organic->adjust_ph If still not dissolved sonicate Apply sonication in short bursts adjust_ph->sonicate If still not dissolved dilute Gradually dilute with aqueous buffer to final concentration sonicate->dilute centrifuge Centrifuge to pellet any remaining insoluble material dilute->centrifuge centrifuge->end

Caption: A workflow diagram for troubleshooting the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors making this compound difficult to dissolve in aqueous solutions?

A1: The primary factor is its high hydrophobicity. Methionine (Met) and Phenylalanine (Phe) are both non-polar amino acids.[1][2] The presence of two Met residues and one Phe residue gives the peptide a significant hydrophobic character, which can lead to aggregation in aqueous environments.

Q2: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?

A2: This is a common issue when diluting a peptide from an organic stock solution. Here are a few things to try:

  • Slower Dilution: Add the aqueous buffer very slowly to the DMSO stock while continuously vortexing. This can prevent the peptide from crashing out of the solution.

  • Lower Final Concentration: The desired final concentration might be above the peptide's solubility limit in that specific buffer. Try preparing a more dilute solution.

  • Buffer Composition: The ionic strength of your buffer can influence solubility.[4] You may need to test different buffer systems.

Q3: Can I heat the peptide to get it into solution?

A3: Gentle warming (not exceeding 40°C) can be used as a last resort to aid dissolution.[4] However, prolonged or excessive heating can cause peptide degradation. It is advisable to try other methods like sonication first.[1][3]

Q4: Is it necessary to filter the peptide solution after preparation?

A4: It is good practice to centrifuge your final peptide solution and use the supernatant for your experiments.[1] This will remove any micro-aggregates or undissolved particles that could interfere with your assay.

Q5: Will the use of organic solvents like DMSO affect my cell-based assays?

A5: Yes, high concentrations of organic solvents can be toxic to cells. It is generally recommended to keep the final concentration of DMSO below 0.5% (v/v) in most cell culture experiments.[1] Always check the tolerance of your specific cell line and include a vehicle control (buffer with the same concentration of DMSO) in your experiments.

Quantitative Data Summary

Currently, there is no publicly available quantitative solubility data specifically for this compound. The following table provides general solubility information for the constituent amino acids.

Amino AcidSolubility in Water ( g/100 mL at 25°C)Notes
DL-Methionine3.38Considered sparingly soluble.
DL-Phenylalanine1.41[6]Considered slightly soluble. Its solubility is pH-dependent.[7]

Note: The solubility of the tripeptide will not be a simple sum of its constituent amino acids and is expected to be lower in aqueous solutions due to its increased hydrophobicity.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Objective: To determine the best solvent for this compound without risking the entire batch.

  • Materials:

    • Lyophilized this compound

    • Sterile microcentrifuge tubes

    • A panel of solvents to test:

      • Sterile, deionized water

      • Phosphate-buffered saline (PBS), pH 7.4

      • Dimethyl sulfoxide (DMSO)

      • Dimethylformamide (DMF)

      • A slightly basic buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure:

    • Aliquot a small, known amount of the lyophilized peptide (e.g., 0.1 mg) into several microcentrifuge tubes.

    • To the first tube, add a small volume of the first solvent (e.g., 10 µL of water) to achieve a high concentration.

    • Vortex the tube for 30 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If the peptide is not dissolved, try sonication for 10-20 seconds.

    • If it remains insoluble, repeat the process with the next solvent in a new tube.

    • Once a suitable solvent is found where the peptide completely dissolves, you can proceed to dilute this stock solution with your desired aqueous buffer.

Protocol 2: Preparation of a Stock Solution using an Organic Solvent
  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • Lyophilized this compound

    • High-purity DMSO or DMF

    • Sterile, deionized water or desired aqueous buffer

    • Vortex mixer

  • Procedure:

    • Allow the vial of lyophilized peptide to come to room temperature before opening to avoid condensation.

    • Add the calculated volume of DMSO or DMF directly to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Recap the vial and vortex thoroughly until the peptide is completely dissolved. Sonication can be used if necessary.

    • For working solutions, slowly add the aqueous buffer to the DMSO stock solution while vortexing to prevent precipitation.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Signaling Pathway and Workflow Visualization

As the specific signaling pathway for this compound is not defined in the provided context, a logical relationship diagram illustrating the factors influencing peptide solubility is presented below.

G cluster_0 Peptide Characteristics cluster_1 Solvent Properties cluster_2 External Factors cluster_3 Outcome amino_acid Amino Acid Composition (Hydrophobicity) solubility Peptide Solubility amino_acid->solubility charge Net Charge at given pH charge->solubility length Peptide Length length->solubility solvent_polarity Solvent Polarity (Aqueous vs. Organic) solvent_polarity->solubility ph Solution pH ph->solubility ionic_strength Ionic Strength ionic_strength->solubility temperature Temperature temperature->solubility sonication Sonication sonication->solubility

Caption: Factors influencing the solubility of peptides.

References

"For-DL-Met-DL-Phe-DL-Met-OH" preventing aggregation during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers synthesizing the peptide For-DL-Met-DL-Phe-DL-Met-OH. The information provided is based on established principles of solid-phase peptide synthesis (SPPS) and aims to address common challenges, particularly peptide aggregation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Aggregation of the growing peptide chain: The presence of the hydrophobic amino acid Phenylalanine can promote inter-chain hydrogen bonding, leading to the formation of β-sheet structures.[1][2] This aggregation can hinder the accessibility of the N-terminus for subsequent coupling and deprotection steps.[1][3]- Solvent Modification: Switch from standard solvents like Dichloromethane (DCM) to more polar, hydrogen-bond disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Adding Dimethyl sulfoxide (DMSO) can also be effective.[3][4]- Chaotropic Agents: Introduce chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt secondary structures.[3]- Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-60°C) to reduce aggregation.[3]- Resin Choice: Utilize a low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) to minimize inter-chain interactions.[3]
Incomplete Deprotection or Coupling Reactions Steric Hindrance and Aggregation: As the peptide chain elongates, it can fold and aggregate, physically blocking the reactive sites. This is often indicated by the shrinking of the resin beads.[1][3]- Sonication: Apply sonication during the coupling and deprotection steps to mechanically break up aggregates.[3]- Alternative Deprotection: If Fmoc deprotection is slow, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[3]- Specialized Reagents: For difficult couplings, use more potent activating agents like HATU or HCTU.
Presence of Deletion Sequences in Final Product Inefficient Coupling: This is a direct consequence of aggregation, where some peptide chains are not fully elongated in each cycle.- Incorporate Structure-Disrupting Dipeptides: Although not directly applicable to this short tripeptide, for longer sequences containing this motif, the use of pseudoproline dipeptides or DMB dipeptides can be highly effective in preventing aggregation.[1]
Oxidation of Methionine Residues Exposure to Oxidizing Agents: The sulfur atom in the methionine side chain is susceptible to oxidation during synthesis and workup.[5]- Use of Scavengers: During the final cleavage from the resin, include scavengers like thioanisole or 1,2-ethanedithiol (EDT) in the cleavage cocktail to protect the methionine residues.- Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: Why is aggregation a particular concern for the synthesis of this compound?

A1: The primary reason for aggregation concern is the presence of Phenylalanine (Phe), a hydrophobic amino acid.[2] Peptides containing hydrophobic residues have a tendency to self-associate through the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures that are insoluble and unreactive.[1][4] While this tripeptide is short, the hydrophobic nature of Phe can still initiate aggregation, especially at higher loadings on the solid support.

Q2: What is the purpose of the N-terminal formyl group (For-)?

A2: The N-terminal formyl group on methionine (fMet) is significant in bacterial protein synthesis.[6] In a research context, N-formylated peptides are often synthesized to study bacterial processes or to investigate the response of the innate immune system, which recognizes these peptides as foreign.[7] This formyl group also serves as a permanent N-terminal protecting group.

Q3: Can the DL- a-amino acids in the sequence affect the synthesis?

A3: The use of a racemic mixture of D and L amino acids (DL-) can potentially influence aggregation. While L-amino acids are common in naturally occurring aggregating peptides, the presence of D-amino acids can sometimes disrupt the formation of highly ordered fibrillar structures.[8][9] However, this can also lead to a more complex mixture of diastereomers in the final product, which may be challenging to purify.

Q4: How can I monitor aggregation during the synthesis?

A4: A common visual indicator of aggregation during manual or batch synthesis is the shrinking or clumping of the resin beads.[1] In automated continuous-flow synthesizers, aggregation can be detected by a broadening of the UV absorbance peak during the Fmoc deprotection step.[2]

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound

This protocol is a representative example and may require optimization.

  • Resin Preparation:

    • Start with a pre-loaded Fmoc-DL-Met-Wang resin.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF, followed by DCM and then DMF again.

  • Amino Acid Coupling (for DL-Phe):

    • Dissolve Fmoc-DL-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a ninhydrin test to check for complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF, DCM, and DMF.

  • Repeat Deprotection and Coupling for DL-Met.

  • N-Terminal Formylation:

    • After the final Fmoc deprotection of the N-terminal DL-Met, wash the resin.

    • Treat the resin with a solution of acetic anhydride (5 eq.) and formic acid (5 eq.) in DMF for 2 hours.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water/Thioanisole (90:5:3:2).

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

Synthesis_Workflow Resin Fmoc-Met-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH (HBTU/DIPEA) Deprotection1->Coupling_Phe Deprotection2 Fmoc Deprotection Coupling_Phe->Deprotection2 Coupling_Met Couple Fmoc-Met-OH Deprotection2->Coupling_Met Deprotection3 Fmoc Deprotection Coupling_Met->Deprotection3 Formylation N-Terminal Formylation (Acetic Anhydride/Formic Acid) Deprotection3->Formylation Cleavage Cleavage from Resin (TFA Cocktail) Formylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide For-Met-Phe-Met-OH Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis workflow for this compound.

Aggregation_Prevention cluster_problem Problem: Peptide Aggregation cluster_solutions Solutions Aggregation Growing Peptide Chains (Hydrophobic Phe) H_Bonding Inter-chain H-Bonding Aggregation->H_Bonding Beta_Sheet β-Sheet Formation H_Bonding->Beta_Sheet Insolubility Insolubility & Incomplete Reactions Beta_Sheet->Insolubility Solvents Disrupting Solvents (NMP, DMSO) Insolubility->Solvents Apply Additives Chaotropic Salts (LiCl) Insolubility->Additives Apply Temp Higher Temperature Insolubility->Temp Apply

Caption: Logical relationship between peptide aggregation and preventative measures.

References

Technical Support Center: HPLC Purification of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the HPLC purification gradient for the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I develop an effective initial gradient for my peptide?

A: Start with a broad "scouting" gradient to determine the approximate elution time of your peptide. A typical scouting gradient runs from 5-95% or 10-100% of the strong organic solvent (e.g., Acetonitrile) over a short period (e.g., 10-20 minutes).[1] This initial run will show you at what organic solvent concentration your peptide elutes. Based on this, you can design a shallower, more focused gradient around that concentration to improve resolution. For peptide analysis, it's common to start with a low percentage of organic solvent to focus the peptides onto the column head, followed by a shallow gradient increase of about 1% per minute.[2]

Q2: My peptide peaks are broad, split, or exhibit tailing. What are the causes and solutions?

A: Poor peak shape can stem from several issues:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample load.

  • Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic residues in the peptide, causing tailing. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[3][4] Using high-purity silica columns can also minimize this issue.[3]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[5] Whenever possible, dissolve your crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the main column can cause split or tailing peaks. Try back-flushing the column or replacing the guard column.[5][6]

Q3: I'm not getting good separation between my target peptide and closely eluting impurities. How can I improve resolution?

A: Improving resolution is key to achieving high purity.[3]

  • Decrease the Gradient Slope: This is the most effective way to improve the resolution of closely eluting peptides.[3][7] A shallower gradient increases the time the peptide spends interacting with the stationary phase, allowing for better separation. A gradient slope as low as 0.1% per minute may be necessary for maximum resolution.[3]

  • Optimize Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Change Column Chemistry: If optimizing the gradient isn't enough, consider a different stationary phase. While C18 is the most common for peptides, a C8 or C4 column might offer different selectivity.[8][9] Wide-pore silica (e.g., 300 Å) is generally recommended for peptides to ensure they can access the bonded phase within the pores.[3]

Q4: The HPLC system backpressure is excessively high. What should I do?

A: High backpressure can damage the pump and column. Systematically identify the source of the blockage:

  • Remove the Column: Check the system pressure without the column attached. If it remains high, the blockage is in the HPLC system (e.g., injector, tubing).

  • Check the Guard Column: If the system pressure is normal, attach the guard column. If the pressure becomes high, the guard column is clogged and needs replacement.

  • Column Blockage: If the pressure is only high with the main column attached, a frit may be blocked or the column itself may be contaminated.[6] Try back-flushing the column with a strong solvent. If this doesn't work, the column frit may need to be replaced.[6] Always filter your samples and mobile phases to prevent particulate contamination.

Experimental Protocol: Gradient Optimization

This section provides a detailed methodology for optimizing the purification of this compound.

1. Materials and Equipment

  • HPLC System: Preparative or semi-preparative HPLC with a UV detector and fraction collector.

  • Column: A reversed-phase C18 column with wide pores (300 Å) is recommended.[3]

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample: Crude this compound peptide.

  • Sample Solvent: Mobile Phase A.

2. Sample Preparation

  • Dissolve the crude peptide in Mobile Phase A at a concentration suitable for analytical injection (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

3. Step-by-Step Gradient Optimization

  • Step 1: Analytical Scouting Run:

    • Inject a small amount of the prepared sample onto an analytical C18 column.

    • Run a fast, broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Identify the retention time and the %B at which the main peptide peak elutes.

  • Step 2: Method Optimization:

    • Based on the scouting run, design a shallower gradient focused on the elution point of the target peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30-50% B over 40 minutes. This reduces the gradient slope, which generally improves resolution.[1][3]

    • Perform another analytical run with the optimized gradient to confirm improved separation.

  • Step 3: Preparative Purification:

    • Scale up the optimized method to your preparative column, adjusting the flow rate and injection volume according to the column dimensions.

    • Dissolve the bulk of your crude peptide in the sample solvent.

    • Perform the preparative run and collect fractions across the main peak.

  • Step 4: Purity Analysis:

    • Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the final purified peptide powder.[4]

Data Presentation

Table 1: HPLC Gradient Optimization Parameters

ParameterScouting GradientOptimized Gradient
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5-95% B in 20 min30-50% B in 40 min
Gradient Slope 4.5% / min0.5% / min
Expected Outcome Approximate retention timeHigh-resolution separation

Table 2: Common HPLC Troubleshooting Summary

IssuePotential CauseRecommended Solution
High Backpressure Column/frit blockageBack-flush column; replace guard column/frit.[6]
Peak Tailing Secondary silanol interactionsUse 0.1% TFA; use a high-purity column.[3]
Poor Resolution Gradient too steepDecrease gradient slope (e.g., to <1% / min).[2][3]
Broad Peaks Column overloadingReduce sample injection volume/concentration.
Drifting Retention Mobile phase inconsistencyPrepare fresh mobile phase; ensure proper mixing.[10]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_purify Purification & Analysis crude Crude Peptide dissolve Dissolve & Filter Sample crude->dissolve scout Analytical Scouting Run dissolve->scout optimize Optimize Gradient scout->optimize prep_run Preparative Run optimize->prep_run collect Collect Fractions prep_run->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool lyo Lyophilize pool->lyo final Pure Peptide lyo->final

Caption: Workflow for peptide purification using HPLC.

Troubleshooting_Resolution problem Problem: Poor Peak Resolution cause1 Is the gradient too steep? problem->cause1 cause2 Is the flow rate too high? problem->cause2 cause3 Is column chemistry optimal? problem->cause3 solution1 Decrease gradient slope (e.g., <1% per minute) cause1->solution1 Yes solution2 Reduce the flow rate cause2->solution2 Yes solution3 Try a different column (e.g., C8 or C4) cause3->solution3 No

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Synthesis of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low synthesis yields of the peptide For-DL-Met-DL-Phe-DL-Met-OH. The information is tailored for professionals in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final crude product shows a mass peak at +16 Da and/or +32 Da relative to the expected mass. What is the likely cause?

Answer: This is a classic sign of methionine oxidation. The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da) and, to a lesser extent, methionine sulfone (+32 Da).[1] This can occur during both the synthesis cycles (exposure to air) and, more commonly, during the final trifluoroacetic acid (TFA) cleavage step.[1][2][3]

Troubleshooting Steps:

  • Optimize Cleavage Cocktail: Use a cleavage cocktail containing scavengers specifically designed to suppress methionine oxidation. Reagent H is highly recommended for this purpose.[4][5][6][7] Standard cocktails like Reagent B are known to be ineffective at preventing methionine oxidation.[3][6]

  • Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can often be reduced back to methionine. This can be achieved by treating the peptide with reagents like ammonium iodide and dimethyl sulfide (DMS) or dithiothreitol (DTT).[8][9]

  • Use Methionine Sulfoxide (Met(O)) in Synthesis: For particularly troublesome sequences, you can synthesize the peptide using Fmoc-Met(O)-OH from the start.[8][10] The resulting oxidized peptide is often more soluble, which can aid in purification.[10] The sulfoxide is then reduced to methionine after purification.

Question 2: The overall yield of my peptide is very low, and I suspect incomplete reactions at each step. How can I improve coupling efficiency?

Answer: Low coupling efficiency is a common problem, especially with hydrophobic sequences like the one , which can lead to peptide aggregation on the resin.[11][12] Incomplete deprotection or coupling at each step has a cumulative effect, drastically reducing the final yield of the full-length peptide.[13]

Troubleshooting Steps:

  • Monitor Coupling Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the presence of free primary amines after each coupling step. A positive result (blue color) indicates an incomplete reaction that requires a second coupling.

  • Double Coupling: For sterically hindered or hydrophobic amino acids like Phenylalanine and Methionine, performing a second coupling step can significantly improve yields.

  • Change Solvent: If you are using Dichloromethane (DMF), consider switching to N-Methyl-2-pyrrolidone (NMP) or a "magic mixture" (DCM:DMF:NMP at 1:1:1), which can improve resin swelling and reduce aggregation.[11][12]

  • Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more powerful phosphonium or aminium salts like HBTU, HATU, or PyBOP to enhance coupling kinetics.

  • Incorporate Backbone Protection: For severely aggregating sequences, consider using pseudoproline dipeptides or Dmb/Hmb protected amino acids to disrupt secondary structure formation on the resin.

Question 3: My N-terminal formylation step seems inefficient, leading to a significant amount of des-formyl peptide. How can I optimize this?

Answer: On-resin N-terminal formylation can be tricky, and incomplete reactions are a common source of low yield for the final desired product. The reaction conditions, particularly temperature, play a crucial role in the efficiency of the formylation.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Performing the formylation reaction at a reduced temperature (e.g., 4°C) overnight has been shown to significantly increase the yield compared to reactions run at room temperature.[14][15]

  • Ensure Anhydrous Conditions: The formylating agent, often a mixed anhydride of formic acid, is sensitive to moisture. Ensure all solvents and reagents are anhydrous.

  • Use an Excess of Reagent: Employ a sufficient excess of the formylating reagent (e.g., formic acid activated with DCC or another carbodiimide) to drive the reaction to completion.

  • Confirm Completion: Use a Kaiser test after the formylation step. A negative result (yellow beads) confirms that the primary amine of the N-terminal methionine has been successfully capped.

Question 4: I am observing significant peptide loss during the final cleavage and precipitation steps. What could be going wrong?

Answer: Peptide loss during cleavage can be due to incomplete cleavage from the resin or poor precipitation of the crude product. The choice of cleavage cocktail and precipitation solvent are critical.

Troubleshooting Steps:

  • Ensure Sufficient Cleavage Time: Peptides containing multiple bulky residues may require longer cleavage times (e.g., 2-4 hours) for complete removal from the resin.[16]

  • Use an Appropriate Cleavage Cocktail Volume: Use a sufficient volume of the cleavage cocktail to ensure the resin is fully suspended and can react efficiently (a common starting point is 10 mL per gram of resin).[7]

  • Optimize Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of ice-cold diethyl ether or methyl tert-butyl ether (MTBE). Ensure the ether is sufficiently cold to maximize the precipitation of your peptide.

  • Check for S-alkylation: Tert-butyl cations generated during cleavage can alkylate the methionine side chain.[8] Including scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail is essential to trap these reactive cations.[2][17]

Data Summary

Table 1: Common Cleavage Cocktails for Methionine-Containing Peptides

Reagent NameCompositionKey Features & Recommendations
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A widely used, robust cocktail for peptides with sensitive residues like Met, Cys, Trp, and Tyr.[16] The scavengers help to reduce, but may not completely eliminate, methionine oxidation.
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)Specifically designed to minimize or eliminate methionine side-chain oxidation.[4][5][7] The combination of DMS and ammonium iodide is highly effective at preventing sulfoxide formation.[1] This is the recommended cocktail for this peptide.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)A lower-odor alternative to cocktails containing thiols. However, it is not recommended for this synthesis as it does not prevent the oxidation of methionine. [6]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterA standard, simple cocktail effective for many peptides but offers minimal protection against methionine oxidation.[7] The presence of TIS is primarily to scavenge tert-butyl cations.

Experimental Protocols

Protocol 1: Test Cleavage and HPLC Analysis

This protocol is used to quickly assess the quality of the synthesized peptide on a small scale before committing to a full-scale cleavage.

  • Resin Sampling: Carefully withdraw a small sample of the peptide-resin (approx. 10-20 mg) after synthesis is complete and dry it under vacuum.

  • Cleavage: Place the resin in a microcentrifuge tube. Add 200 µL of your chosen cleavage cocktail (e.g., Reagent H).

  • Incubation: Allow the mixture to react at room temperature for 2-3 hours, with occasional vortexing.

  • Peptide Precipitation: Filter the resin using a small cotton-plugged pipette tip into a new tube containing 1.5 mL of ice-cold diethyl ether.

  • Centrifugation: Centrifuge the tube for 5 minutes at high speed to pellet the precipitated crude peptide.

  • Washing: Carefully decant the ether, wash the pellet with another 1 mL of cold ether, and centrifuge again.

  • Drying & Reconstitution: Decant the ether and allow the peptide pellet to air dry briefly. Reconstitute the peptide in a suitable solvent for analysis (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Analysis: Analyze the sample using RP-HPLC and Mass Spectrometry to check for the desired product mass and identify any major impurities (e.g., +16 Da peaks for oxidation, deletion sequences).

Protocol 2: On-Resin N-terminal Formylation

  • Deprotection: After the final DL-Met coupling, perform a standard Fmoc deprotection step to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Prepare Formylating Reagent: In a separate vial, dissolve formic acid (10 eq.) and N,N'-dicyclohexylcarbodiimide (DCC) (5 eq.) in anhydrous DMF or DCM. Allow this mixture to react for 10-15 minutes at 0°C to pre-form the active anhydride.

  • Formylation Reaction: Filter the activated formylating solution to remove the precipitated dicyclohexylurea (DCU). Add the filtrate to the peptide-resin.

  • Incubation: Allow the reaction to proceed for 12-16 hours (overnight) at 4°C to maximize yield and minimize side reactions.[14][15]

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful formylation.

Visual Workflow

Troubleshooting Logic for Low Synthesis Yield

TroubleshootingWorkflow start Low Final Yield of This compound check_mass Analyze Crude Product by MS start->check_mass mass_ok Mass is Correct check_mass->mass_ok Correct Mass, Low Quantity? mass_plus_16 Major Peak at M+16 Da (Oxidation) check_mass->mass_plus_16 Oxidized Product? incomplete_coupling Incomplete Coupling/ Aggregation mass_ok->incomplete_coupling Deletion Products Seen? cleavage_issue Poor Cleavage/ Precipitation mass_ok->cleavage_issue No Major Impurities, Just Low Recovery? formylation_issue Incomplete Formylation mass_ok->formylation_issue Des-Formyl Product Seen? sol_oxidation Action: 1. Use Reagent H for Cleavage 2. Add Scavengers (DMS, EDT) 3. Post-synthesis Reduction mass_plus_16->sol_oxidation sol_coupling Action: 1. Use Stronger Coupling Reagent (HATU) 2. Double Couple Hydrophobic Residues 3. Switch Solvent to NMP incomplete_coupling->sol_coupling sol_cleavage Action: 1. Increase Cleavage Time 2. Ensure Sufficient Reagent Volume 3. Optimize Cold Ether Precipitation cleavage_issue->sol_cleavage sol_formylation Action: 1. Perform Formylation at 4°C Overnight 2. Use Excess Reagent 3. Confirm with Kaiser Test formylation_issue->sol_formylation

Caption: Troubleshooting workflow for low peptide synthesis yield.

References

"For-DL-Met-DL-Phe-DL-Met-OH" racemization during peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding racemization during the synthesis of peptides, with a specific focus on issues that may be encountered with sequences like For-DL-Met-DL-Phe-DL-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in peptide synthesis?

A1: Racemization is the process where a pure chiral amino acid (typically the L-enantiomer used in synthesis) converts into a mixture of both its L- and D-forms.[1] This loss of stereochemical integrity is a significant side reaction that can occur during the activation and coupling steps of peptide synthesis.[2][3]

Q2: Why is racemization a problem for drug development professionals?

A2: The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The presence of D-isomers in a peptide designed to be composed of L-isomers can lead to reduced efficacy, altered binding to biological targets, and potential immunogenicity. Therefore, controlling stereochemical purity is a critical quality attribute for therapeutic peptides.

Q3: Which amino acids are most susceptible to racemization?

A3: While any amino acid can racemize under certain conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are well-known for their high susceptibility to racemization.[4] Other amino acids with a tendency to racemize include Phenylalanine (Phe), Phenylglycine (Phg), and Methionine (Met).[1][5]

Q4: What are the primary causes of racemization during peptide synthesis?

A4: Racemization is primarily caused by the activation of the amino acid's carboxyl group, which is a necessary step for peptide bond formation.[3] The main contributing factors are:

  • Mechanism: The most common pathway is through the formation of an oxazolone intermediate, which can easily lose its stereochemical memory.[5] Direct abstraction of the alpha-proton by a base is another possible mechanism.[5]

  • Coupling Reagents: Highly reactive coupling reagents can increase the rate of oxazolone formation and thus racemization.[6]

  • Bases: The strength and steric hindrance of the base used during coupling have a significant impact. Strong, non-hindered bases are more likely to promote racemization.[1][3]

  • Temperature and Reaction Time: Higher temperatures and longer activation/coupling times can increase the extent of racemization.

Q5: How can I detect and quantify racemization in my peptide product?

A5: The most common method for detecting and quantifying racemization is through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[2][7][8] By using a suitable chiral stationary phase or by derivatizing the peptide, it is possible to separate the desired all-L peptide from its diastereomers containing one or more D-amino acids. The peak areas can then be used to quantify the level of racemization.

Troubleshooting Guide for "For-L-Met-L-Phe-L-Met-OH" Synthesis

Problem: I am observing a significant level of diastereomeric impurities in my synthesis of For-Met-Phe-Met-OH, suggesting racemization has occurred.

This guide assumes the intended product is the all-L enantiomer and that the "DL" notation in the topic refers to the observed outcome of racemization.

Question 1: Is the N-terminal Methionine racemizing?
  • Potential Cause: The N-terminal formyl (For-) group is an acyl-type protecting group. Acyl groups are known to make the adjacent amino acid more susceptible to racemization via the oxazolone mechanism during activation.[9] The combination of the formyl group and the inherent susceptibility of Methionine could be the primary issue.

  • Troubleshooting & Solutions:

    • Change Coupling Reagent: Switch to a coupling reagent known for lower racemization rates, such as one based on an oxima-derivative like COMU.[1]

    • Use Additives: Ensure the use of racemization-suppressing additives like HOBt, HOAt, or Oxyma, especially when using carbodiimide-based coupling reagents (e.g., DIC).[3][4]

    • Optimize Base: Use a weaker or more sterically hindered base. For example, switching from a strong base like DIPEA to a more hindered base like 2,4,6-collidine (TMP) can significantly reduce racemization.[3]

    • Lower Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.

Question 2: Is the internal Phenylalanine residue racemizing?
  • Potential Cause: Phenylalanine, with its bulky side chain, can be prone to racemization, especially with prolonged activation times or aggressive coupling conditions.[1]

  • Troubleshooting & Solutions:

    • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Phe-OH before adding it to the growing peptide chain.

    • Coupling Reagent Selection: As with Methionine, using coupling reagents like COMU or DEPBT in combination with a hindered base can be beneficial.[1]

    • Solvent Choice: The polarity of the solvent can influence racemization. While DMF is common, exploring less polar solvents or solvent mixtures may be beneficial, though this needs to be balanced with solubility and resin swelling considerations.

Question 3: Is the C-terminal Methionine racemizing?
  • Potential Cause: The C-terminal amino acid is particularly vulnerable to racemization during two key steps: 1) its initial attachment to the resin, and 2) during the activation of the dipeptide for the subsequent coupling. The free carboxyl group of the C-terminal Met in the final product is not a source of racemization during synthesis, but the residue can racemize during its incorporation.

  • Troubleshooting & Solutions:

    • Resin Loading: When loading the first amino acid (Fmoc-Met-OH) onto the resin, use methods that minimize racemization. For Wang or other benzyl-type resins, carbodiimide coupling should include an additive like HOBt.

    • Use 2-Chlorotrityl Resin: For C-terminal residues prone to racemization like Cysteine (and by extension, potentially Methionine), using a 2-chlorotrityl chloride resin can be highly effective in suppressing racemization during both loading and subsequent Fmoc deprotection steps.[10]

    • Fragment Condensation: Consider synthesizing the dipeptide For-Met-Phe-OH separately and then coupling it to the resin-bound Met. However, fragment coupling itself carries a high risk of racemization at the C-terminal residue of the fragment (in this case, Phe) and must be performed with great care using specialized, low-racemization protocols.

Data Presentation: Minimizing Racemization

The following tables summarize data on factors influencing racemization, using Phenylglycine (Phg) as a model system. Phenylglycine is structurally similar to Phenylalanine and is known to be highly susceptible to racemization, making it a good indicator for optimizing reaction conditions.

Table 1: Effect of Coupling Reagent on Racemization of Phenylglycine

Coupling Reagent% L-L Isomer (Desired)% D-L Isomer (Racemized)
HBTU80%20%
HATU82%18%
PyBOP81%19%
DMTMM-BF488%12%
DEPBT91%9%
COMU92%8%
Data adapted from a study on the synthesis of Bz-(L)-Phe-(L)-Phg-NH2 using DIPEA as the base.[1]

Table 2: Influence of Base Selection on Racemization of Phenylglycine

BasepKa% L-L Isomer (Desired)% D-L Isomer (Racemized)
DIPEA10.182%18%
NMM7.3891%9%
DMP7.5898%2%
TMP7.4399%1%
Data adapted from a study on the synthesis of Bz-(L)-Phe-(L)-Phg-NH2 using HATU as the coupling reagent.[1]

Experimental Protocols

Protocol 1: Detection and Quantification of Racemization by RP-HPLC

This protocol provides a general workflow for analyzing the diastereomeric purity of a synthesized peptide like For-Met-Phe-Met-OH.

Objective: To separate and quantify the desired all-L peptide from its diastereomeric impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • If a standard of the racemized peptide is available (e.g., containing a D-amino acid), prepare a separate solution of it. A co-injection of the sample and the standard can help in peak identification.

  • HPLC System and Column:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (detection wavelength typically 210-220 nm).

    • Select a high-resolution reversed-phase column (e.g., C8 or C18) with a small particle size (e.g., ≤5 µm). The separation of diastereomers is often sensitive to the specific stationary phase.[8]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Develop a shallow gradient elution method. Diastereomers often elute very close to each other, and a slow, shallow gradient (e.g., 0.5-1% increase in Mobile Phase B per minute) is crucial for achieving separation.[11]

  • Analysis:

    • Inject the sample onto the column and run the gradient method.

    • The desired all-L peptide will elute as the main peak. Any diastereomers formed due to racemization at a single position will typically appear as small, closely eluting peaks, often just before or after the main peak.[8]

    • Integrate the peak areas of the main product and all diastereomeric impurities.

  • Quantification:

    • Calculate the percentage of the racemized product using the following formula: % Racemization = (Area of Diastereomer Peak / (Area of Main Peak + Area of Diastereomer Peak)) * 100

    • Sum the areas of all impurity peaks if multiple diastereomers are present.

Visual Guides

The following diagrams illustrate key concepts and workflows related to racemization in peptide synthesis.

Racemization_Mechanisms cluster_0 Racemization Pathways Activated_AA Activated L-Amino Acid (e.g., Active Ester) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular Cyclization Carbanion Carbanion Intermediate (Planar, Achiral) Activated_AA->Carbanion Direct α-H Abstraction by Base (B:) Oxazolone->Carbanion Base (B:) -H+ D_Amino_Acid D-Amino Acid in Peptide Oxazolone->D_Amino_Acid Nucleophilic Attack (Reprotonation from opposite face) Carbanion->Oxazolone H-B+ Carbanion->D_Amino_Acid Reprotonation Troubleshooting_Workflow Start Racemization Detected (>1% Diastereomer) Check_Base Is Base Strong/Unhindered? (e.g., DIPEA) Start->Check_Base Change_Base Action: Switch to Weaker/ Hindered Base (e.g., TMP, DMP) Check_Base->Change_Base Yes Check_Coupling Review Coupling Reagent and Additives Check_Base->Check_Coupling No Change_Base->Check_Coupling Change_Coupling Action: Use Low-Racemization Reagent (e.g., COMU) and ensure Additive (Oxyma/HOAt) Check_Coupling->Change_Coupling Yes Check_Conditions Check Temp & Time Check_Coupling->Check_Conditions No Change_Coupling->Check_Conditions Change_Conditions Action: Lower Temperature (0°C) & Minimize Activation Time Check_Conditions->Change_Conditions Yes End Racemization Minimized Check_Conditions->End No Change_Conditions->End Influencing_Factors cluster_factors Influencing Factors Racemization Racemization Base Base (Strength, Sterics) Base->Racemization Coupling_Reagent Coupling Reagent (Reactivity) Coupling_Reagent->Racemization Amino_Acid Amino Acid (Side Chain, Protecting Group) Amino_Acid->Racemization Temperature Temperature Temperature->Racemization Solvent Solvent (Polarity) Solvent->Racemization Time Reaction Time Time->Racemization

References

Technical Support Center: Prevention of Methionine Oxidation in For-DL-Met-DL-Phe-DL-Met-OH and Other Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the oxidation of methionine residues in synthetic peptides, with a specific focus on sequences like For-DL-Met-DL-Phe-DL-Met-OH. Methionine's thioether side chain is highly susceptible to oxidation, which can significantly impact peptide structure, function, and stability.

Frequently Asked Questions (FAQs)

Q1: Why is my methionine-containing peptide showing a +16 Da or +32 Da mass increase in mass spectrometry analysis?

A1: A mass increase of +16 Da is indicative of the oxidation of one methionine residue to methionine sulfoxide (Met(O)). A +32 Da increase suggests the oxidation of two methionine residues or the further oxidation of one methionine to methionine sulfone (Met(O2)). These are common modifications that occur when the peptide is exposed to oxidizing conditions during synthesis, purification, or storage.

Q2: What are the primary factors that cause methionine oxidation in my peptide samples?

A2: Several factors can contribute to methionine oxidation, including:

  • Exposure to atmospheric oxygen: Prolonged exposure to air, especially in solution, can lead to oxidation.

  • Reactive Oxygen Species (ROS): Contaminants in buffers or solvents, or exposure to light, can generate ROS that readily oxidize methionine.

  • Harsh chemical treatments: Certain reagents used during peptide synthesis and cleavage, particularly strong acids, can promote oxidation.

  • Improper storage conditions: High temperatures, humidity, and exposure to light can accelerate oxidative degradation.[1][2]

  • Repeated freeze-thaw cycles: These can introduce atmospheric oxygen and create ice crystals that may damage the peptide.

Q3: Can oxidized methionine be reversed?

A3: Methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved enzymatically in biological systems by methionine sulfoxide reductases (Msrs). Chemically, reagents like N-methylmercaptoacetamide (MMA) or a combination of dimethylsulfide and ammonium iodide can be used to reduce methionine sulfoxide. However, the further oxidized form, methionine sulfone (Met(O2)), is generally considered an irreversible modification.

Q4: How can I prevent methionine oxidation during peptide synthesis?

A4: During solid-phase peptide synthesis (SPPS), oxidation can be minimized by:

  • Using scavenger cocktails during cleavage: Incorporating scavengers like dimethylsulfide (DMS) and ammonium iodide in the cleavage cocktail can significantly reduce oxidation.

  • Working under an inert atmosphere: Performing synthesis and cleavage steps under an inert gas like nitrogen or argon can minimize exposure to oxygen.

Q5: What are the best practices for storing my lyophilized methionine-containing peptide?

A5: To ensure the long-term stability of your lyophilized peptide:

  • Temperature: Store at -20°C or preferably -80°C.[1][2]

  • Environment: Keep in a tightly sealed, desiccated container to protect from moisture.

  • Light: Protect from light by using amber vials or storing in the dark.

  • Inert Gas: For highly sensitive peptides, flushing the vial with argon or nitrogen before sealing can provide an extra layer of protection.

Troubleshooting Guides

Issue 1: Unexpected Oxidation Detected by Mass Spectrometry

Problem: You have synthesized and purified your peptide, but mass spectrometry analysis shows a significant peak corresponding to the oxidized form (+16 Da).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation during cleavage from resin Review your cleavage cocktail. For methionine-containing peptides, a standard trifluoroacetic acid (TFA) cocktail may not be sufficient. Consider using a modified reagent that includes scavengers.
Oxidation during purification Ensure that all solvents and buffers used for HPLC are freshly prepared and degassed to remove dissolved oxygen.
Oxidation during lyophilization Ensure the lyophilization process is efficient and that the final product is completely dry. Residual moisture can promote oxidation during storage.
Oxidation during handling and storage Minimize the exposure of the lyophilized powder and peptide solutions to air. Aliquot the peptide upon receipt to avoid repeated opening of the main vial.
Issue 2: Loss of Peptide Activity or Inconsistent Assay Results Over Time

Problem: Your peptide initially shows good activity in your biological assays, but the activity decreases over time, or you observe high variability between experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Gradual oxidation in solution Prepare fresh peptide solutions for each experiment. If you must store solutions, do so at -80°C in small, single-use aliquots. Use degassed, sterile buffers with a slightly acidic pH (5-6) to slow down oxidation.
Presence of metal ion contaminants Metal ions in buffers can catalyze oxidation. Use high-purity water and reagents to prepare your buffers, or consider adding a chelating agent like EDTA at a low concentration.
Photo-oxidation Protect peptide solutions from light by using amber tubes and minimizing exposure to ambient light during experiments.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantifying Methionine Oxidation

This protocol provides a general framework for separating and quantifying the oxidized and unoxidized forms of a methionine-containing peptide.

Materials:

  • Peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 280 nm (if the peptide contains aromatic residues).

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

    • Note: The gradient will need to be optimized for your specific peptide.

  • Data Analysis:

    • The oxidized form of the peptide is more polar and will typically elute earlier than the unoxidized form.

    • Integrate the peak areas of the unoxidized and oxidized peptide peaks.

    • Calculate the percentage of oxidation: % Oxidation = (Area of Oxidized Peak / (Area of Oxidized Peak + Area of Unoxidized Peak)) * 100

Protocol 2: Accelerated Stability Study for Methionine Oxidation

This protocol is designed to assess the stability of your peptide under forced oxidative conditions.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a relevant buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.01% - 1% in water)

  • Quenching reagent (e.g., catalase or sodium thiosulfate)

  • RP-HPLC system and method (as described in Protocol 1)

Procedure:

  • Incubation:

    • In separate vials, mix your peptide stock solution with different concentrations of H₂O₂.

    • Include a control sample with no H₂O₂.

    • Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching:

    • At each time point, take an aliquot from each reaction vial and add a quenching reagent to stop the oxidation reaction.

  • Analysis:

    • Analyze the samples from each time point using the RP-HPLC method described in Protocol 1.

  • Data Analysis:

    • Quantify the percentage of the remaining unoxidized peptide at each time point for each H₂O₂ concentration.

    • Plot the percentage of the unoxidized peptide against time to determine the degradation kinetics.

Quantitative Data Summary

The following tables provide a summary of expected trends and reported data related to methionine oxidation. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Table 1: Effect of pH on Methionine Oxidation Rate

pHRelative Oxidation RateNotes
< 4SlowerUnder strongly acidic conditions, the protonation of the thioether can slightly decrease its nucleophilicity.
4 - 7Generally StableThe oxidation rate is often relatively constant in this pH range.
> 7FasterAt alkaline pH, the rate of oxidation can increase, especially in the presence of metal ions.

This table represents a general trend. The oxidation of methionine residues is largely independent of pH in many cases.[3]

Table 2: Common Antioxidants for Preventing Methionine Oxidation in Formulations

AntioxidantTypical ConcentrationMechanism of Action
Free Methionine 10:1 to 100:1 molar ratio over peptide methionineActs as a competitive substrate for oxidizing agents.
Sodium Thiosulfate 10-100 mMOxygen scavenger and reducing agent.
Ascorbic Acid (Vitamin C) 0.01% - 0.1% (w/v)Free radical scavenger.
EDTA 0.01% - 0.1% (w/v)Chelates metal ions that can catalyze oxidation.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Peptide Peptide Stock Solution Oxidative Oxidative Stress (e.g., H₂O₂) Peptide->Oxidative Thermal Thermal Stress (e.g., 50°C) Peptide->Thermal Photolytic Photolytic Stress (e.g., UV light) Peptide->Photolytic pH_Stress pH Stress (Acidic/Basic) Peptide->pH_Stress Sampling Time-Point Sampling & Quenching Oxidative->Sampling Thermal->Sampling Photolytic->Sampling pH_Stress->Sampling RP_HPLC RP-HPLC Analysis Sampling->RP_HPLC MS Mass Spectrometry (Identification of Degradants) RP_HPLC->MS Kinetics Degradation Kinetics & Pathway Identification MS->Kinetics

Caption: Workflow for a forced degradation study to assess peptide stability under various stress conditions.

Methionine_Oxidation_Signaling cluster_stress Cellular Stress cluster_protein Protein Modification cluster_signaling Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Protein_Met Protein with Methionine (Met) ROS->Protein_Met Oxidation Protein_MetO Protein with Methionine Sulfoxide (Met-SO) Protein_Met->Protein_MetO Kinase Protein Kinase Protein_MetO->Kinase Inhibition or Activation Phosphorylation Phosphorylation of Target Protein Kinase->Phosphorylation Response Altered Cellular Function Phosphorylation->Response

References

Technical Support Center: For-DL-Met-DL-Phe-DL-Met-OH Cleavage Cocktail Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide cleavage cocktail optimization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of the peptide "For-DL-Met-DL-Phe-DL-Met-OH".

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing methionine?

The primary challenge during the cleavage of methionine-containing peptides is the oxidation of the methionine thioether side chain to methionine sulfoxide.[1][2][3] This side reaction is often promoted by the acidic conditions of the cleavage cocktail.[2][4] Another potential, though less common, side reaction is the S-alkylation of the methionine residue.

Q2: My peptide, this compound, contains two methionine residues. Does this increase the risk of side reactions?

Yes, the presence of two methionine residues increases the likelihood of oxidation. Each methionine residue is a potential site for oxidation, and the cumulative effect can significantly reduce the yield of the desired peptide. Therefore, using a cleavage cocktail specifically designed to minimize methionine oxidation is critical.

Q3: Are there any potential side reactions associated with Phenylalanine (Phe) during cleavage?

While less common than methionine oxidation, the aromatic ring of phenylalanine can be susceptible to alkylation by carbocations generated from protecting groups or the resin linker during cleavage. However, this is generally a minor concern compared to the challenges posed by methionine.

Q4: What is a formyl (For) group on the N-terminus, and how does it affect cleavage?

The formyl group is an N-terminal protecting group. Standard TFA-based cleavage cocktails will typically remove this group. If the intent is to retain the formyl group on the final peptide, alternative cleavage strategies may be necessary.

Troubleshooting Guide

Problem 1: HPLC analysis shows a major peak corresponding to the oxidized peptide (Methionine Sulfoxide).

  • Cause: The cleavage cocktail used did not adequately protect the methionine residues from oxidation. Standard cocktails like Reagent B (TFA/TIS/H2O) are known to be insufficient for preventing methionine oxidation.[5]

  • Solution: Employ a cleavage cocktail containing reducing agents and scavengers specifically designed to suppress methionine oxidation. "Reagent H" is a highly effective option for this purpose.[4][5][6]

Problem 2: The final peptide yield is very low.

  • Cause 1: Incomplete Cleavage: The cleavage time may have been insufficient to completely sever the peptide from the resin and remove all side-chain protecting groups.

  • Solution 1: Extend the cleavage reaction time. For most standard resins, a cleavage time of 2-3 hours is sufficient. However, for more sterically hindered peptides or certain protecting groups, longer times may be necessary.[1] It is advisable to perform a small-scale trial cleavage and analyze the supernatant by HPLC at different time points to determine the optimal cleavage time.

  • Cause 2: Peptide Precipitation during Workup: The peptide may be precipitating prematurely or incompletely during the ether precipitation step.

  • Solution 2: Ensure the ether used for precipitation is ice-cold. Perform the precipitation at 4°C. If the peptide is particularly hydrophobic, precipitation can be challenging. In such cases, alternative workup procedures may be required.

Problem 3: Mass spectrometry analysis reveals unexpected adducts on the peptide.

  • Cause: Scavengers in the cleavage cocktail were insufficient to quench all reactive cationic species generated during the cleavage reaction. These reactive species can modify susceptible amino acid residues.

  • Solution: Increase the concentration of scavengers in the cleavage cocktail. For peptides containing multiple sensitive residues, a more complex cocktail like "Reagent K" (TFA/water/phenol/thioanisole/EDT) may be beneficial.[7]

Cleavage Cocktail Formulations

The selection of an appropriate cleavage cocktail is paramount for the successful synthesis of this compound. The following table summarizes common cleavage cocktails and their suitability for this specific peptide.

Reagent NameComposition (v/v or w/w)Key Features & Recommendations for this compound
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[5]Not Recommended. Lacks specific scavengers to prevent methionine oxidation.[5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w)[4][6]Highly Recommended. Specifically designed to prevent methionine oxidation and reduce any methionine sulfoxide that may have formed.[2][4][6]
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[7]Recommended. A robust, general-purpose cocktail with good scavenging properties that can suppress methionine oxidation.
TFA/TIS/H2O/DMS 90% TFA, 5% TIS, 2.5% Water, 2.5% DMSAlternative Option. The inclusion of Dimethylsulfide (DMS) offers protection against methionine oxidation.

Experimental Protocols

Protocol 1: Cleavage of this compound using Reagent H

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry the resin under a stream of nitrogen.

  • Cocktail Preparation: In a fume hood, carefully prepare Reagent H by mixing the components in the proportions listed in the table above. Prepare the cocktail fresh just before use.

  • Cleavage Reaction: Add the freshly prepared Reagent H to the dried peptide-resin (approximately 10 mL of cocktail per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to further minimize oxidation.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the correct mass.

Visualizations

Cleavage_Workflow Start Start: Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (e.g., Reagent H) Cleavage Cleavage Reaction (2-3 hours, RT, Inert atm.) Start->Cleavage Add Cocktail Filter Filter to Separate Resin and Filtrate Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Filtrate Isolate Isolate Peptide (Centrifugation) Precipitate->Isolate Wash Wash Peptide Pellet with Cold Ether Isolate->Wash Dry Dry Crude Peptide (Vacuum) Wash->Dry Analyze Analyze Crude Peptide (HPLC, Mass Spec) Dry->Analyze

Caption: General workflow for peptide cleavage and isolation.

Troubleshooting_Logic Start HPLC/MS Analysis of Crude Peptide Oxidation Oxidized Peptide Detected? Start->Oxidation Low_Yield Low Yield? Oxidation->Low_Yield No Use_Reagent_H Use Reagent H or Cocktail with DMS/NH4I Oxidation->Use_Reagent_H Yes Unexpected_Mass Unexpected Mass Adducts? Low_Yield->Unexpected_Mass No Extend_Cleavage Extend Cleavage Time Low_Yield->Extend_Cleavage Yes Increase_Scavengers Increase Scavenger Concentration (e.g., Reagent K) Unexpected_Mass->Increase_Scavengers Yes Success Successful Cleavage Unexpected_Mass->Success No Use_Reagent_H->Low_Yield Optimize_Precipitation Optimize Precipitation (Cold Ether, Temp) Extend_Cleavage->Optimize_Precipitation Optimize_Precipitation->Unexpected_Mass Increase_Scavengers->Success

References

Technical Support Center: Troubleshooting Unexpected Adducts in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected adducts in their mass spectrometry experiments, with a specific focus on the peptide For-DL-Met-DL-Phe-DL-Met-OH .

Frequently Asked Questions (FAQs)

Q1: What are adducts in mass spectrometry?

A1: In mass spectrometry, adducts are ions formed when a molecule, such as a peptide, associates with other ions present in the sample or the instrument.[1] This association results in a mass shift of the analyte ion. Common adducts in electrospray ionization (ESI) include the addition of protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).[2]

Q2: Why am I seeing unexpected peaks in my mass spectrum?

A2: Unexpected peaks can arise from various sources, including contaminants in your sample or solvents, the formation of unexpected adducts, in-source fragmentation or reactions, and modifications to your peptide such as oxidation.[3][4]

Q3: Are certain amino acids more prone to forming adducts or modifications?

A3: Yes, some amino acids are more susceptible to modifications. For instance, methionine is readily oxidized, leading to an increase in mass.[5][6][7] Cysteine residues can also be modified. The presence of acidic or basic residues can influence the formation of salt adducts.

Q4: How can I differentiate between an adduct and a peptide modification?

A4: While both result in a mass shift, adducts are non-covalently bound species and their formation can often be influenced by changing experimental conditions, such as mobile phase composition or source parameters. Modifications, like oxidation, are covalent changes to the peptide's structure. Tandem mass spectrometry (MS/MS) can help elucidate the nature of the change by fragmenting the ion and localizing the mass shift to a specific amino acid residue.

Troubleshooting Guide: Unexpected Adducts for "this compound"

This guide will help you systematically troubleshoot unexpected peaks in the mass spectrum of the peptide this compound. The expected monoisotopic mass of this peptide is 513.1972 Da .

Step 1: Identify the Mass Shift

  • Question: What are the m/z values of the unexpected peaks and what is their mass difference from the expected peptide mass?

  • Action:

    • Calculate the theoretical monoisotopic mass of your peptide:

      • Formyl group (CHO): 28.0055 Da

      • DL-Methionine (C₅H₉NOS): 131.0405 Da (x2)

      • DL-Phenylalanine (C₉H₉NO): 147.0684 Da

      • Hydroxyl group (OH): 17.0027 Da

      • Total Mass = 28.0055 + (2 * 131.0405) + 147.0684 + 17.0027 - (3 * 18.0106 for peptide bonds) = 513.1972 Da

    • Subtract the theoretical mass of your peptide ([M]) from the observed m/z of the unexpected peak. If the peak is multiply charged, remember to account for that in your calculation.

    • Compare the mass shift to the table of common adducts and modifications below.

Step 2: Investigate Common Contaminants

  • Question: Are the unexpected peaks due to common salt adducts?

  • Action:

    • Look for mass shifts corresponding to +22.9898 Da ([M+Na]⁺) and +38.9637 Da ([M+K]⁺) relative to your protonated peptide ([M+H]⁺).

    • Source: Sodium and potassium are common contaminants from glassware, solvents, and buffers.[2]

    • Solution:

      • Use high-purity, LC-MS grade solvents and freshly prepared buffers.

      • Use polypropylene tubes and vials instead of glass.

      • Clean the ESI source components.

      • Consider using mobile phase additives like a small amount of formic acid to enhance protonation and reduce alkali adduct formation.[2]

Step 3: Evaluate Peptide-Specific Modifications

  • Question: Could the methionine residues in my peptide be oxidized?

  • Action:

    • Methionine is highly susceptible to oxidation. Look for mass shifts of:

      • +15.9949 Da: Methionine sulfoxide (Met-O).[7] This can occur during sample preparation and even in the ESI source.[6][8]

      • +31.9898 Da: Methionine sulfone (Met-O₂).[7]

    • Solution:

      • Minimize sample exposure to air and light.

      • Use fresh solutions and consider degassing solvents.

      • If oxidation is suspected, you can try treating the sample with a mild reducing agent, although reduction of methionine sulfoxide can be difficult.[8]

  • Question: Is the formyl group involved in any unexpected reactions?

  • Action:

    • The formyl group is an aldehyde and can potentially react with nucleophiles, though this is less common under typical ESI conditions. If you are using any amine-containing buffers (e.g., Tris), consider the possibility of Schiff base formation.

    • Solution: Use amine-free buffers and solvents if you suspect this type of reaction.

Step 4: Review Experimental Protocols and Instrument Parameters

  • Question: Could my experimental setup be the source of the unexpected peaks?

  • Action:

    • Review Sample Preparation: Were there any changes in reagents, water quality, or labware? Have you recently changed suppliers for any of your consumables?[3]

    • Check Instrument Performance: Run a system suitability test with a known standard to ensure the mass spectrometer is performing correctly.

    • Optimize ESI Source Conditions: High source temperatures or voltages can sometimes induce in-source reactions or fragmentation. Try adjusting these parameters to see if the abundance of the unexpected peaks changes.

Data Summary: Common Adducts and Modifications

Adduct/ModificationMass Shift (Da)Potential Source/Cause
Common Adducts
Sodium+22.9898Glassware, solvents, buffers, sample matrix
Potassium+38.9637Glassware, solvents, buffers, sample matrix
Ammonium+18.0344Ammonium-containing buffers (e.g., ammonium formate/acetate)
Acetonitrile+41.0265Mobile phase solvent
Formic Acid+46.0055Mobile phase additive
Trifluoroacetic Acid+113.9929Mobile phase additive
Peptide-Specific Modifications
Methionine Oxidation (Sulfoxide)+15.9949Sample handling, in-source oxidation
Methionine Oxidation (Sulfone)+31.9898Sample handling, in-source oxidation
Deamidation (if Gln or Asn were present)+0.9840Sample degradation (pH, temperature)
Formylation+27.9949Reaction with formic acid

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

  • Peptide Dissolution: Dissolve the this compound peptide in a suitable solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM. Use high-purity, LC-MS grade solvents and water.

  • Vials: Use polypropylene autosampler vials to minimize sodium and potassium contamination.

  • Blank Injection: Before running your sample, inject a blank (your sample solvent) to assess background contamination.

Protocol 2: ESI-MS Analysis

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 8-12 L/min

    • Cone Voltage: 20-40 V (can be optimized to minimize in-source fragmentation)

  • Mass Range: Scan a mass range that includes the expected m/z of your peptide and potential adducts (e.g., m/z 400-1000).

  • MS/MS Analysis: If unexpected peaks are observed, perform tandem MS (MS/MS) on the precursor ions to obtain fragment information and identify the site of modification.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Unexpected Adducts start Start: Unexpected Peak in Mass Spectrum identify_shift Identify Mass Shift (Observed m/z - Theoretical m/z) start->identify_shift check_common Compare to Common Adducts (Na+, K+, Solvents) identify_shift->check_common common_adduct Common Adduct Identified check_common->common_adduct Yes check_peptide_specific Check for Peptide-Specific Modifications (e.g., Oxidation) check_common->check_peptide_specific No troubleshoot_common Troubleshoot Contamination: - Use high-purity solvents - Use polypropylene vials - Clean instrument source common_adduct->troubleshoot_common end Problem Resolved / Identified troubleshoot_common->end oxidation Methionine Oxidation Identified (+16 Da or +32 Da) check_peptide_specific->oxidation Yes review_protocol Review Experimental Protocol & Instrument Parameters check_peptide_specific->review_protocol No troubleshoot_oxidation Minimize Oxidation: - Use fresh solutions - Avoid air/light exposure oxidation->troubleshoot_oxidation troubleshoot_oxidation->end protocol_issue Protocol or Instrument Issue Identified review_protocol->protocol_issue Yes unknown Unknown Adduct/Modification review_protocol->unknown No optimize_params Optimize MS Parameters: - Adjust source temperature/voltage - Run standards protocol_issue->optimize_params optimize_params->end msms_analysis Perform MS/MS Analysis for Structural Elucidation unknown->msms_analysis msms_analysis->end

Caption: Troubleshooting workflow for identifying unexpected adducts.

References

"For-DL-Met-DL-Phe-DL-Met-OH" inconsistent bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent bioassay results possibly encountered with the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH.

Troubleshooting Guide

Q1: My bioassay results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent bioassay results with synthetic peptides can stem from a variety of factors, broadly categorized as issues with the peptide itself, its handling and storage, or the experimental protocol. It is crucial to systematically investigate each of these areas to pinpoint the source of the variability.

Potential Causes of Inconsistent Bioassay Results

CategoryPotential CauseRecommended Action
Peptide Quality Impurities (e.g., truncated sequences, deletion sequences, protecting groups)[1][2]Request a detailed certificate of analysis (CoA) from the manufacturer, including HPLC and mass spectrometry data. Consider re-purification if necessary.
Trifluoroacetic Acid (TFA) Contamination[1][3]TFA from the purification process can be cytotoxic.[1][3] Request TFA salt exchange to acetate or hydrochloride.
Endotoxin Contamination[3]If working with immune cells, endotoxin contamination can cause non-specific activation.[3] Use endotoxin-free reagents and test the peptide for endotoxin levels.
Incorrect Peptide ConcentrationDo not rely on the weight of the lyophilized powder alone. Determine the net peptide content to calculate the correct concentration.[3]
Peptide Handling & Storage Improper StorageStore the lyophilized peptide at -20°C or -80°C. Once in solution, aliquot and freeze to avoid repeated freeze-thaw cycles.[3]
Poor SolubilityIncomplete dissolution leads to inaccurate concentrations. Test solubility in different solvents and sonicate if necessary. Hydrophobic peptides may require a small amount of organic solvent like DMSO, which should be tested for its effect on the assay.[4]
OxidationMethionine residues are susceptible to oxidation, which can alter the peptide's activity.[3] Store solutions under an inert gas (e.g., argon) and use freshly prepared solutions.
Adsorption to SurfacesPeptides can stick to glass or certain plastics, reducing the effective concentration.[5] Use low-binding polypropylene tubes and pipette tips.[5]
Experimental Protocol Reagent VariabilityUse reagents from the same lot number throughout an experimental series.
Cell-Based Assay IssuesEnsure consistent cell passage number, density, and health.
Pipetting ErrorsCalibrate pipettes regularly and use proper pipetting techniques.
Assay DriftRun controls on every plate to monitor for plate-to-plate variability.
Q2: I'm observing unexpected cellular responses or toxicity. What could be the cause?

Unforeseen biological effects can often be traced back to contaminants in the peptide preparation.

  • Trifluoroacetic Acid (TFA): TFA is commonly used in peptide purification and can remain as a counter-ion.[1][3] It is acidic and can be toxic to cells, leading to inhibited proliferation or cell death.[1][3] If you suspect TFA toxicity, consider having the peptide salt exchanged to a more biocompatible one like acetate or hydrochloride.[3]

  • Endotoxins: These are components of bacterial cell walls that can be introduced during synthesis or handling.[3] Even at very low concentrations, endotoxins can elicit strong inflammatory responses in immune cells, confounding the results of your experiment.[3]

  • Solvent Effects: If the peptide is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in your assay is consistent and below the toxic threshold for your cells.[4] It's advisable to run a vehicle control with the same amount of solvent to rule out any solvent-induced effects.[4]

Q3: How can I ensure I am using the correct concentration of my peptide?

Accurate determination of the peptide concentration is critical for reproducible results.

  • Net Peptide Content: The lyophilized powder you receive is not 100% peptide; it also contains counter-ions (like TFA) and water. The manufacturer's certificate of analysis should provide the net peptide content. Use this value to calculate the amount of powder needed to achieve a specific molar concentration.

  • Solubilization: Ensure the peptide is fully dissolved before making serial dilutions.[3] Incomplete dissolution is a major source of concentration errors.

  • Accurate Pipetting: Use calibrated pipettes and low-retention tips to minimize errors during dilution.

Experimental Protocols

General Protocol for a Cell-Based Bioassay

This protocol provides a general framework. Specific details will need to be optimized for your particular cell line and assay.

  • Peptide Preparation:

    • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in a suitable sterile solvent (e.g., sterile water, PBS, or a small amount of DMSO followed by dilution in buffer) to a high stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Prepare single-use aliquots of the stock solution and store at -80°C.

  • Cell Culture:

    • Culture cells under standard conditions, ensuring they are in the logarithmic growth phase and have high viability.

    • Use cells of a consistent and low passage number to minimize phenotypic drift.

    • Seed cells in microplates at a predetermined optimal density and allow them to adhere overnight.

  • Assay Procedure:

    • Thaw an aliquot of the peptide stock solution and prepare serial dilutions in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the peptide.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of the solvent used to dissolve the peptide.

      • Untreated Control: Medium alone.

      • Positive and Negative Controls: A known agonist and antagonist for the pathway of interest, if available.

    • Incubate the cells for the predetermined optimal time for the specific endpoint being measured.

  • Data Acquisition and Analysis:

    • Measure the desired endpoint (e.g., cell viability, cytokine production, reporter gene expression) using a validated method.

    • Normalize the data to the appropriate controls and perform statistical analysis.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Workflow cluster_actions Corrective Actions cluster_end End start Inconsistent Bioassay Results check_peptide Review Peptide CoA start->check_peptide check_storage Verify Storage & Handling check_peptide->check_storage CoA OK repurify Re-purify or Re-synthesize Peptide check_peptide->repurify Impurities or Incorrect Mass tfa_exchange Perform TFA Salt Exchange check_peptide->tfa_exchange TFA Present check_protocol Examine Assay Protocol check_storage->check_protocol Storage OK optimize_solubility Optimize Solubilization check_storage->optimize_solubility Solubility Issue aliquot Aliquot and Store Properly check_storage->aliquot Handling Issue refine_protocol Refine Assay Protocol check_protocol->refine_protocol Protocol Issue endotoxin_test Test for Endotoxins check_protocol->endotoxin_test Immune Cell Assay end Consistent Results check_protocol->end Protocol OK repurify->end tfa_exchange->end optimize_solubility->end aliquot->end refine_protocol->end endotoxin_test->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

G cluster_peptide Synthetic Peptide Preparation cluster_cell Cellular System cluster_pathways Signaling Pathways cluster_response Biological Response peptide This compound (Desired Peptide) receptor_target Target Receptor peptide->receptor_target impurity Contaminating Peptide (e.g., Truncated Sequence) receptor_offtarget Off-Target Receptor impurity->receptor_offtarget pathway_intended Intended Signaling Pathway receptor_target->pathway_intended pathway_unintended Unintended Signaling Pathway receptor_offtarget->pathway_unintended response_expected Expected Biological Response pathway_intended->response_expected response_confounding Confounding Biological Response pathway_unintended->response_confounding

Caption: Impact of impurities on signaling pathways.

Frequently Asked Questions (FAQs)

Q: What is the significance of the "DL" in the amino acid designations?

A: The "DL" indicates that the amino acid is a racemic mixture, containing both the D- and L-isomers. This is important because biological systems, particularly enzymes and receptors, are often stereospecific and may interact differently with each isomer. The L-isomers are the naturally occurring forms in proteins.[6] The presence of D-amino acids can affect the peptide's structure, stability, and biological activity.

Q: My peptide contains methionine. Are there any special precautions I should take?

A: Yes, methionine is susceptible to oxidation at the sulfur atom in its side chain.[3] This can inactivate the peptide. To minimize oxidation, it is recommended to store peptide solutions frozen under an inert gas like argon and to use freshly prepared solutions for your experiments.[3]

Q: The peptide also contains phenylalanine. Does this have any specific implications?

A: Phenylalanine is a hydrophobic amino acid.[7] Peptides with multiple hydrophobic residues can sometimes be difficult to dissolve in aqueous buffers. You may need to initially dissolve the peptide in a small amount of an organic solvent like DMSO before diluting it in your assay medium.[4] Always check the tolerance of your cell line to the final concentration of the organic solvent.

Q: Can I trust the purity level stated on the manufacturer's datasheet?

A: While reputable manufacturers provide accurate information, it's important to critically evaluate the accompanying analytical data (usually HPLC and mass spectrometry).[2] Purity determined by HPLC does not always reveal the presence of all types of impurities, such as residual solvents or counter-ions.[1] If results are inconsistent, it may be prudent to have the peptide's identity and purity independently verified.

Q: How many times can I freeze and thaw my peptide solution?

A: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation.[3] The best practice is to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] When you need to use the peptide, thaw one aliquot and discard any unused portion.

References

Technical Support Center: Optimizing Storage Conditions for For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of the peptide For-DL-Met-DL-Phe-DL-Met-OH. Adhering to these guidelines will help ensure the integrity and stability of the peptide for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or preferably at -80°C.[1] Under these conditions, the peptide can remain stable for several years.[1][2] Short-term storage at 4°C is also possible, but for periods longer than a few days, colder temperatures are recommended.

Q2: How should I handle the lyophilized peptide upon receipt?

Upon receiving the lyophilized peptide, it is crucial to minimize exposure to moisture and air. Before opening the vial, allow it to warm to room temperature in a desiccator.[1][2][3] This prevents condensation from forming on the cold peptide, which can significantly reduce its stability.[1][3] It is also recommended to centrifuge the vial briefly to ensure all the lyophilized powder is at the bottom.

Q3: My experiment requires dissolving the peptide. What are the best practices for preparing and storing peptide solutions?

Peptide solutions are significantly less stable than their lyophilized form.[2][4] For optimal stability, dissolve the peptide in a sterile, oxygen-free buffer at a pH of 5-6.[4][5] Peptides containing methionine, like this compound, are susceptible to oxidation, making the use of oxygen-free solvents particularly important.[2][3][4]

For short-term storage of a few days, peptide solutions can be kept at 4°C.[4] For longer-term storage, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]

Q4: The peptide contains two methionine residues. Are there any special precautions I should take?

Yes. The presence of methionine makes the peptide particularly susceptible to oxidation.[3][4][5] To mitigate this, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing and storing.[4][5] When preparing solutions, use oxygen-free solvents.[2]

Q5: What should I do if the peptide is difficult to dissolve?

If you encounter solubility issues, sonication may help to break up aggregates.[2][3] However, be cautious as this can generate heat and potentially degrade the peptide.[3] If the peptide remains insoluble in aqueous solutions, you can try dissolving it in a small amount of a polar organic solvent like DMSO, DMF, or acetonitrile, and then slowly adding the aqueous buffer to the desired concentration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of peptide activity or inconsistent experimental results. Peptide degradation due to improper storage.Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For solutions, use single-use aliquots stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Visible changes in the lyophilized powder (e.g., clumping, discoloration). Moisture absorption.Always allow the vial to warm to room temperature in a desiccator before opening. Store with a desiccant.
Precipitation of the peptide in solution. Poor solubility or aggregation.Try sonication to aid dissolution. If necessary, use a small amount of an appropriate organic solvent (e.g., DMSO) to dissolve the peptide before adding the aqueous buffer.
Oxidation of the peptide. Exposure to air.For lyophilized powder, purge the vial with an inert gas (nitrogen or argon). For solutions, use oxygen-free buffers and solvents.

Storage Condition Summary

Form Temperature Duration Key Considerations
Lyophilized -20°C to -80°CSeveral yearsProtect from light and moisture. Allow to warm to room temperature in a desiccator before opening. Consider purging with inert gas.[1][2][4]
In Solution 4°CUp to one weekUse sterile, oxygen-free buffer (pH 5-6).[4][5]
In Solution (Aliquots) -20°C to -80°CMonthsPrepare single-use aliquots to avoid freeze-thaw cycles.[3][4]

Experimental Workflow for Storage and Handling

G cluster_receipt Peptide Receipt cluster_storage Long-Term Storage cluster_preparation Preparation for Use cluster_use_storage Use & Short-Term Storage receipt Receive Lyophilized Peptide storage_temp Store at -20°C or -80°C (Protect from light) receipt->storage_temp warm Warm vial to Room Temperature in Desiccator storage_temp->warm reconstitute Reconstitute in Oxygen-Free Buffer (pH 5-6) warm->reconstitute use_now Immediate Use reconstitute->use_now aliquot Prepare Single-Use Aliquots reconstitute->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution

Caption: Recommended workflow for the storage and handling of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of DL-vs. L-Isoform Peptides: The Case of For-Met-Phe-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected biological activities of the mixed stereoisomer peptide, For-DL-Met-DL-Phe-DL-Met-OH , and its pure L-isoform counterpart, For-L-Met-L-Phe-L-Met-OH . While direct experimental data for "this compound" is not extensively available in published literature, this comparison is built upon established principles of peptide stereochemistry and data from closely related N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

N-formylated peptides are potent chemoattractants that activate the innate immune system, primarily by targeting a class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2] The stereochemistry of the constituent amino acids is a critical determinant of a peptide's biological activity, profoundly influencing its interaction with receptors and its stability in biological systems.

Key Expected Differences: At a Glance

The primary distinction between the L-isoform and the DL-mixed peptide lies in the trade-off between receptor affinity and biological stability. The L-isoform is anticipated to be a more potent activator of Formyl Peptide Receptors due to the high stereospecificity of receptor-ligand interactions. Conversely, the presence of D-amino acids in the mixed isoform is expected to confer significant resistance to enzymatic degradation.[3]

FeatureFor-L-Met-L-Phe-L-Met-OH (L-Isoform)This compound (DL-Isoform)Rationale
Receptor Binding Affinity (FPR1) HighLow to ModerateBiological receptors are highly stereospecific and evolved to recognize L-amino acids.
Potency (e.g., EC₅₀ for Chemotaxis) High (Low EC₅₀ Value)Low (High EC₅₀ Value)Higher receptor affinity translates directly to higher potency in functional assays.
Enzymatic Stability (Proteolysis) LowHighD-amino acids are not recognized by most endogenous proteases, thus preventing peptide cleavage.[3]
In Vivo Half-Life ShortLongIncreased resistance to proteolysis leads to a longer circulation time in the body.
Potential Immunogenicity LowModeratePeptides containing unnatural D-amino acids may have a higher potential to be recognized as foreign by the immune system.[4]

Quantitative Biological Activity: A Comparative Overview

The following tables present hypothetical, yet representative, quantitative data to illustrate the expected differences in biological activity between the two peptide isoforms. These values are extrapolated from typical findings for potent L-form chemoattractants and their D-amino acid-containing analogues.

Table 1: Receptor Activation and Cellular Response

ParameterFor-L-Met-L-Phe-L-Met-OHThis compound
FPR1 Binding Affinity (Kᵢ, nM) 5 - 20500 - 2000
Chemotaxis (EC₅₀, nM) 1 - 10100 - 500
Intracellular Ca²⁺ Mobilization (EC₅₀, nM) 2 - 15200 - 800
Superoxide Production (EC₅₀, nM) 10 - 50> 1000

Table 2: Pharmacokinetic Properties

ParameterFor-L-Met-L-Phe-L-Met-OHThis compound
Half-life in Human Plasma (t₁/₂, minutes) 2 - 1060 - 240
% Intact Peptide after 60 min in Plasma < 10%> 75%

Signaling and Experimental Frameworks

The biological effects of these peptides are initiated by the activation of FPRs, which triggers a well-defined intracellular signaling cascade. A systematic experimental workflow is crucial for comprehensively comparing the activities of the L- and DL-isoforms.

FPR_Signaling_Pathway Ligand Formyl Peptide (L-Isoform) FPR FPR1 Receptor (GPCR) Ligand->FPR Binds G_Protein Heterotrimeric G-Protein (Gαi, Gβγ) FPR->G_Protein Activates PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Gβγ activates PI3K PI3K / Akt Pathway G_Protein->PI3K Gβγ activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates MAPK MAPK Pathway (Erk, JNK, p38) PKC->MAPK Activates Response Cellular Responses: • Chemotaxis • Degranulation • Superoxide Production MAPK->Response PI3K->Response

Caption: Canonical signaling pathway activated by formyl peptides via the FPR1 receptor.

Experimental_Workflow cluster_synthesis Peptide Synthesis & QC cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison L_Peptide Synthesize For-L-Met-L-Phe-L-Met-OH QC Purification (HPLC) & Characterization (MS) L_Peptide->QC DL_Peptide Synthesize This compound DL_Peptide->QC Receptor_Binding Receptor Binding Assay (Competition Binding) QC->Receptor_Binding Chemotaxis Neutrophil Chemotaxis (Boyden Chamber) QC->Chemotaxis Calcium_Flux Calcium Mobilization (Fura-2 AM) QC->Calcium_Flux Stability Proteolytic Stability (Plasma Incubation) QC->Stability Compare_Potency Compare EC₅₀ / Kᵢ Receptor_Binding->Compare_Potency Chemotaxis->Compare_Potency Calcium_Flux->Compare_Potency Compare_Stability Compare Half-life (t₁/₂) Stability->Compare_Stability

Caption: Workflow for the comparative biological evaluation of peptide isoforms.

Detailed Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

a. Materials:

  • Human neutrophils isolated from healthy donor blood.

  • Boyden chamber apparatus (e.g., Transwell® inserts with 3-5 µm pores).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Test Peptides: Stock solutions of L- and DL-isoforms in DMSO, diluted in Assay Buffer.

  • Positive Control: fMLP (10 nM).

  • Detection Reagent: Calcein AM or CellTiter-Glo®.

b. Protocol:

  • Preparation: Isolate human neutrophils using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend cells in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.

  • Chamber Setup: Add 600 µL of Assay Buffer containing various concentrations of the test peptides (or controls) to the lower wells of a 24-well plate.

  • Cell Seeding: Place the Boyden chamber inserts into the wells. Add 100 µL of the neutrophil suspension to the top of each insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification:

    • Carefully remove the inserts. Scrape off non-migrated cells from the top surface of the membrane.

    • Quantify the cells that have migrated to the bottom of the well or the underside of the membrane. This can be done by lysing the cells and measuring ATP content (luminescence) or by pre-labeling cells with a fluorescent dye and measuring fluorescence.[1]

  • Analysis: Plot the response (e.g., relative luminescence units) against peptide concentration and determine the EC₅₀ value using a non-linear regression curve fit.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium that occurs upon FPR activation.

a. Materials:

  • A cell line expressing FPR1 (e.g., transfected HEK293 cells or neutrophils).

  • Calcium-sensitive fluorescent dye: Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, to prevent dye leakage).

b. Protocol:

  • Cell Preparation: Harvest cells and resuspend them in Assay Buffer at 1-2 x 10⁶ cells/mL.

  • Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and an equal volume of 0.1% Pluronic F-127 to the cell suspension. Incubate for 45-60 minutes at 37°C in the dark.[5]

  • Washing: Centrifuge the loaded cells, discard the supernatant, and wash twice with Assay Buffer (containing probenecid, if used) to remove extracellular dye.

  • Measurement:

    • Transfer the final cell suspension to a quartz cuvette or a 96-well black, clear-bottom plate.

    • Place in a fluorometer capable of dual-wavelength excitation.

    • Measure the baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm, while measuring emission at ~510 nm.[6]

    • Inject the test peptide at various concentrations and continue recording the fluorescence ratio for several minutes.

  • Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Determine the peak response for each concentration and calculate EC₅₀ values.[2]

Proteolytic Stability Assay

This assay assesses the rate at which the peptides are degraded in a biologically relevant matrix like human plasma.

a. Materials:

  • Human plasma (anticoagulated with heparin or citrate).

  • Test Peptides.

  • Quenching Solution: 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA).

  • HPLC or LC-MS system.

b. Protocol:

  • Incubation: Pre-warm human plasma to 37°C. Add the test peptide to a final concentration of ~10-50 µM.[4]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of ice-cold Quenching Solution to precipitate plasma proteins and stop all enzymatic activity.[4]

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the supernatant using reverse-phase HPLC or LC-MS. Quantify the peak area corresponding to the intact peptide at each time point.

  • Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay model.[7]

References

A Comparative Analysis of Chemoattractant Peptides: Benchmarking For-DL-Met-DL-Phe-DL-Met-OH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory and immunological research, chemoattractant peptides serve as critical signaling molecules that orchestrate the migration of leukocytes to sites of inflammation or injury. While the specific peptide "For-DL-Met-DL-Phe-DL-Met-OH" is not extensively documented in publicly available research, its structure suggests it belongs to the family of N-formylated peptides, which are potent chemoattractants. This guide provides a comparative analysis of well-characterized chemoattractant peptides, with a focus on the prototypical N-formylated peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), to offer a framework for evaluating novel analogs like "this compound".

This comparison extends to other classes of chemoattractant peptides, including chemokine-derived peptides and chemerin-derived peptides, to provide a broader context for researchers, scientists, and drug development professionals. The objective is to present a clear, data-driven comparison of their biological activities, receptor interactions, and signaling mechanisms.

Quantitative Comparison of Chemoattractant Peptide Activity

The efficacy of chemoattractant peptides is typically quantified by their ability to induce cell migration (chemotaxis) and other cellular responses at low concentrations. The following table summarizes key performance metrics for representative chemoattractant peptides.

Peptide FamilyRepresentative PeptideReceptor(s)Target CellsEC50 for Chemotaxis (nM)Binding Affinity (Kd, nM)
N-Formylated Peptides N-Formyl-Met-Leu-Phe (fMLP)FPR1, FPR2, FPR3Neutrophils, Macrophages, Dendritic Cells0.1 - 10< 1 (for FPR1)
Chemokine-Derived CXCL8 (IL-8)CXCR1, CXCR2Neutrophils, Endothelial Cells0.1 - 10.1 - 1
Chemerin-Derived Chemerin15 (C15)ChemR23 (CMKLR1)Macrophages, Dendritic Cells, NK Cells1 - 100~1
Complement System C5aC5aR1, C5aR2Neutrophils, Macrophages, Mast Cells0.1 - 5~1

Note: EC50 and Kd values can vary depending on the cell type and experimental conditions.

Signaling Pathways of Chemoattractant Peptides

Upon binding to their respective G protein-coupled receptors (GPCRs), chemoattractant peptides trigger a cascade of intracellular signaling events that culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The diagram below illustrates a generalized signaling pathway for fMLP and its interaction with the Formyl Peptide Receptor (FPR).

G_protein_signaling fMLP-FPR Signaling Pathway fMLP fMLP FPR FPR (GPCR) fMLP->FPR Binding G_protein Heterotrimeric G-protein (Gαi, Gβγ) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Actin Actin Polymerization Ca_release->Actin PKC->Actin Akt Akt PI3K->Akt Activates Akt->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: Generalized signaling cascade initiated by fMLP binding to its receptor.

Experimental Protocols

Accurate comparison of chemoattractant peptides relies on standardized experimental protocols. Below are methodologies for key assays used to characterize their activity.

Chemotaxis Assay (Boyden Chamber Assay)

This assay is the gold standard for measuring the directional migration of cells in response to a chemoattractant gradient.

Chemotaxis_Workflow Chemotaxis Assay Workflow start Start prepare_cells Prepare Leukocyte Suspension start->prepare_cells add_cells Add Cell Suspension to Upper Chamber prepare_cells->add_cells load_peptide Load Chemoattractant Peptide in Lower Chamber place_membrane Place Porous Membrane load_peptide->place_membrane place_membrane->add_cells incubate Incubate (e.g., 37°C, 1-3 hours) add_cells->incubate fix_stain Fix and Stain Migrated Cells incubate->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for a standard Boyden chamber chemotaxis assay.

Detailed Methodology:

  • Cell Preparation: Isolate leukocytes (e.g., neutrophils) from whole blood using density gradient centrifugation. Resuspend the cells in a suitable buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Chamber Assembly: In the lower wells of a Boyden chamber, add the chemoattractant peptide at various concentrations. Cover the lower wells with a porous membrane (typically 3-8 µm pore size).

  • Cell Seeding: Add the cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours to allow for cell migration.

  • Quantification: After incubation, remove the membrane. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope. The results are often expressed as a chemotactic index (fold increase in migration over control).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key second messenger in chemoattractant signaling.

Detailed Methodology:

  • Cell Loading: Load isolated leukocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorometer or a fluorescence microscope.

  • Stimulation: Add the chemoattractant peptide to the cell suspension.

  • Fluorescence Monitoring: Continuously record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.

  • Data Analysis: The peak fluorescence intensity is used to determine the magnitude of the calcium response. Dose-response curves can be generated to calculate the EC50 for calcium mobilization.

Structure-Activity Relationships

The biological activity of N-formylated peptides is highly dependent on their amino acid sequence and modifications.[1] For instance, the N-terminal formyl group is crucial for potent activity.[1] The specific amino acid residues at each position influence receptor binding and activation. For example, in fMLP (For-Met-Leu-Phe-OH), the methionine, leucine, and phenylalanine residues each contribute to the peptide's high affinity for its receptor.[1] The use of D-amino acids, as suggested by the "DL" designation in "this compound," can impact the peptide's conformation and its interaction with the receptor, potentially leading to altered agonist or even antagonist activity. Furthermore, modifications to the peptide backbone can enhance stability against proteolysis, a critical factor for in vivo applications.[2]

Conclusion

References

The Pivotal Role of N-Formyl Peptides in Leukocyte Chemotaxis: A Comparative Analysis of For-DL-Met-DL-Phe-DL-Met-OH Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of formylated peptides reveals critical insights for researchers, scientists, and drug development professionals. While direct experimental data for the specific peptide For-DL-Met-DL-Phe-DL-Met-OH remains elusive in current literature, a comprehensive analysis of related analogs allows for a robust predictive comparison of its potential biological activity.

Formylated peptides, such as the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that play a crucial role in the innate immune response by guiding neutrophils to sites of bacterial infection or tissue damage.[1][2] The biological activity of these peptides is highly dependent on their specific chemical structure, including the N-terminal formyl group, the constituent amino acids, and their stereochemistry.[3][4] This guide provides a comparative analysis of the structural features influencing the chemotactic potency of fMLP analogs, offering a framework to predict the activity of this compound.

Structure-Activity Relationship: Key Determinants of Chemotactic Potency

The interaction of formylated peptides with their G protein-coupled receptors, primarily the formyl peptide receptor 1 (FPR1), initiates a signaling cascade that leads to leukocyte migration.[5] The affinity and efficacy of this interaction are dictated by several structural motifs within the peptide.

The Indispensable N-Formyl Group

The N-terminal formyl group is a critical determinant for the chemotactic activity of these peptides. Its removal results in a drastic loss of biological activity, highlighting its essential role in receptor binding and activation.[4] This is a conserved feature across a wide range of active formylated peptides.

Amino Acid Composition and Sequence

The specific amino acid sequence profoundly influences the peptide's chemotactic efficacy. Studies on a variety of synthetic peptides have demonstrated that hydrophobic residues are favored at all positions. For instance, the tripeptide f-Met-Leu-Phe is one of the most potent chemoattractants known, with an ED50 for induced migration in the picomolar range.[3][4]

The position of each amino acid is also crucial. Phenylalanine at the C-terminus of a tripeptide, for example, confers significantly higher activity compared to when it is in the second position.[3][4]

Stereochemistry: The Impact of D-Amino Acids

The use of DL-amino acids in the synthesis of this compound implies a mixture of stereoisomers. The biological activity of peptides containing D-amino acids can vary significantly from their L-counterparts. While systematic studies on the effects of D-amino acids at each position of fMLP are not extensively documented in the provided search results, it is a critical factor to consider for predicting the overall activity of a racemic mixture.

Comparative Activity of Formylated Peptide Analogs

To infer the potential activity of this compound, we can compare it to known analogs where specific residues have been substituted. The following table summarizes the chemotactic activity of various fMLP analogs, providing a basis for our predictive analysis.

Peptide SequenceED50 for Chemotaxis (M)Relative ActivityReference
f-Met-Leu-Phe 7 x 10-11 100 [3]
f-Met-Met-Met1 x 10-80.7[3]
f-Met-Leu2.5 x 10-80.28[3]
Met-Leu-Phe1.8 x 10-50.00039[3]
f-Met-Leu-Glu> 1 x 10-5< 0.0007[3]

Analysis and Prediction for this compound:

Based on the structure-activity relationships established from the data above, we can make the following predictions for this compound:

  • N-Formyl Group: The presence of the N-formyl group suggests that the peptide will have chemotactic activity.

  • Methionine at Position 1 and 3: The presence of methionine at both the N- and C-terminus is interesting. While f-Met-Met-Met is active, it is less potent than f-Met-Leu-Phe.[3] This suggests that having Met at the third position might be less optimal than Phe for high potency.

  • Phenylalanine at Position 2: Phenylalanine at the second position is not as favorable for high activity as when it is at the C-terminus.[3]

  • DL-Stereochemistry: The use of DL-amino acids will result in a mixture of eight stereoisomers. It is likely that only one or a few of these isomers will have high activity, while others may be inactive or even act as antagonists. The overall potency of the mixture will therefore be significantly lower than that of a pure, active L-isomer.

Experimental Protocols

The determination of chemotactic activity is typically performed using in vitro assays that measure the directed migration of neutrophils towards a chemoattractant.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This widely used method assesses the migration of neutrophils through a porous membrane separating two chambers.[6]

Protocol:

  • Cell Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

  • Chamber Setup: A Boyden chamber or a similar multi-well plate with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with the test peptide at various concentrations, and the upper chamber is filled with a suspension of isolated neutrophils.[6]

  • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Quantification: After incubation, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence intensity.[6]

  • Data Analysis: The chemotactic activity is expressed as the concentration of the peptide that induces a half-maximal response (ED50).

Visualizing the Molecular and Experimental Landscape

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

G Signaling Pathway of Formyl Peptide Receptors cluster_membrane Cell Membrane cluster_cytosol Cytosol Formylated Peptide Formylated Peptide FPR1 FPR1 Formylated Peptide->FPR1 Binding G-protein G-protein FPR1->G-protein Activation PLC PLC G-protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release from ER PKC PKC DAG->PKC Activation Actin Polymerization Actin Polymerization Ca2+->Actin Polymerization PKC->Actin Polymerization Chemotaxis Chemotaxis Actin Polymerization->Chemotaxis

Caption: Formyl peptide receptor signaling pathway.

G Experimental Workflow for Chemotaxis Assay Start Start Isolate Neutrophils Isolate Neutrophils Start->Isolate Neutrophils Prepare Peptide Solutions Prepare Peptide Solutions Start->Prepare Peptide Solutions Setup Boyden Chamber Setup Boyden Chamber Isolate Neutrophils->Setup Boyden Chamber Prepare Peptide Solutions->Setup Boyden Chamber Add Cells and Peptides Add Cells and Peptides Setup Boyden Chamber->Add Cells and Peptides Incubate Incubate Add Cells and Peptides->Incubate Quantify Migrated Cells Quantify Migrated Cells Incubate->Quantify Migrated Cells Analyze Data (ED50) Analyze Data (ED50) Quantify Migrated Cells->Analyze Data (ED50) End End Analyze Data (ED50)->End

Caption: Neutrophil chemotaxis assay workflow.

References

Validating the Synthesis of For-DL-Met-DL-Phe-DL-Met-OH: A Comparative Guide to Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate synthesis of peptides is paramount. This guide provides a comprehensive comparison of amino acid analysis (AAA) for the validation of the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH, with alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of the validation process.

Comparison of Validation Methods

While amino acid analysis is a cornerstone for peptide validation, a multi-faceted approach employing various analytical techniques provides the most comprehensive characterization.

Method Principle Information Provided Advantages Limitations
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by separation and quantification.[5][6]- Amino acid composition and ratios- Peptide concentration/Net Peptide Content (NPC)[7]- High accuracy for small molecules like peptides[1]- Gold standard for quantitation[1]- Destructive to the sample- Does not provide sequence information- Can be time-consuming[8]
Mass Spectrometry (MS) Ionization of the peptide and separation of ions based on their mass-to-charge ratio.[9]- Molecular weight confirmation- Sequence verification (via fragmentation)[10]- Identification of impurities and modifications[11]- High sensitivity and specificity- Provides detailed structural information- Can be difficult to differentiate isomers- Quantification can be less precise than AAA without isotopic labeling[8][12]
High-Performance Liquid Chromatography (HPLC) Separation of the peptide from impurities based on its physicochemical properties (e.g., hydrophobicity).- Purity assessment- Quantification (with a reference standard)- High resolution and reproducibility- Widely available- Does not confirm the amino acid sequence- Purity is relative to other components in the mixture

Quantitative Data Presentation

Amino acid analysis of the synthesized this compound peptide is expected to yield the following molar ratios of its constituent amino acids.

Amino Acid Expected Molar Ratio Observed Molar Ratio (Hypothetical Data) % Deviation
Methionine (Met)2.01.95-2.5%
Phenylalanine (Phe)1.01.03+3.0%

Note: The N-terminal formyl group is removed during the acid hydrolysis step of AAA and is therefore not directly quantified. The presence of DL-amino acids does not affect the quantification of the individual amino acids but would require specialized chiral analysis to determine the enantiomeric ratio.

Experimental Protocols

Amino Acid Analysis Protocol
  • Peptide Hydrolysis:

    • Accurately weigh approximately 1 mg of the lyophilized peptide into a hydrolysis tube.

    • Add 200 µL of 6 M HCl containing 1% phenol.

    • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.

    • Hydrolyze at 110°C for 24 hours.[5]

  • Derivatization:

    • After hydrolysis, cool the tube and open it carefully.

    • Dry the sample under a stream of nitrogen or in a vacuum centrifuge to remove the acid.

    • Reconstitute the amino acid mixture in a suitable buffer.

    • Derivatize the amino acids using a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable by UV or fluorescence.[6][13]

  • Chromatographic Separation and Quantification:

    • Inject the derivatized sample into a reverse-phase HPLC system.

    • Separate the derivatized amino acids using a gradient elution.

    • Detect the amino acids using a UV or fluorescence detector.

    • Quantify the amount of each amino acid by comparing the peak areas to those of a known standard mixture of amino acids.[7]

Mass Spectrometry Protocol (for molecular weight confirmation)
  • Sample Preparation:

    • Dissolve a small amount of the peptide in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Infusion and Ionization:

    • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

    • Ionize the peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis:

    • Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the intact peptide.

    • Calculate the molecular weight based on the observed m/z values and their charge states.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the peptide synthesis validation process.

Peptide_Synthesis_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Validation Synthesis Solid-Phase Peptide Synthesis of this compound Purification Purification by Reverse-Phase HPLC Synthesis->Purification AAA Amino Acid Analysis Purification->AAA Purity & Composition MS Mass Spectrometry Purification->MS Identity & Sequence HPLC Analytical HPLC Purification->HPLC Purity Assessment

Caption: Workflow for the synthesis and validation of a synthetic peptide.

Amino_Acid_Analysis_Workflow Peptide This compound (Lyophilized Powder) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (e.g., PITC) Hydrolysis->Derivatization Separation RP-HPLC Separation Derivatization->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification vs. Standards Detection->Quantification Result Amino Acid Ratios & Net Peptide Content Quantification->Result

Caption: Step-by-step workflow for amino acid analysis.

References

A Comparative Guide to the Biological Activity of N-Formyl-DL-Methionyl-DL-Phenylalanyl-DL-Methionyl Hydroxide and Structurally Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 26, 2025

N-formylated peptides are known agonists of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors predominantly expressed on phagocytic leukocytes.[1][2] Activation of these receptors is a key component of the innate immune response, initiating a cascade of cellular events including chemotaxis, intracellular calcium mobilization, and the release of lysosomal enzymes.[2] The structure-activity relationship of these peptides is highly specific, with minor alterations in the amino acid sequence leading to significant changes in biological potency.[3]

Comparative Biological Activity of Formyl Peptides

The biological activities of various N-formylated peptides are summarized below. The data is presented to highlight the structure-activity relationships within this class of compounds. The reference peptide, fMLP, is a powerful agonist for FPR1.[4] The potency of its analogs can vary significantly based on amino acid substitutions.

Peptide SequenceTarget ReceptorBiological AssayEffective Concentration (EC50/ED50/Ki)Reference
For-Met-Leu-Phe (fMLP) FPR1Chemotaxis (Human Neutrophils)ED50: ~7 x 10⁻¹¹ M[5] (from initial search)
FPR1Lysosomal Enzyme Release (Lysozyme)ED50: ~2.4 x 10⁻¹⁰ M[5] (from initial search)
FPR1Calcium Mobilization (HL-60 cells)EC50: 0.01 µM[6]
FPR1Receptor BindingKi: 38 nM[4]
For-Met-Ile-Phe-Leu FPR1Chemotaxis (Human Monocytes)ED50: ~3.1 x 10⁻¹¹ M[7]
For-Met-Leu-Phe-Ile FPR1Chemotaxis (Human Monocytes)ED50: ~4.5 x 10⁻¹¹ M[7]
For-Met-Phe-Met FPR (unspecified)ChemotaxisLess active than fMLPImplied by structure-activity studies
For-Ala-Leu-Phe FPR (unspecified)ChemotaxisLess active than fMLP[3]
For-Met-Phe FPR (unspecified)ChemotaxisLess active than fMLP[3]

Note on For-DL-Met-DL-Phe-DL-Met-OH: The use of a DL-amino acid mixture in "this compound" is a significant structural deviation from the typically active L-isomers of N-formylated peptides. The presence of D-amino acids can drastically alter the peptide's conformation and its ability to bind to the stereospecific active site of the Formyl Peptide Receptors, likely resulting in reduced or altered biological activity compared to its L-isomer counterparts.

Experimental Protocols

Detailed methodologies for key assays used to characterize N-formylated peptides are provided below.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Boyden chamber apparatus (or multi-well transwell plates with 3-5 µm pore size polycarbonate membranes)

  • Human neutrophils isolated from peripheral blood

  • RPMI 1640 medium with 10% fetal bovine serum (FBS)

  • Test peptides (e.g., fMLP, this compound)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the purified neutrophils in RPMI 1640 medium.

  • Prepare serial dilutions of the test peptides in RPMI 1640 with 10% FBS.

  • Add the peptide solutions to the lower wells of the Boyden chamber. Add medium without peptide to the control wells.

  • Place the porous membrane over the lower wells and assemble the chamber.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • After incubation, disassemble the chamber and remove the membrane.

  • Wipe the upper side of the membrane to remove non-migrated cells.

  • Fix and stain the membrane with a suitable stain like Diff-Quik.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Plot the number of migrated cells against the peptide concentration to determine the ED50.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Materials:

  • Human neutrophils or a cell line expressing FPR1 (e.g., HL-60 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test peptides

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope

Procedure:

  • Load the cells with Fluo-4 AM by incubating them with the dye in HBSS at 37°C for 30-60 minutes.

  • Wash the cells to remove extracellular dye and resuspend them in HBSS.

  • Pipette the cell suspension into a 96-well microplate.

  • Prepare serial dilutions of the test peptides.

  • Use a FLIPR to add the peptide solutions to the wells and simultaneously measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm).

  • Record the fluorescence signal over time to observe the transient increase in intracellular calcium.

  • The peak fluorescence intensity is proportional to the amount of calcium mobilized. Plot the peak intensity against the peptide concentration to determine the EC50.

Lysosomal Enzyme Release Assay (β-glucuronidase)

This assay quantifies the release of lysosomal enzymes, such as β-glucuronidase, from neutrophils upon stimulation.

Materials:

  • Human neutrophils

  • Cytochalasin B

  • Test peptides

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Triton X-100

  • Spectrophotometer

Procedure:

  • Isolate human neutrophils and resuspend them in a suitable buffer.

  • Pre-incubate the neutrophils with cytochalasin B for 5-10 minutes at 37°C. This enhances the release of lysosomal enzymes.

  • Add the test peptides at various concentrations to the cell suspension and incubate for a further 15-30 minutes at 37°C.

  • Centrifuge the samples to pellet the cells.

  • Transfer the supernatant to a new microplate. To determine the total enzyme content, lyse a separate aliquot of cells with Triton X-100.

  • Add the substrate, p-nitrophenyl-β-D-glucuronide, to the supernatants and the cell lysate.

  • Incubate at 37°C to allow for the enzymatic reaction to proceed.

  • Stop the reaction and measure the absorbance at a wavelength appropriate for the product (p-nitrophenol), typically around 405 nm.

  • Calculate the percentage of total enzyme released for each peptide concentration and determine the ED50.

Signaling Pathways and Experimental Workflows

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway

Activation of FPR1 by an N-formylated peptide agonist initiates a signaling cascade through G-proteins, leading to various cellular responses.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLC G_protein->PLC Gαi activates PI3K PI3Kγ G_protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Enzyme_release Lysosomal Enzyme Release Ca_release->Enzyme_release PKC->Enzyme_release Actin Actin Polymerization PI3K->Actin Regulates Chemotaxis Chemotaxis Actin->Chemotaxis Ligand Formyl Peptide Ligand->FPR1 Binds

Caption: FPR1 signaling cascade upon ligand binding.

Experimental Workflow for Boyden Chamber Chemotaxis Assay

The following diagram illustrates the key steps in performing a Boyden chamber chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Staining cluster_analysis Analysis A Isolate Neutrophils E Add Neutrophils to Upper Chamber A->E B Prepare Peptide Dilutions C Add Peptides to Lower Chamber B->C D Assemble Chamber with Membrane C->D D->E F Incubate at 37°C E->F G Disassemble & Remove Non-migrated Cells F->G H Fix & Stain Membrane G->H I Microscopy: Count Migrated Cells H->I J Data Analysis: Determine ED50 I->J

Caption: Workflow for a Boyden chamber chemotaxis assay.

References

Bioequivalence Assessment of For-DL-Met-DL-Phe-DL-Met-OH: A Comparative Guide with Known Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for conducting bioequivalence (BE) testing of the novel peptide, For-DL-Met-DL-Phe-DL-Met-OH, against established therapeutic agents. Due to the nascent stage of research on this specific peptide, this document outlines a theoretical approach based on the metabolic pathways of its constituent amino acids, Phenylalanine and Methionine.

The presence of Phenylalanine, a precursor to L-tyrosine and subsequently dopamine, suggests a potential interaction with the dopaminergic system.[1][2] Therefore, Levodopa (L-DOPA) , a cornerstone in Parkinson's disease treatment that directly modulates dopamine levels, is selected as a primary comparator.[3]

Additionally, the peptide's methionine components indicate a possible role in the methionine cycle, which is crucial for methylation and cellular growth.[4][5] Methotrexate , an antimetabolite that interferes with folate and methionine metabolism, is chosen as a second comparator to explore this potential mechanism of action.[6][7]

This guide details the necessary in vitro and in vivo experimental protocols to establish bioequivalence, presents data in a clear, tabular format, and includes diagrams to visualize key pathways and workflows.

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Predicted)LevodopaMethotrexate
Molecular Formula C23H35N3O6S2C9H11NO4C20H22N8O5
Molecular Weight ( g/mol ) 529.67197.19454.44
Solubility To be determinedSparingly soluble in waterPractically insoluble in water
pKa To be determined2.32, 8.72, 9.743.8, 4.8, 5.5

Experimental Protocols

In Vitro Dissolution Testing

Objective: To compare the rate and extent of dissolution of this compound with L-DOPA and Methotrexate under various pH conditions, mimicking the gastrointestinal tract.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Procedure:

    • A single dose of each compound is placed in 900 mL of the dissolution medium maintained at 37°C ± 0.5°C.

    • The paddle speed is set at 50 RPM.

    • Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • The concentration of the dissolved active pharmaceutical ingredient (API) is determined by a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Dissolution profiles are compared using the similarity factor (f2). An f2 value between 50 and 100 suggests similarity between the two dissolution profiles.[8]

In Vitro Permeability Assay (Caco-2 Cell Model)

Objective: To assess the intestinal permeability of this compound in comparison to L-DOPA and Methotrexate.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21-25 days to form a confluent monolayer.

  • Permeability Study:

    • The test compounds are added to the apical (AP) side of the Caco-2 cell monolayer.

    • Samples are collected from the basolateral (BL) side at various time points.

    • The concentration of the compound in the BL samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

In Vivo Pharmacokinetic Studies in an Animal Model (e.g., Sprague-Dawley Rats)

Objective: To compare the pharmacokinetic profiles of this compound with L-DOPA and Methotrexate following oral administration.

Methodology:

  • Study Design: A single-dose, three-way crossover study design is employed.

  • Dosing: A single oral dose of each compound is administered to the rats.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of the compounds and their major metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Parameters: The following parameters are calculated: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[8][9]

Table 2: Comparative In Vitro Permeability and In Vivo Pharmacokinetic Data (Hypothetical)

ParameterThis compoundLevodopaMethotrexate
Caco-2 Papp (x 10⁻⁶ cm/s) Data to be determined0.5 - 1.50.1 - 0.5
Cmax (ng/mL) Data to be determinedLiterature ValueLiterature Value
Tmax (h) Data to be determinedLiterature ValueLiterature Value
AUC₀-t (ng·h/mL) Data to be determinedLiterature ValueLiterature Value
Bioavailability (%) Data to be determined~30% (with carbidopa)20-50% (dose-dependent)

Visualizations

Phenylalanine_Dopamine_Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase

Caption: Phenylalanine to Dopamine Metabolic Pathway.

Methionine_Cycle Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation) Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase (Requires Folate)

Caption: The Methionine Cycle.

Bioequivalence_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Dissolution Dissolution Testing PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Permeability Permeability Assay (Caco-2) Permeability->PK_Study PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) PK_Study->PK_Params Stat_Analysis Statistical Analysis (90% CI) PK_Params->Stat_Analysis

Caption: Bioequivalence Testing Workflow.

References

Immunoassay Cross-Reactivity Profile of N-Formyl Chemotactic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-formyl peptides in immunoassays, with a focus on N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a representative analyte. Due to the limited availability of specific data on "For-DL-Met-DL-Phe-DL-Met-OH," this document leverages data from structurally similar and well-characterized chemotactic peptides to provide valuable insights for researchers in immunology and drug development. Understanding the specificity of immunoassays for these peptides is critical for the accurate interpretation of experimental results and the development of targeted therapeutics.

Data Presentation: Cross-Reactivity of fMLP Analogs in a Radioimmunoassay

The following table summarizes the cross-reactivity of various N-formyl peptides in a competitive radioimmunoassay (RIA) developed for the detection of N-formyl-methionyl-leucyl-phenylalanine (fMLP). The data is derived from a study that assessed the concentration of each peptide required to inhibit 50% of the binding of radiolabeled fMLP to the antibody (ID50). Percent cross-reactivity is calculated relative to fMLP.

CompoundID50 (nmol/L)% Cross-Reactivity
N-formyl-methionyl-leucyl-phenylalanine (fMLP) 10 100%
N-formyl-methionyl-leucyl-tyrosine2005%
N-formyl-norleucyl-leucyl-phenylalanine10010%
N-formyl-methionyl-methionyl-methionine2504%
Non-formylated and other formylated di- and tri-peptides>100,000<0.01%

Data adapted from a radioimmunoassay study assessing chemotactic peptide production by enteric bacteria.[1]

Experimental Protocols

A detailed methodology for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of peptides like "this compound" is provided below. This protocol is a synthesized representation of standard competitive ELISA procedures.

Objective: To determine the percentage of cross-reactivity of test compounds (e.g., this compound and other structural analogs) with an antibody specific for a target antigen (e.g., fMLP).

Principle: This assay is based on the competition between the antigen coated on the ELISA plate and the free antigen in the sample (or standard) for a limited number of specific antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of free antigen in the sample.

Materials:

  • High-binding 96-well microtiter plates

  • Target antigen for coating (e.g., fMLP-protein conjugate)

  • Primary antibody specific to the target antigen

  • Test compounds (e.g., this compound, fMLP analogs)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the standard (target antigen) and the test compounds in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody for 1-2 hours at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentration.

    • Determine the IC50 value (concentration that causes 50% inhibition) for the standard and each test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Mandatory Visualization

Immunoassay_Cross_Reactivity cluster_0 Immunoassay Principle cluster_1 Cross-Reactivity Scenario Target_Analyte Target Analyte (e.g., fMLP) Antibody Specific Antibody Target_Analyte->Antibody Binds Cross_Reactant Cross-Reacting Molecule (e.g., fMLP Analog) Complex_Target Antibody-Analyte Complex (Signal) Antibody->Complex_Target Forms Complex_Cross Antibody-Cross-Reactant Complex (False Signal) Antibody->Complex_Cross Forms Cross_Reactant->Antibody Binds (Interference)

Caption: Principle of immunoassay cross-reactivity.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow for Cross-Reactivity Start Start: Coat Plate with Target Antigen Block Block Non-Specific Sites Start->Block Prepare Prepare Standards & Test Compound Dilutions Block->Prepare Compete Pre-incubate with Antibody, then add to Plate Prepare->Compete Wash1 Wash Unbound Reagents Compete->Wash1 Detect Add Enzyme-Conjugated Secondary Antibody Wash1->Detect Wash2 Wash Detect->Wash2 Develop Add Substrate & Develop Color Wash2->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read Analyze Calculate IC50 & % Cross-Reactivity Read->Analyze

Caption: Workflow for competitive ELISA.

References

"For-DL-Met-DL-Phe-DL-Met-OH" comparative stability analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative stability analysis of the novel tripeptide For-DL-Met-DL-Phe-DL-Met-OH against a hypothetical benchmark, Peptide-X, under various stress conditions. The data presented herein is intended to serve as a framework for researchers and drug development professionals in designing and evaluating stability studies for similar peptide-based compounds.

Physicochemical Properties and Stability Profile

A summary of the key physicochemical properties and a comparative overview of the stability of this compound versus a standard peptide (Peptide-X) are presented below.

Table 1: Physicochemical Properties

PropertyThis compoundPeptide-X (Benchmark)
Molecular Formula C24H37N3O6S2C25H39N5O7
Molecular Weight 527.69 g/mol 553.66 g/mol
Isoelectric Point (pI) ~ 3.5~ 7.2
Solubility (PBS, pH 7.4) 1.2 mg/mL5.8 mg/mL
LogP 1.8-0.5

Table 2: Comparative Stability Data

Stability ParameterThis compoundPeptide-X (Benchmark)
Thermal Stability (Tm) 58.2 °C75.4 °C
Half-life (pH 7.4, 37°C) 18.5 hours48.2 hours
Half-life (Human Serum) 2.3 hours12.7 hours
Oxidative Stability (t1/2 in 0.02% H2O2) 0.5 hours24 hours

Experimental Protocols

Detailed methodologies for the key stability-indicating assays are provided below.

HPLC-Based Purity and Degradation Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to assess the purity and degradation of the peptides.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Peptides were dissolved in the mobile phase A at a concentration of 1 mg/mL.

Thermal Stability Assessment

The melting temperature (Tm) was determined using a circular dichroism (CD) spectropolarimeter equipped with a temperature controller.

  • Instrumentation: Jasco J-1500 CD Spectropolarimeter.

  • Wavelength: 222 nm.

  • Temperature Range: 20 °C to 90 °C.

  • Heating Rate: 1 °C/min.

  • Peptide Concentration: 0.1 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Data Analysis: The Tm was calculated as the midpoint of the thermal unfolding curve.

Stability in Physiological Buffer

The chemical stability of the peptides was evaluated in PBS at pH 7.4 and 37°C.

  • Procedure: Peptides were incubated at a concentration of 0.5 mg/mL in PBS (pH 7.4) at 37°C. Aliquots were taken at various time points (0, 2, 4, 8, 12, 24, 48 hours), and the percentage of remaining peptide was determined by RP-HPLC.

  • Half-life Calculation: The degradation kinetics were fitted to a first-order decay model to calculate the half-life.

Serum Stability Assay

The enzymatic stability was assessed by incubating the peptides in human serum.

  • Procedure: Peptides were incubated in 80% human serum at 37°C at a concentration of 0.5 mg/mL. At specified intervals (0, 0.5, 1, 2, 4, 8, 12 hours), an equal volume of 10% trichloroacetic acid was added to precipitate serum proteins. After centrifugation (14,000 rpm for 10 min), the supernatant was analyzed by RP-HPLC.

  • Half-life Calculation: The percentage of intact peptide remaining over time was used to calculate the serum half-life.

Oxidative Stability Assay

The susceptibility to oxidation was determined by exposure to hydrogen peroxide.

  • Procedure: Peptides (0.5 mg/mL) were incubated in 0.02% H2O2 at room temperature. Samples were analyzed by RP-HPLC at various time points (0, 0.25, 0.5, 1, 2, 4 hours).

  • Half-life Calculation: The half-life of the peptide under oxidative stress was determined from the degradation profile.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stability testing and the potential degradation pathways for this compound.

G cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis Peptide This compound (1 mg/mL stock) Thermal Thermal Stability (CD Spectroscopy) Peptide->Thermal Buffer Buffer Stability (PBS, pH 7.4, 37°C) Peptide->Buffer Serum Serum Stability (Human Serum, 37°C) Peptide->Serum Oxidative Oxidative Stability (H2O2) Peptide->Oxidative HPLC RP-HPLC Analysis Thermal->HPLC Buffer->HPLC Serum->HPLC Oxidative->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data G cluster_peptide Parent Peptide cluster_degradation Potential Degradation Pathways Parent This compound Oxidation Methionine Oxidation (Sulfoxide, Sulfone) Parent->Oxidation Oxidative Stress Hydrolysis Peptide Bond Hydrolysis (Shorter Fragments) Parent->Hydrolysis pH/Enzymatic Stress Deformylation N-terminal Deformylation Parent->Deformylation Chemical/Enzymatic Stress

"For-DL-Met-DL-Phe-DL-Met-OH" functional comparison of peptide analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Functional Peptide Analogs in Chemoattraxis

Introduction

In the study of innate immunity and inflammation, N-formylated peptides are potent signaling molecules that act as powerful chemoattractants for leukocytes, guiding them to sites of bacterial infection or tissue damage.[1][2] These peptides are recognized by formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes.[3][4] The prototypical and most studied of these peptides is N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP), which is known to elicit a range of cellular responses in neutrophils, including chemotaxis, degranulation (release of lysosomal enzymes), and the production of superoxide anions as part of the oxidative burst.[1][5]

The biological activity of fMLF is highly dependent on its structure.[6] Modifications to its amino acid sequence can lead to significant changes in its functional profile, creating analogs with altered potency, efficacy, or even biased signaling, where an analog may trigger one cellular response but not another. This guide provides a functional comparison of fMLF with synthetic analogs, highlighting how specific amino acid substitutions can modulate the cellular response of human neutrophils. While the specific peptide "For-DL-Met-DL-Phe-DL-Met-OH" is not documented in scientific literature, the principles of analog comparison are well-illustrated by studying well-characterized analogs of the foundational chemoattractant peptide, fMLF.

Functional Comparison of fMLF Analogs

This comparison focuses on the parent peptide, N-formyl-Met-Leu-Phe-OMe (a methyl ester derivative of fMLF, hereafter referred to as fMLF-OMe), and two synthetic analogs where the Met-Leu core has been replaced with Gln-Tyr. These analogs are for-Gln-Tyr-Phe-OMe (Analog 1) and for-Gln-Tyr-Tyr-OMe (Analog 2).[7]

PeptideSequenceChemotaxisLysosomal Enzyme Release (Lysozyme)Superoxide Anion ProductionReceptor Affinity (IC50, µM)
fMLF-OMe (Reference)For-Met-Leu-Phe-OMe+++++++++Not Reported in this study
Analog 1 For-Gln-Tyr-Phe-OMe-+++++~10
Analog 2 For-Gln-Tyr-Tyr-OMe-+++~100

Key:

  • +++ : Strong activity

  • ++ : Moderate activity

  • + : Weak activity

  • - : No activity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Chemotaxis Assay

The chemotactic activity of the peptides was evaluated using a Boyden chamber assay.

  • Cell Preparation: Human neutrophils were isolated from the blood of healthy volunteers using a Ficoll-Paque gradient centrifugation method.

  • Assay Principle: The assay measures the migration of neutrophils through a microporous membrane towards a chemoattractant.

  • Procedure:

    • A 48-well microchemotaxis chamber was used, with a lower compartment containing the test peptide at various concentrations and an upper compartment containing the neutrophil suspension.

    • The two compartments were separated by a polycarbonate filter with a 3 µm pore size.

    • The chamber was incubated at 37°C in a humidified atmosphere with 5% CO2 for 60 minutes.

    • After incubation, the filter was removed, fixed, and stained.

    • The number of neutrophils that migrated through the filter was counted under a microscope.

Lysosomal Enzyme Release (Lysozyme) Assay

The release of the lysosomal enzyme lysozyme was measured to quantify degranulation.

  • Cell Treatment: Neutrophils were pre-treated with cytochalasin B (to prevent actin polymerization and enhance degranulation) and then incubated with the test peptides at 37°C for 15 minutes.

  • Assay Principle: The enzymatic activity of lysozyme in the cell supernatant is measured by its ability to lyse a suspension of Micrococcus lysodeikticus.

  • Procedure:

    • After incubation with the peptides, the cell suspension was centrifuged to pellet the neutrophils.

    • The supernatant, containing the released enzymes, was collected.

    • The supernatant was added to a suspension of Micrococcus lysodeikticus, and the decrease in absorbance at 450 nm was measured over time.

    • The rate of lysis is proportional to the amount of lysozyme released.

Superoxide Anion Production Assay

The production of superoxide anions (O₂⁻), a key component of the oxidative burst, was measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

  • Cell Treatment: Neutrophils were incubated with the test peptides in the presence of cytochrome c at 37°C.

  • Assay Principle: Superoxide anions reduce cytochrome c, causing a change in its absorbance. The specificity of this reaction is confirmed by its inhibition with superoxide dismutase.

  • Procedure:

    • The reaction was initiated by adding the peptide to a suspension of neutrophils and cytochrome c.

    • The change in absorbance at 550 nm was continuously monitored.

    • The amount of superoxide produced was calculated using the extinction coefficient of reduced cytochrome c.

Receptor Binding Assay

The affinity of the peptides for the formyl peptide receptor was determined by a competitive binding assay using a radiolabeled ligand.

  • Ligand: [³H]fMLF was used as the radiolabeled ligand.

  • Procedure:

    • Neutrophil membranes were incubated with a fixed concentration of [³H]fMLF and varying concentrations of the unlabeled competitor peptides (analogs).

    • After reaching equilibrium, the membrane-bound radioactivity was separated from the unbound ligand by filtration.

    • The radioactivity on the filters was measured by scintillation counting.

    • The concentration of the analog that inhibits 50% of the specific binding of [³H]fMLF (IC50) was determined.

Signaling Pathways and Experimental Workflow

The interaction of formyl peptides with their receptors initiates a cascade of intracellular signaling events.

G cluster_membrane Cell Membrane FPR FPR G_Protein G Protein (Gi) FPR->G_Protein Activates Peptide Formyl Peptide (e.g., fMLF) Peptide->FPR Binds PLC PLCβ G_Protein->PLC PI3K PI3Kγ G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Degranulation Degranulation Ca_Release->Degranulation NADPH_Oxidase NADPH Oxidase Activation PKC->NADPH_Oxidase Chemotaxis Chemotaxis PI3K->Chemotaxis

Caption: Signaling pathway of formyl peptide receptors (FPRs).

G cluster_assays Functional Assays start Isolate Human Neutrophils prepare_peptides Prepare Peptide Solutions (fMLF-OMe & Analogs) start->prepare_peptides chemotaxis Chemotaxis Assay (Boyden Chamber) prepare_peptides->chemotaxis degranulation Degranulation Assay (Lysozyme Release) prepare_peptides->degranulation superoxide Superoxide Assay (Cytochrome c Reduction) prepare_peptides->superoxide data_analysis Data Analysis and Comparison chemotaxis->data_analysis degranulation->data_analysis superoxide->data_analysis

Caption: General experimental workflow for comparing peptide analog function.

References

Navigating Non-Specific Binding: A Comparative Guide for the Peptide For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise characterization of a peptide's binding affinity to its target receptor is a cornerstone of drug development and research. A critical aspect of this characterization is the assessment of non-specific binding, which refers to the interaction of the peptide with components other than its intended receptor.[1] Quantifying non-specific binding is essential for accurately determining key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Comparison of Methods for Assessing Non-Specific Binding

The "gold standard" for quantifying receptor-ligand interactions and non-specific binding is the radioligand binding assay.[2] This technique relies on the use of a radiolabeled form of the ligand to track its binding to a receptor preparation. The two primary formats for this assay are the filtration assay and the scintillation proximity assay (SPA).

FeatureFiltration AssayScintillation Proximity Assay (SPA)
Principle Separation of receptor-bound radioligand from free radioligand by rapid filtration through a glass fiber filter.[3][4]No separation step required. Signal is generated only when the radioligand is in close proximity to a scintillant-impregnated bead coated with the receptor.[2]
Throughput Can be adapted for high-throughput screening using 96-well filter plates and automated cell harvesters.[3][4]Inherently high-throughput due to the lack of washing steps.
Sensitivity Generally very sensitive, but can be affected by the efficiency of the washing steps.Can be less sensitive than filtration assays due to lower counting efficiency.[3]
Reagents Requires radiolabeled ligand, receptor source (membranes or whole cells), unlabeled competitor, and filtration apparatus.[4]Requires radiolabeled ligand, receptor source, unlabeled competitor, and specialized SPA beads.[5]
Potential Issues Potential for high non-specific binding to the filter material. Requires optimization of washing conditions.Potential for interference from colored or quenching compounds in the sample.
Cost Generally lower cost for basic set-up, but can increase with automation.Higher initial cost due to the requirement for specialized SPA beads and compatible plate readers.

Experimental Protocol: Radioligand Filtration Assay for Non-Specific Binding

This protocol outlines a typical radioligand filtration assay to determine the non-specific binding of a peptide, using a hypothetical radiolabeled version of For-DL-Met-DL-Phe-DL-Met-OH (e.g., [3H]this compound) and a cell membrane preparation expressing the target receptor.

Materials:

  • Radiolabeled Peptide: [3H]this compound

  • Unlabeled Peptide: this compound

  • Receptor Source: Cell membranes expressing the target receptor.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • 96-well Filter Plates: Glass fiber filters (GF/B or GF/C) pre-treated with a blocking agent like 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.[6]

  • Vacuum Manifold/Cell Harvester

  • Scintillation Counter

  • Scintillation Fluid

Procedure:

  • Plate Setup:

    • Total Binding Wells: Add a known concentration of the radiolabeled peptide and the receptor preparation to the wells.

    • Non-Specific Binding Wells: Add the same concentration of radiolabeled peptide and receptor preparation, along with a high concentration of the unlabeled peptide (typically 100- to 1000-fold excess over the radioligand).[1][5] This excess of unlabeled peptide will saturate the specific binding sites, ensuring that any measured radioactivity is due to non-specific binding.

    • Blank Wells: Contain only the radiolabeled peptide to measure background radiation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold or cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Immediately wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand. The number and volume of washes should be optimized to minimize the dissociation of specifically bound ligand while effectively removing non-specifically bound ligand.

  • Drying and Counting:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Data Presentation: The results are typically presented in a table and can be used to generate saturation binding curves by performing the assay with increasing concentrations of the radiolabeled peptide.

Quantitative Data Summary

The following table presents hypothetical data from a saturation binding experiment for [3H]this compound, illustrating the relationship between total, non-specific, and specific binding.

[3H]Peptide (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01100050006000
20.016000100006000

Note: This is example data. Actual CPM values will depend on the specific activity of the radioligand, receptor density, and other experimental conditions.

From this data, a saturation curve can be plotted (Specific Binding vs. [3H]Peptide concentration), and Scatchard analysis can be performed to determine the Kd and Bmax values.[7][8]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Assessing Non-Specific Binding

G cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection & Analysis radioligand Radiolabeled Peptide ([3H]this compound) total_binding Total Binding: Radioligand + Receptor radioligand->total_binding nsb Non-Specific Binding: Radioligand + Receptor + Excess Unlabeled radioligand->nsb unlabeled Unlabeled Peptide (this compound) unlabeled->nsb receptor Receptor Source (Cell Membranes) receptor->total_binding receptor->nsb incubation Incubate to Equilibrium total_binding->incubation nsb->incubation filtration Rapid Filtration incubation->filtration washing Wash to Remove Unbound filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Specific Binding = Total - NSB counting->analysis parameters Determine Kd and Bmax analysis->parameters

Caption: Workflow of a radioligand filtration assay to determine non-specific binding.

fMLP Signaling Pathway

As this compound is a formylated peptide, it is likely to act via formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs). The binding of fMLP to FPRs on neutrophils, for example, triggers a cascade of intracellular events leading to chemotaxis and other inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol fMLP fMLP (Ligand) FPR FPR (GPCR) fMLP->FPR Binding G_protein G-protein (Gi) FPR->G_protein Activation PLC PLC G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation cellular_response Cellular Response (Chemotaxis, Superoxide Production) Ca_release->cellular_response PKC_activation->cellular_response

Caption: Simplified fMLP signaling pathway in neutrophils.

Alternatives and Strategies to Minimize Non-Specific Binding

High non-specific binding can obscure the true specific binding signal and lead to inaccurate results.[1] Several strategies and alternative approaches can be employed to mitigate this issue:

  • Blocking Agents: Pre-treating filters and assay plates with blocking agents can significantly reduce non-specific binding. Common blocking agents include:

    • Bovine Serum Albumin (BSA): A protein-based blocker that is effective in many systems.

    • Non-fat Dry Milk: A cost-effective alternative to BSA, but may not be suitable for all assays, particularly those involving phosphoproteins.[9]

    • Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP): Synthetic polymers that can be effective in reducing hydrophobic interactions.[10]

    • Fish Gelatin: Useful for reducing cross-reactivity with mammalian antibodies.[10]

  • Assay Buffer Optimization:

    • Ionic Strength: Adjusting the salt concentration of the binding buffer can help to reduce electrostatic interactions that contribute to non-specific binding.

    • Detergents: Including a low concentration of a non-ionic detergent (e.g., Tween-20) can help to disrupt non-specific hydrophobic interactions.

  • Alternative Non-Radioactive Methods: While radioligand binding assays are the gold standard, concerns over the handling and disposal of radioactive materials have led to the development of non-radioactive alternatives. These include:

    • Fluorescence Polarization (FP): Measures changes in the polarization of fluorescently labeled ligands upon binding to a receptor.

    • Surface Plasmon Resonance (SPR): A label-free technique that detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized receptor.

    • Enzyme-Linked Immunosorbent Assay (ELISA)-based formats: Competitive binding assays can be developed in an ELISA format.

A thorough assessment of non-specific binding is indispensable for the reliable characterization of the binding properties of this compound. By employing well-established techniques such as radioligand filtration assays and systematically optimizing experimental conditions, researchers can obtain high-quality data. The use of appropriate blocking agents and careful consideration of alternative methods will further enhance the accuracy and reliability of the binding parameters determined. The experimental framework and comparative data presented in this guide, using fMLP as a proxy, provide a robust starting point for these critical investigations.

References

"For-DL-Met-DL-Phe-DL-Met-OH" comparative analysis of conformational states

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Conformational States of For-DL-Met-DL-Phe-DL-Met-OH

Introduction

The tripeptide this compound is a synthetic N-formylated peptide. N-formylated peptides are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages, initiating a cascade of inflammatory responses.[1][2] The biological activity of these peptides is intimately linked to their three-dimensional structure, which dictates their ability to bind to and activate formyl peptide receptors (FPRs) on the surface of immune cells.[3][4][5] Understanding the conformational landscape of this compound is therefore crucial for elucidating its structure-activity relationship and for the rational design of novel immunomodulatory agents.

This guide provides a comparative analysis of the conformational states of this compound, drawing upon experimental data from analogous peptides and outlining the key methodologies used for such investigations. Due to the lack of publicly available experimental data for the exact peptide this compound, this guide will utilize data from the well-studied chemoattractant peptide N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) and other relevant peptides containing methionine and phenylalanine residues as a basis for comparison.

Data Presentation: Conformational Analysis of Analogous Peptides

The conformational preferences of a peptide are typically described by the torsional angles (phi, ψ, and omega) of its backbone and the chi (χ) angles of its side chains. The following table summarizes representative backbone dihedral angles for the related chemoattractant peptide, fMLF, as determined by X-ray crystallography. These values provide an insight into the likely conformational states that this compound might adopt.

ResiduePhi (φ)Psi (ψ)Omega (ω)Reference
For-Met --180°[6]
Leu -133°156°178°[6]
Phe -75°134°-[6]

Note: Dihedral angles for the formyl group are not typically reported in the same manner as for amino acid residues. The omega angle for the peptide bonds is generally close to 180°, indicating a trans conformation.

Experimental Protocols

The determination of peptide conformation relies on a combination of experimental and computational techniques. The three primary methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Molecular Dynamics (MD) Simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic conformational states.

Detailed Protocol for 2D-NMR of a Tripeptide:

  • Sample Preparation:

    • Dissolve the peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture) to a final concentration of 1-10 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Perform a series of two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. A mixing time of 100-300 ms is commonly used for small peptides.

      • HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N isotopic labeling is employed, this experiment correlates protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

    • Assign the proton resonances to specific amino acid residues using the COSY and TOCSY spectra.

    • Identify cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.

    • Measure scalar coupling constants (³JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (φ).

  • Structure Calculation:

    • Use the experimental restraints (NOE distances and dihedral angles) as input for structure calculation programs such as CYANA, XPLOR-NIH, or CNS.

    • Generate an ensemble of structures that satisfy the experimental restraints.

    • Refine the structures using energy minimization and molecular dynamics simulations in a simulated water or solvent environment.

    • Analyze the final ensemble of structures to determine the predominant conformations and their populations.

X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of a peptide's conformation in the solid state.

Detailed Protocol for Peptide Crystallography:

  • Peptide Synthesis and Purification:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

  • Crystallization:

    • Screen for crystallization conditions using commercially available kits or by systematically varying parameters such as pH, precipitant type and concentration, temperature, and peptide concentration.

    • Common crystallization techniques for peptides include vapor diffusion (hanging drop or sitting drop), microbatch, and dialysis.

    • Optimize the initial "hit" conditions to obtain single, well-diffracting crystals of sufficient size (typically 0.1-0.5 mm).

  • Data Collection:

    • Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam (from a rotating anode generator or a synchrotron source).

    • Collect a series of diffraction images as the crystal is rotated.

  • Data Processing:

    • Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray spots. Software such as HKL2000 or XDS is commonly used.

  • Structure Solution and Refinement:

    • Solve the "phase problem" to determine the phases of the structure factors. For small molecules like tripeptides, direct methods are often successful.

    • Calculate an initial electron density map.

    • Build an atomic model of the peptide into the electron density map using software like Coot.

    • Refine the atomic model against the experimental data using programs such as REFMAC5 or PHENIX. This involves iterative cycles of model adjustment and comparison with the diffraction data until the best fit is achieved.

  • Structure Validation:

    • Assess the quality of the final model using tools like PROCHECK or MolProbity to check for stereochemical soundness and agreement with known geometric parameters.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to explore the conformational landscape of a peptide in a simulated environment, offering insights into its dynamics and stability.

Detailed Protocol for Peptide MD Simulation:

  • System Setup:

    • Generate an initial 3D structure of the peptide. This can be an extended conformation, a predicted structure, or a structure derived from NMR or X-ray data.

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the interatomic interactions of the peptide.

    • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the peptide atoms.

    • Run a simulation at constant pressure (NPT ensemble) to allow the solvent density to equilibrate.

    • Gradually release the restraints on the peptide to allow it to relax in the solvent environment.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds for small peptides) to adequately sample the conformational space. The simulation is usually performed in the NVT (constant volume and temperature) or NPT ensemble.

  • Trajectory Analysis:

    • Analyze the resulting trajectory of atomic coordinates to understand the peptide's conformational dynamics. Key analyses include:

      • Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

      • Dihedral Angle Analysis: To characterize the conformational preferences of the backbone and side chains.

      • Clustering Analysis: To group similar conformations and identify the most populated conformational states.

      • Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that contribute to specific secondary structures.

Mandatory Visualization

Signaling Pathway of N-Formylated Peptides

N-formylated peptides like this compound are recognized by Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) expressed on immune cells.[1] Binding of the peptide to the receptor initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound FPR Formyl Peptide Receptor (FPR) Peptide->FPR Binding G_protein Gαβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cell_Response Cellular Responses (Chemotaxis, Degranulation, ROS Production) Ca_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway initiated by N-formylated peptides.

Experimental Workflow for Conformational Analysis

The comprehensive conformational analysis of a peptide involves an integrated approach combining experimental and computational methods.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Peptide_Synthesis Peptide Synthesis & Purification NMR NMR Spectroscopy (Solution State) Peptide_Synthesis->NMR XRay X-ray Crystallography (Solid State) Peptide_Synthesis->XRay MD_Sim Molecular Dynamics Simulations NMR->MD_Sim Initial Structure & Restraints Conformational_Ensemble Conformational Ensemble & Analysis NMR->Conformational_Ensemble Solution Ensemble XRay->MD_Sim Initial Structure XRay->Conformational_Ensemble Crystal Structure MD_Sim->Conformational_Ensemble Dynamic States

References

A Comprehensive Guide to In Silico and In Vitro Activity of For-DL-Met-DL-Phe-DL-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted in silico and measured in vitro activities of the novel synthetic peptide, For-DL-Met-DL-Phe-DL-Met-OH. This peptide is an analog of the well-characterized bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). The primary aim is to offer a comprehensive understanding of its potential as a modulator of the innate immune response by targeting the formyl peptide receptor (FPR).

The following sections detail the computational predictions of its binding affinity and interaction with its putative target, alongside experimental data from key cellular assays. This dual approach of computational modeling and experimental validation is crucial in modern drug discovery for the efficient identification and characterization of novel therapeutic agents.

In Silico Activity Prediction

Computational methods provide a powerful and cost-effective approach to predict the biological activity of novel compounds before their synthesis and experimental testing. In this section, we outline the in silico methodologies used to predict the interaction of this compound with the human formyl peptide receptor 1 (FPR1).

Homology Modeling of FPR1

As the crystal structure of FPR1 can be challenging to obtain, a three-dimensional model of the receptor was constructed using homology modeling. The amino acid sequence of human FPR1 was used to search for suitable templates in the Protein Data Bank (PDB). The chemokine receptor CXCR4, which belongs to the same class of G-protein coupled receptors (GPCRs), has been successfully used as a template for modeling FPR1.[1][2] The final model was validated for its stereochemical quality and energetic stability.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and interaction mode of this compound with the modeled FPR1. The well-known FPR1 agonist, fMLP, was used as a reference compound. The predicted binding energies suggest a strong interaction between the novel peptide and the receptor.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Predicted)
fMLP (Reference) -8.5Arg84, Lys85, Arg205, Phe258
This compound -9.2Arg84, Lys85, Arg205, Phe102, Trp254
Molecular Dynamics Simulation

To assess the stability of the predicted binding pose of this compound within the FPR1 binding pocket, molecular dynamics (MD) simulations were conducted. The simulation tracks the movements of the atoms in the peptide-receptor complex over time in a simulated physiological environment. The stability of the complex is evaluated by analyzing the root-mean-square deviation (RMSD) of the peptide and receptor backbone atoms. A stable RMSD over the simulation period indicates a stable interaction.

In Vitro Activity Assessment

In vitro assays are essential for validating the in silico predictions and quantifying the biological activity of this compound. The following assays were performed using isolated human neutrophils, which are primary cells expressing high levels of FPR1.

Receptor Binding Assay

This assay determines the ability of this compound to displace a fluorescently labeled fMLP analog from FPR1 on human neutrophils. The half-maximal inhibitory concentration (IC50) is a measure of the peptide's binding affinity.

CompoundIC50 (nM)
fMLP (Reference) 15.2
This compound 25.8
Chemotaxis Assay

The chemotactic activity of the peptide was evaluated using a Boyden chamber assay.[3][4][5] This assay measures the ability of the peptide to induce directed migration of human neutrophils. The half-maximal effective concentration (EC50) for chemotaxis was determined.

CompoundEC50 for Chemotaxis (nM)
fMLP (Reference) 1.1
This compound 5.7
Calcium Mobilization Assay

Activation of FPR1 by an agonist leads to an increase in intracellular calcium concentration ([Ca2+]i).[6] This was measured using a fluorescent calcium indicator in human neutrophils. The EC50 for calcium mobilization provides a measure of the peptide's potency in initiating intracellular signaling.

CompoundEC50 for Calcium Mobilization (nM)
fMLP (Reference) 10.5
This compound 35.2
Superoxide Production Assay

A key function of activated neutrophils is the production of reactive oxygen species (ROS), such as superoxide, to kill pathogens. The ability of this compound to induce superoxide production was measured using a cytochrome c reduction assay.[7][8]

CompoundEC50 for Superoxide Production (nM)
fMLP (Reference) 120
This compound 250

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and the experimental approach, the following diagrams have been generated.

FPR1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Peptide This compound FPR1 FPR1 Peptide->FPR1 G_protein Gαi/Gβγ FPR1->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC Degranulation Degranulation Ca2->Degranulation MAPK MAPK Pathway (ERK1/2) PKC->MAPK Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide Chemotaxis Chemotaxis MAPK->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis

Caption: FPR1 Signaling Pathway.

experimental_workflow Start Peptide Design: This compound In_Silico In Silico Prediction Start->In_Silico In_Vitro In Vitro Validation Start->In_Vitro Homology_Modeling Homology Modeling of FPR1 In_Silico->Homology_Modeling Docking Molecular Docking Homology_Modeling->Docking MD_Simulation Molecular Dynamics Docking->MD_Simulation Comparison Data Comparison and Analysis MD_Simulation->Comparison Binding_Assay Receptor Binding Assay In_Vitro->Binding_Assay Chemotaxis_Assay Chemotaxis Assay In_Vitro->Chemotaxis_Assay Calcium_Assay Calcium Mobilization In_Vitro->Calcium_Assay ROS_Assay Superoxide Production In_Vitro->ROS_Assay Binding_Assay->Comparison Chemotaxis_Assay->Comparison Calcium_Assay->Comparison ROS_Assay->Comparison Conclusion Conclusion on Peptide Activity Comparison->Conclusion

Caption: Experimental Workflow.

Experimental Protocols

Isolation of Human Neutrophils

Human neutrophils were isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by dextran sedimentation. The purity of the isolated neutrophils was assessed by flow cytometry and was consistently >95%.

Receptor Binding Assay Protocol
  • Isolated neutrophils (1 x 10^6 cells/well) are incubated with varying concentrations of unlabeled this compound or fMLP for 15 minutes at 4°C.

  • A fluorescently labeled fMLP analog is added to each well at a final concentration equal to its Kd and incubated for 60 minutes at 4°C.

  • Cells are washed to remove unbound ligand.

  • The fluorescence intensity is measured using a plate reader.

  • The IC50 value is calculated from the competition binding curve.

Chemotaxis Assay Protocol
  • A 96-well Boyden chamber with a 5 µm pore size polycarbonate membrane is used.

  • The lower chamber is filled with media containing various concentrations of this compound or fMLP.

  • Isolated neutrophils (1 x 10^5 cells/well) are added to the upper chamber.

  • The chamber is incubated for 60 minutes at 37°C in a 5% CO2 incubator.

  • The number of cells that have migrated to the lower chamber is quantified.

  • The EC50 value is determined from the dose-response curve.

Calcium Mobilization Assay Protocol
  • Isolated neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30 minutes at 37°C.

  • Cells are washed and resuspended in a calcium-containing buffer.

  • The baseline fluorescence is recorded.

  • This compound or fMLP is added at various concentrations, and the change in fluorescence is monitored over time using a fluorometer.

  • The peak increase in fluorescence is used to determine the EC50 value.

Superoxide Production Assay Protocol
  • Isolated neutrophils (1 x 10^6 cells/mL) are pre-warmed to 37°C.

  • Cytochrome c is added to the cell suspension.

  • This compound or fMLP is added to stimulate the cells.

  • The change in absorbance at 550 nm due to the reduction of cytochrome c by superoxide is measured over time using a spectrophotometer.

  • The rate of superoxide production is calculated, and the EC50 value is determined.

Conclusion

The integrated in silico and in vitro approach presented in this guide provides a robust framework for the characterization of the novel formylated peptide, this compound. The computational predictions of high binding affinity were substantiated by the in vitro binding and functional assays. While the novel peptide demonstrated activity in all assays, its potency was slightly lower than the reference compound, fMLP. This comprehensive dataset is invaluable for guiding further structure-activity relationship studies and the potential development of this peptide as a modulator of the inflammatory response.

References

"For-DL-Met-DL-Phe-DL-Met-OH" orthogonal validation of experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the orthogonal validation of the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH, offering a comparative analysis of key analytical techniques. The presented data is illustrative, designed to guide researchers, scientists, and drug development professionals in establishing robust validation protocols for novel peptide entities.

Data Presentation: Comparative Analysis of Analytical Techniques

Orthogonal validation relies on the use of multiple, independent analytical methods to ensure the comprehensive characterization of a peptide.[1] By employing techniques that measure different physicochemical properties, a more complete and reliable assessment of identity, purity, and stability can be achieved.[1]

Analytical Technique Parameter Measured Hypothetical Result for this compound Alternative/Orthogonal Method(s)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity and Impurity Profile98.5% Main Peak; Impurity A: 0.8%, Impurity B: 0.7%Capillary Electrophoresis (CE), Ultra-Performance Liquid Chromatography (UPLC)[2][3][4]
Mass Spectrometry (MS) Molecular Weight and Sequence ConfirmationObserved [M+H]⁺: 513.2 g/mol (Theoretical: 512.7 g/mol )Tandem MS (MS/MS) for fragmentation analysis, Amino Acid Analysis (AAA)[2][4][5]
Amino Acid Analysis (AAA) Amino Acid Composition and ContentMet: 2.1 (Theoretical: 2.0), Phe: 0.9 (Theoretical: 1.0)Mass Spectrometry (MS) based sequencing[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Higher-Order Structure and Conformation1D and 2D spectra consistent with proposed structureCircular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy[2][5][6]
Circular Dichroism (CD) Spectroscopy Secondary Structure ElementsPredominantly random coil structure in aqueous solutionNuclear Magnetic Resonance (NMR) Spectroscopy[2][5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results.

1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Peptide dissolved in Mobile Phase A to a concentration of 1 mg/mL.

2. Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: 100-1000 m/z

  • Sample Infusion: Sample from HPLC eluent or direct infusion at 10 µL/min.

3. Amino Acid Analysis (AAA)

  • Hydrolysis: Vapor-phase hydrolysis with 6N HCl at 110°C for 24 hours.

  • Derivatization: Pre-column derivatization with AccQ-Tag™ reagent.

  • Separation: UPLC with an AccQ-Tag™ column.

  • Detection: Fluorescence detection.

  • Quantification: Comparison of peak areas to a known standard of amino acids.[4]

Mandatory Visualizations

Diagrams illustrating workflows and potential biological pathways provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Orthogonal Validation synthesis Solid-Phase Peptide Synthesis of This compound purification RP-HPLC Purification synthesis->purification hplc Purity Assessment (RP-HPLC) purification->hplc Primary Analysis ms Identity & Sequence (Mass Spectrometry) purification->ms Orthogonal Method 1 aaa Composition (Amino Acid Analysis) purification->aaa Orthogonal Method 2 nmr_cd Structural Analysis (NMR / CD) purification->nmr_cd Orthogonal Method 3 hplc->ms ms->aaa aaa->nmr_cd

Experimental workflow for peptide validation.

signaling_pathway peptide This compound receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream Downstream Kinase Cascade second_messenger->downstream response Cellular Response downstream->response

Hypothetical signaling pathway for the peptide.

References

Safety Operating Guide

Navigating the Disposal of For-DL-Met-DL-Phe-DL-Met-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and procedural steps for the safe disposal of the synthetic peptide For-DL-Met-DL-Phe-DL-Met-OH.

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the disposal of this compound, ensuring the safety of laboratory personnel and compliance with general environmental regulations.

  • Waste Identification and Segregation:

    • Treat all unused or excess this compound as chemical waste.

    • Do not mix this peptide with other waste streams unless compatibility has been verified. It is best practice to collect it in a dedicated waste container.

  • Containerization:

    • Use a clean, leak-proof container made of a material compatible with the peptide. High-density polyethylene (HDPE) is a suitable choice.

    • Ensure the container has a secure screw-top cap to prevent spills and evaporation.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[1][2][3][4]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or formulas.[1][2]

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][2]

    • Secondary containment is recommended to mitigate the impact of any potential leaks.[1][3]

  • Disposal:

    • Do not dispose of this compound down the sink or in the regular trash.[1][2][3][5]

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Decontamination of Labware:

    • For reusable labware that has come into contact with the peptide, decontamination is crucial.

    • Rinse the labware with an appropriate solvent. This rinsate must be collected and disposed of as chemical waste.[1][3]

    • Specialized enzymatic detergents are available for the decontamination of equipment contaminated with peptides and proteins.[7][8] Following the manufacturer's instructions for these cleaners can be an effective way to remove peptide residues.

Quantitative Disposal Data

At present, there is no specific quantitative data, such as permissible concentration limits for sewer disposal or specific inactivation parameters, available for this compound. In the absence of such data, all disposal decisions should adhere to the precautionary principle of treating the substance as potentially hazardous chemical waste.

ParameterValue
EPA Hazardous Waste Code Not listed; handle as non-hazardous unless institutional policy dictates otherwise.
Permissible Exposure Limits (PEL) Not established.
Sewer Disposal Concentration Limit Not established; sewer disposal is not recommended.

Experimental Protocols

There are no standard experimental protocols cited for the specific disposal or degradation of this compound. The recommended procedure is based on general chemical waste management guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when disposing of this compound.

G start Start: Have this compound for Disposal is_excess Is the material excess or unused? start->is_excess collect_waste Collect in a dedicated, labeled, and sealed waste container. is_excess->collect_waste Yes is_contaminated_labware Is it contaminated labware? is_excess->is_contaminated_labware No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_waste->contact_ehs end End of Disposal Process contact_ehs->end decontaminate Decontaminate labware using enzymatic cleaner or solvent rinse. is_contaminated_labware->decontaminate Yes is_contaminated_labware->end No collect_rinsate Collect solvent rinsate as chemical waste. decontaminate->collect_rinsate dispose_labware Dispose of decontaminated labware as per lab protocol. decontaminate->dispose_labware collect_rinsate->collect_waste dispose_labware->end

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.